3-Methyl-2-heptene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylhept-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKLSPUVNMOIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-75-9 | |
| Record name | 3-Methyl-2-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-Methyl-2-heptene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-heptene is a branched, unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of the chemical and physical properties of this compound, outlines experimental protocols for its synthesis and analysis, and illustrates key reaction mechanisms and analytical workflows.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of a methyl group on the double bond leads to the existence of (E) and (Z) stereoisomers, which may have slightly different physical properties. The data presented below is for the mixture of isomers unless otherwise specified.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [1][2][4] |
| Density | 0.728 g/cm³ | [5] |
| Boiling Point | 120 °C at 760 mmHg | [5] |
| Flash Point | 9.2 °C | [5] |
| Refractive Index | 1.42 | [5] |
| Vapor Pressure | 18.6 ± 0.1 mmHg at 25°C (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| CAS Number | 3404-75-9 | [1][2][3] |
Reactivity and Reaction Mechanisms
The core reactivity of this compound is centered around its carbon-carbon double bond, which serves as a site of high electron density. This makes it susceptible to attack by electrophiles and enables a variety of addition reactions.
Electrophilic Addition
A fundamental reaction of alkenes, electrophilic addition, proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction with unsymmetrical reagents like hydrogen halides (HX) is governed by Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that possesses the greater number of hydrogen atoms.
Hydrogenation
The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, to add hydrogen across the double bond, yielding 3-methylheptane.
Ozonolysis
Ozonolysis involves the cleavage of the double bond by ozone (O₃). This reaction is a powerful synthetic tool that results in the formation of carbonyl compounds. The initial reaction forms an unstable ozonide, which is then worked up to yield ketones and aldehydes. For this compound, ozonolysis would yield 2-butanone (B6335102) and acetaldehyde.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. This protocol outlines the synthesis of this compound from 2-pentanone and an ethyltriphenylphosphonium ylide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Pentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The appearance of a deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield this compound.
Synthesis of this compound via Acid-Catalyzed Dehydration
This method involves the elimination of water from 3-methyl-3-heptanol (B1630388) to form the alkene. This reaction typically produces a mixture of alkene isomers.
Materials:
-
3-Methyl-3-heptanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Place 3-methyl-3-heptanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.
-
Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.
-
Collect the distillate, which will contain a mixture of this compound and other isomeric alkenes, along with some water.
-
Work-up: Transfer the distillate to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject 1 µL of each standard and sample into the GC-MS system.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112, along with characteristic fragment ions resulting from the loss of alkyl groups (e.g., m/z 97, 83, 69, 55, 41).
-
Quantify the amount of this compound in samples by comparing the peak area to the calibration curve.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: The Wittig reaction pathway for the synthesis of this compound.
Caption: The E1 mechanism for the acid-catalyzed dehydration of 3-methyl-3-heptanol.
Caption: A typical workflow for the GC-MS analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-2-heptene, an unsaturated aliphatic hydrocarbon. The document is tailored for researchers, scientists, and professionals in drug development who may encounter this compound as an intermediate, a starting material, or a reference standard. This guide presents key quantitative data in a structured format, details relevant experimental protocols for property determination, and illustrates the structure-property relationships through a logical diagram.
Introduction
This compound is an organic compound with the chemical formula C8H16.[1][2] It is classified as a branched alkene, featuring a carbon-carbon double bond between the second and third carbon atoms of a heptane (B126788) chain, with a methyl group attached to the third carbon.[1] This structural arrangement, including the presence of cis- and trans- isomers, influences its physical and chemical characteristics.[1] Typically a colorless liquid at room temperature with a characteristic odor, this compound is insoluble in water but soluble in organic solvents.[1] Its utility is found in various chemical syntheses, including the production of fragrances and flavors.[2]
Physical Properties
The physical properties of this compound are crucial for its handling, application, and purification. The following table summarizes the key quantitative data available for this compound.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C8H16 | - | [1][2] |
| Molecular Weight | 112.21 g/mol | g/mol | [3][4][5] |
| Appearance | Colorless to Almost Colorless Clear Liquid | - | [1] |
| Density | 0.728 | g/cm³ | at 25°C[2] |
| Boiling Point | 120 | °C | at 760 mmHg[2] |
| Melting Point | Not available | °C | - |
| Refractive Index | 1.42 | - | [2] |
| Flash Point | 9.2 | °C | [2] |
| Vapor Pressure | 18.6 ± 0.1 | mmHg | at 25°C (Predicted)[2] |
| Solubility | Insoluble in water, soluble in organic solvents | - | [1] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, distillation is a common method for determining this property.[6]
Methodology: Simple Distillation [6]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature reading on the thermometer will increase.
-
Data Collection: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point of the liquid.[6]
Micro-Boiling Point Determination [7]
For smaller sample volumes, a micro-boiling point method can be employed.
-
Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The apparatus is then attached to a thermometer and heated in a Thiele tube or a similar heating block.[7][8][9]
-
Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7]
Determination of Density
Density is the mass of a substance per unit volume. For liquids, this can be determined by measuring the mass of a known volume.
Methodology: Mass and Volume Measurement [10]
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[10]
-
Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10] For higher precision, a pycnometer of a known volume is filled with the liquid.
-
Combined Mass Measurement: The mass of the graduated cylinder or pycnometer containing the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the surface of the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Structure-Property Relationship
The molecular structure of this compound directly influences its physical properties. The length of the carbon chain, the presence and position of the double bond, and the methyl branch all play a role.
Caption: Logical diagram illustrating how the structural features of this compound determine its key physical properties.
Conclusion
This technical guide has provided a detailed summary of the physical properties of this compound, along with standardized experimental protocols for their determination. The data presented, including molecular weight, density, boiling point, and refractive index, are essential for the safe and effective use of this compound in a laboratory or industrial setting. Understanding the relationship between the molecular structure of this compound and its physical characteristics allows for better prediction of its behavior in various chemical processes, which is of particular importance to professionals in research and drug development.
References
- 1. CAS 3404-75-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-Methylhept-2-ene | C8H16 | CID 5463032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Heptene, 3-methyl- [webbook.nist.gov]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (E)-3-methylhept-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential synthetic methodologies related to (E)-3-methylhept-2-ene. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages information on structurally similar compounds to present representative protocols and data. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Chemical Structure and Properties
(E)-3-methylhept-2-ene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4][5][6][7] The "E" designation in its name refers to the stereochemistry at the carbon-carbon double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.
Table 1: General and Physicochemical Properties of (E)-3-methylhept-2-ene
| Property | Value | Reference |
| IUPAC Name | (E)-3-methylhept-2-ene | [1][6] |
| Molecular Formula | C₈H₁₆ | [1][2][3][4][5][6][7] |
| Molecular Weight | 112.21 g/mol | [1][2][8] |
| CAS Number | 22768-20-3 | [2][5][7][8] |
| SMILES | CCCC/C(=C/C)/C | [1][6] |
| InChIKey | OFKLSPUVNMOIJB-VMPITWQZSA-N | [1][2][5][7] |
| Boiling Point | Not explicitly available; predicted to be similar to related isomers. | |
| Density | Not explicitly available. | |
| Appearance | Colorless liquid (expected). |
Table 2: Computed Properties of (E)-3-methylhept-2-ene
| Property | Value | Unit | Source |
| XLogP3 | 3.8 | PubChem | |
| Hydrogen Bond Donor Count | 0 | PubChem | |
| Hydrogen Bond Acceptor Count | 0 | PubChem | |
| Rotatable Bond Count | 3 | PubChem | |
| Exact Mass | 112.125201 u | PubChem | |
| Monoisotopic Mass | 112.125201 u | PubChem | |
| Topological Polar Surface Area | 0 Ų | PubChem | |
| Heavy Atom Count | 8 | PubChem |
Synthesis of (E)-3-methylhept-2-ene: Experimental Protocols
While specific literature detailing the synthesis of (E)-3-methylhept-2-ene is scarce, a plausible and effective method for its preparation is the Wittig reaction, which is known for its reliability in forming carbon-carbon double bonds.[9][10] The following protocol is a representative example based on the synthesis of similar alkenes.[1]
2.1. Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone.[9][10] For the synthesis of (E)-3-methylhept-2-ene, the reaction would proceed between a suitable phosphonium (B103445) ylide and a ketone. Stabilized ylides generally favor the formation of (E)-alkenes.[10]
2.1.1. Materials
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Pentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
2.1.2. Experimental Procedure
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve 2-pentanone (1.0 equivalent) in anhydrous THF.
-
Add the 2-pentanone solution dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield (E)-3-methylhept-2-ene.
-
2.2. Synthesis Workflow Diagram
Spectroscopic Data
Detailed experimental spectroscopic data for (E)-3-methylhept-2-ene is not widely available. However, data can be predicted based on its structure and comparison with similar compounds.
Table 3: Predicted Spectroscopic Data for (E)-3-methylhept-2-ene
| Technique | Predicted Data |
| ¹H NMR | Complex spectrum with signals for methyl, ethyl, and butyl groups. The vinylic proton is expected to appear as a quartet. |
| ¹³C NMR | Expected to show 8 distinct signals corresponding to the 8 carbon atoms. |
| IR Spectroscopy | A characteristic C=C stretching vibration is expected around 1670-1640 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 112. The fragmentation pattern would be characteristic of a branched alkene. |
3.1. Analytical Characterization Workflow
Reactivity and Potential Transformations
The chemical reactivity of (E)-3-methylhept-2-ene is primarily centered around its carbon-carbon double bond, which is susceptible to electrophilic addition reactions.[11][12]
4.1. Electrophilic Addition Reactions
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon (C-3).[11]
-
Hydration: Acid-catalyzed addition of water would likely yield a tertiary alcohol.[11]
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in a vicinal dihalide.[11]
4.2. Oxidation Reactions
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.[11]
-
Ozonolysis: Cleavage of the double bond with ozone, followed by an appropriate workup, would yield a ketone and an aldehyde.[13]
Biological Activity and Signaling Pathways
A comprehensive search of available scientific literature and databases reveals no specific experimental data on the biological activity or involvement in any signaling pathways for (E)-3-methylhept-2-ene or its close structural analogs.[8] Research in chemical ecology has indicated that some branched alkenes may act as insect pheromones, but this is highly structure-dependent.[8] The lack of functional groups that typically confer biological activity suggests that (E)-3-methylhept-2-ene is unlikely to have significant pharmacological effects without further modification.
Safety Information
(E)-3-methylhept-2-ene is classified as a flammable liquid and an aspiration hazard.[1][6]
Table 4: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. |
| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways. |
Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P301+P310, P303+P361+P353, P331, P370+P378, P403+P235, P405, P501.[1][6]
Users should handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (E)-3-Methylhept-2-ene [webbook.nist.gov]
- 6. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-3-Methylhept-2-ene [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereoisomer (Z)-3-methylhept-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-methylhept-2-ene is a branched, unsaturated hydrocarbon with the molecular formula C₈H₁₆. As a stereoisomer, its distinct spatial arrangement, conferred by the Z configuration of the double bond, differentiates it from its (E) counterpart, potentially influencing its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of (Z)-3-methylhept-2-ene, including its physicochemical properties, detailed protocols for its stereoselective synthesis and characterization, and a discussion of its known and potential biological significance. The information is presented to support research and development activities where the specific stereochemistry of small molecules is of paramount importance.
Physicochemical Properties
The properties of 3-methylhept-2-ene are often reported for a mixture of (Z) and (E) isomers. Where available, data specific to the (Z)-isomer is provided.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| IUPAC Name | (2Z)-3-Methylhept-2-ene | [1] |
| CAS Number | 22768-19-0 | [2] |
| Boiling Point | 120 °C at 760 mmHg (for isomer mixture) | [3] |
| Density | 0.728 g/cm³ (for isomer mixture) | [3] |
| Refractive Index | 1.42 (for isomer mixture) | [3] |
| Kovats Retention Index | 796.7 (Standard non-polar column) | [1] |
Stereoselective Synthesis of (Z)-3-methylhept-2-ene
The synthesis of trisubstituted (Z)-alkenes with high stereoselectivity is a significant challenge in organic chemistry. The Wittig reaction and the Julia-Kocienski olefination are two prominent methods that can be adapted for the synthesis of (Z)-3-methylhept-2-ene.
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium (B103445) ylide.[4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, under salt-free conditions, typically favor the formation of (Z)-alkenes.[5]
Objective: To synthesize (Z)-3-methylhept-2-ene from 2-pentanone and an appropriate phosphonium ylide.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Pentanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Synthesis of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopropane dropwise and stir the mixture at room temperature overnight. The phosphonium salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the synthesized phosphonium salt in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath) and slowly add one equivalent of n-BuLi dropwise. The formation of the deep red-colored ylide indicates a successful reaction.
-
Wittig Reaction: To the ylide solution at -78 °C, slowly add a solution of 2-pentanone in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing the (Z) and (E) isomers of 3-methylhept-2-ene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the (Z)-isomer.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. However, modifications to the heterocyclic sulfone can provide high (Z)-selectivity.[6] This method involves the reaction of a carbonyl compound with a metalated heteroaryl alkyl sulfone.[7]
Objective: To synthesize (Z)-3-methylhept-2-ene from 2-pentanone and a Z-selective sulfone reagent.
Materials:
-
1-Methyl-1H-tetrazol-5-yl propyl sulfone
-
Lithium hexamethyldisilazide (LiHMDS)
-
2-Pentanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-tetrazol-5-yl propyl sulfone in anhydrous THF. Cool the solution to -78 °C.
-
Deprotonation: Slowly add a solution of LiHMDS in THF to the sulfone solution. Stir the mixture at -78 °C for 30 minutes.
-
Olefination: Add 2-pentanone to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate (Z)-3-methylhept-2-ene.
Characterization
The synthesized (Z)-3-methylhept-2-ene should be characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for separating the (Z) and (E) isomers and for confirming the molecular weight of the product.[8]
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
Expected Results:
-
The chromatogram should show distinct peaks for the (Z) and (E) isomers, with the (Z)-isomer typically having a slightly shorter retention time on a non-polar column.
-
The mass spectrum for the (Z)-3-methylhept-2-ene peak should exhibit a molecular ion peak (M⁺) at m/z 112. Characteristic fragmentation patterns resulting from the loss of alkyl groups will also be observed.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the unambiguous structural elucidation and confirmation of the (Z)-stereochemistry.
Predicted ¹H NMR (CDCl₃):
-
The chemical shifts and coupling constants of the vinylic proton and the allylic protons will be characteristic of the (Z)-configuration. The vinylic proton signal is expected to be a quartet.
-
Signals corresponding to the methyl and ethyl groups attached to the double bond, as well as the butyl chain, will be present in their expected regions.
Predicted ¹³C NMR (CDCl₃):
-
The chemical shifts of the sp² hybridized carbons of the double bond will be indicative of the trisubstituted nature of the alkene.
-
Distinct signals for each of the eight carbon atoms in the molecule will be observed.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the C=C double bond.
Expected IR Absorptions:
-
A weak C=C stretching vibration around 1670-1680 cm⁻¹.
-
C-H stretching vibrations for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.
-
C-H bending vibrations.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research on the specific biological activities of (Z)-3-methylhept-2-ene. While many alkenes are found in nature and can act as pheromones or have other biological roles, no such activity has been definitively attributed to this particular stereoisomer.[10]
The metabolism of simple alkenes in biological systems is known to occur, often initiated by cytochrome P450 monooxygenases, which can lead to the formation of epoxides.[11] These epoxides can then be further metabolized. In some microorganisms, alkenes can be degraded through oxidation or other pathways.[12][13] However, without specific studies on (Z)-3-methylhept-2-ene, any proposed metabolic pathway remains speculative.
Given the interest in stereoisomerism and biological activity in drug development, the lack of data for (Z)-3-methylhept-2-ene represents a potential area for future research.[14][15] The distinct three-dimensional structure of the (Z)-isomer compared to its (E)-counterpart could lead to differential interactions with biological macromolecules such as enzymes and receptors.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of (Z)-3-methylhept-2-ene via the Wittig reaction.
Analytical Workflow
Caption: A generalized workflow for the analytical characterization of (Z)-3-methylhept-2-ene.
Hypothetical Metabolic Pathway
Caption: A conceptual diagram illustrating a potential metabolic fate of a generic branched alkene.
Conclusion
(Z)-3-methylhept-2-ene is a specific stereoisomer whose properties and synthesis are of interest in organic chemistry. While reliable methods for its stereoselective synthesis and characterization exist, a significant knowledge gap remains concerning its biological activity and potential applications in drug development and other life sciences. This guide provides a foundational resource for researchers and scientists, summarizing the current state of knowledge and offering detailed experimental approaches. Further investigation into the biological profile of (Z)-3-methylhept-2-ene is warranted to fully understand the implications of its specific stereochemistry.
References
- 1. (Z)-3-Methylhept-2-ene | C8H16 | CID 5463032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Heptene, 3-methyl-, (Z)- [webbook.nist.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of alkenes and ketones... preview & related info | Mendeley [mendeley.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide to 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-methyl-2-heptene. The information is tailored for professionals in research and development who require detailed technical data and experimental methodologies.
Core Chemical Data
This compound is a branched-chain alkene with one degree of unsaturation. It exists as a mixture of (E) and (Z) stereoisomers.
| Property | Data |
| Molecular Formula | C₈H₁₆[1][2][3][4][5] |
| Molecular Weight | 112.22 g/mol [1][6], 112.21 g/mol [2], 112.2126 g/mol [3][4], 112.216 g/mol [5] |
| Isomeric Forms | Exists as (E)-3-methylhept-2-ene and (Z)-3-methylhept-2-ene due to the substitution pattern around the carbon-carbon double bond. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative protocols.
The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes or ketones. This protocol outlines the synthesis of this compound from 2-hexanone (B1666271).
Reaction Scheme:
2-Hexanone + Ethyltriphenylphosphonium Bromide → this compound + Triphenylphosphine oxide
Experimental Protocol:
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Dissolve 2-hexanone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation or preparative gas chromatography to separate the (E) and (Z) isomers and remove any remaining impurities.
-
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS) detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 250 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Manifold Temperature: 40 °C.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation:
-
Prepare a standard solution by accurately weighing and dissolving this compound in a volatile solvent such as hexane (B92381) to a final concentration of approximately 100 µg/mL.
-
-
Data Analysis:
-
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).
-
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
References
Synthesis of 3-Methyl-2-heptene from 3-Methyl-2-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methyl-2-heptene from 3-methyl-2-heptanol (B1607020) via acid-catalyzed dehydration. The document details the underlying chemical principles, experimental protocols, and data analysis relevant to this transformation, tailored for professionals in research and development.
Introduction
The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, typically facilitated by a strong acid catalyst and heat. The synthesis of this compound from 3-methyl-2-heptanol serves as a practical example of this reaction, demonstrating key principles of reaction mechanisms, regioselectivity, and product purification. This compound, an unsaturated hydrocarbon, can be a valuable intermediate in the synthesis of more complex organic molecules.
Reaction Mechanism and Regioselectivity
The acid-catalyzed dehydration of a secondary alcohol, such as 3-methyl-2-heptanol, generally proceeds through an E1 (elimination, unimolecular) mechanism.[1][2] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a secondary carbocation intermediate. This carbocation can then undergo deprotonation at an adjacent carbon to form the alkene.
A critical aspect of this reaction is regioselectivity, which is governed by Zaitsev's rule. This rule posits that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. In the dehydration of 3-methyl-2-heptanol, the secondary carbocation can lose a proton from either carbon 1 or carbon 3. Deprotonation from carbon 1 would yield 3-methyl-1-heptene (B1196957) (a di-substituted alkene), while deprotonation from carbon 3 would result in the formation of this compound (a tri-substituted alkene). According to Zaitsev's rule, this compound is expected to be the major product due to its greater thermodynamic stability. It is also important to note that the formation of geometric isomers ((E)- and (Z)-3-methyl-2-heptene) is possible.
Experimental Protocol
Materials:
-
3-Methyl-2-heptanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-methyl-2-heptanol and a few boiling chips. Cautiously add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. Note: The addition of acid is exothermic and should be done slowly and with cooling if necessary.
-
Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium towards the product side. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction corresponding to its boiling point.
Data Presentation
The following tables summarize the key quantitative data for the reactant and the primary product.
Table 1: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Methyl-2-heptanol | C₈H₁₈O | 130.23 | 166-167 | ~0.82 |
| This compound | C₈H₁₆ | 112.21 | ~120 | ~0.728 |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Key Expected Signals |
| ¹H NMR | Signals corresponding to vinylic, allylic, and aliphatic protons. |
| ¹³C NMR | Signals for sp² hybridized carbons of the double bond and sp³ hybridized carbons. |
| IR Spectroscopy | Characteristic C=C stretching vibration around 1670-1640 cm⁻¹. |
Mandatory Visualizations
Reaction Pathway
Caption: E1 dehydration pathway of 3-methyl-2-heptanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Product Analysis and Characterization
The final product should be characterized to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.[4] GC will separate the components of the product mixture, allowing for the determination of the relative amounts of this compound and any isomeric byproducts. The retention times of the different isomers can help in their identification, with lower boiling point isomers generally eluting first.[5] The mass spectrometer will provide fragmentation patterns for each component, which can be compared to library spectra to confirm their molecular structures.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for structural elucidation. IR spectroscopy can confirm the presence of the C=C double bond, while ¹H and ¹³C NMR spectroscopy will provide detailed information about the connectivity of atoms in the molecule.
Conclusion
The synthesis of this compound from 3-methyl-2-heptanol via acid-catalyzed dehydration is a straightforward and illustrative example of alkene synthesis. The reaction proceeds through an E1 mechanism, with the product distribution governed by Zaitsev's rule, favoring the more stable, more substituted alkene. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the desired product. The analytical methods outlined provide a robust framework for the characterization and quality control of the synthesized this compound.
References
- 1. Solved 4. Synthesize (E)-3-Methyl-2-heptene from | Chegg.com [chegg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. youtube.com [youtube.com]
A Technical Guide to the Gas Chromatography of 3-Methyl-2-heptene
This document provides an in-depth analysis of the gas chromatography (GC) retention time for 3-Methyl-2-heptene. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize GC for compound separation and identification. This guide details experimental protocols and presents key data to facilitate the replication and optimization of analytical methods for this compound.
Data Presentation: Retention Indices
The retention of this compound is commonly reported using the Kovats retention index (I), which normalizes retention times relative to adjacent n-alkanes. This allows for better comparison of data between different chromatography systems. The table below summarizes the available retention index data for this compound on non-polar stationary phases.
| Stationary Phase Type | Retention Index (I) |
| Standard Non-Polar | 806, 806.6[1] |
| Semi-Standard Non-Polar | 797, 797.2, 797.5, 798[1] |
Note: The specific column and conditions used to determine these indices can vary. These values serve as a reference point for method development.
Experimental Protocols
Accurate determination of retention time requires meticulous adherence to established protocols. The following sections detail a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
For creating a standard solution, accurately weigh and dissolve pure this compound in a high-purity volatile solvent, such as hexane (B92381) or pentane. A typical concentration for analysis is 100 µg/mL.[2] For complex matrices, appropriate sample cleanup and extraction procedures may be required to isolate the analyte of interest.
The following table outlines a starting point for GC-MS method parameters. Optimization may be necessary based on the specific instrumentation and analytical goals.[2]
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Provides both separation and identification capabilities. |
| Column | Non-polar capillary column (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane stationary phase like DB-5ms or HP-5ms)[2] | Non-polar columns are effective for resolving hydrocarbon isomers based primarily on their boiling points.[2][3] |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[4][5] |
| Carrier Gas | Helium | Inert gas commonly used in GC-MS applications.[3] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A typical flow rate for capillary columns that provides good efficiency.[5] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 10:1 ratio)[5] | Prevents column overload for concentrated samples. |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min at 250°C | A temperature program is crucial for separating mixtures with a range of boiling points, improving peak shape and reducing analysis time.[6][7][8] An increase of approximately 30°C can halve the retention time.[7][9] |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV[5] | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 40 - 450 | Covers the expected mass range for the analyte and potential background ions. |
| Solvent Delay | 2 minutes | Prevents the high concentration of solvent from saturating the detector.[5] |
Logical and Experimental Workflow
The following diagram illustrates the logical workflow for determining the gas chromatography retention time of a given analyte such as this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methyl-2-heptene Isomers
This guide provides a detailed examination of the stereoisomers of 3-methyl-2-heptene, focusing on their IUPAC nomenclature. The content is tailored for researchers, scientists, and drug development professionals who require a precise understanding of isomeric forms for synthesis, characterization, and regulatory purposes.
Introduction to Stereoisomerism in this compound
This compound is a branched alkene with the chemical formula C₈H₁₆.[1] Its structure, featuring a double bond between the second and third carbon atoms of the heptene (B3026448) chain and a methyl group on the third carbon, gives rise to geometric isomerism.[1] This form of stereoisomerism occurs due to the restricted rotation around the carbon-carbon double bond, leading to two different spatial arrangements of the substituents. These isomers are designated using the E/Z notation, which provides an unambiguous description of the stereochemistry.[1]
IUPAC Nomenclature and E/Z Designation
The IUPAC nomenclature for alkenes with multiple substituents on the double bond employs the Cahn-Ingold-Prelog (CIP) priority rules to assign the E or Z configuration. The CIP rules assign a priority to the two substituents on each carbon of the double bond based on atomic number.
-
Z-isomer: If the higher-priority groups on each carbon of the double bond are on the same side (zusammen in German), the isomer is designated as (Z).
-
E-isomer: If the higher-priority groups on each carbon of the double bond are on opposite sides (entgegen in German), the isomer is designated as (E).
For this compound, the substituents on the double bond are:
-
At carbon 2: A hydrogen atom and a methyl group. The methyl group has a higher priority.
-
At carbon 3: A methyl group and a butyl group. The butyl group has a higher priority.
The two geometric isomers are therefore:
-
(E)-3-Methyl-2-heptene: The higher-priority groups (methyl on C2 and butyl on C3) are on opposite sides of the double bond.
-
(Z)-3-Methyl-2-heptene: The higher-priority groups (methyl on C2 and butyl on C3) are on the same side of the double bond.
Data Summary of this compound Isomers
The following table summarizes key quantitative data for the E and Z isomers of this compound.
| Property | (E)-3-Methylhept-2-ene | (Z)-3-Methylhept-2-ene |
| IUPAC Name | (E)-3-methylhept-2-ene[2] | (Z)-3-methylhept-2-ene[3][4] |
| Synonyms | 3-Methyl-trans-2-heptene[2] | 3-Methyl-cis-2-heptene[3] |
| Molecular Formula | C₈H₁₆[2] | C₈H₁₆[3] |
| Molecular Weight | 112.2126 g/mol [2] | 112.2126 g/mol [3] |
| CAS Registry Number | 22768-20-3[2] | 22768-19-0[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound isomers are crucial for reproducible research. A common synthetic route involves the dehydration of 3-methyl-3-heptanol, which can be prepared via a Grignard reaction between a butylmagnesium halide and methyl ethyl ketone. The resulting alkene mixture can then be separated and analyzed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the E and Z isomers.
Visualization of Isomeric Relationship
The logical relationship between the parent compound and its geometric isomers is illustrated in the diagram below.
References
A Comprehensive Guide to Commercial Suppliers of 3-Methyl-2-heptene for Research and Development
For researchers, scientists, and drug development professionals, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 3-Methyl-2-heptene, a valuable alkene in various organic synthesis applications.
This document outlines key suppliers, their product specifications, and provides a procedural framework for the procurement and quality assessment of this compound. The information is presented to facilitate straightforward comparison and to integrate into existing research and development protocols.
Commercial Availability and Supplier Specifications
This compound (CAS No. 3404-75-9) is available from a range of chemical suppliers, typically as a mixture of cis- and trans-isomers.[1][2][3] The compound is a colorless to almost colorless liquid and is often used as an intermediate in organic synthesis.[3][4] For research purposes, the purity of the compound is a critical parameter. Most suppliers offer a purity of greater than 95.0% as determined by Gas Chromatography (GC).[3][5]
The following table summarizes the offerings for this compound from various commercial suppliers. This allows for a direct comparison of purity, available quantities, and supplier information.
| Supplier | Product Name | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | This compound | Not Specified | Not Specified | 3404-75-9 | C8H16 | 112.22 |
| TCI Chemicals | This compound (cis- and trans- mixture) | >95.0% (GC) | 0.1 mL[2][5] | 3404-75-9 | C8H16 | 112.22[5] |
| Fisher Scientific (distributor for TCI) | This compound (cis- and trans- mixture) 95.0+% | 95.0+%[2] | 0.1 mL[2] | 3404-75-9 | C8H16 | 112.22 |
| CymitQuimica | This compound (cis- and trans- mixture) | >95.0% (GC)[3] | 0.1ml[4] | 3404-75-9 | C8H16 | 112.22[3] |
| LookChem | This compound | Not Specified | 1mg, 0.1mL[6] | 3404-75-9 | C8H16 | 112.215[6] |
| Lab Pro Inc. | This compound (cis- and trans- mixture) | Min. 95.0 (GC)[5] | 0.1ML[5] | 3404-75-9 | C8H16 | 112.22[5] |
| Biotuva Life Sciences | This compound | Not Specified | 100microl[7] | 3404-75-9 | C8H16 | 112.22 |
| Benchchem | This compound | Not Specified | Not Specified | 3404-75-9 | C8H16 | 112.21 |
| BoroPharm Inc. | This compound (cis- and trans- mixture) | >95.0%(GC)[8] | 0.1ml[8] | 3404-75-9 | C8H16 | Not Specified |
Procurement Workflow
The process of acquiring a chemical for research involves several key stages, from initial supplier identification to final quality verification. The following diagram illustrates a typical workflow for procuring this compound.
Experimental Protocols for Quality Assessment
While specific, detailed experimental protocols from every supplier are not always publicly available, the primary method for purity assessment of this compound is Gas Chromatography (GC), as indicated by multiple suppliers.[3][5][8] A general understanding of the analytical workflow for this technique is crucial for interpreting supplier-provided data and for in-house quality verification.
General Gas Chromatography (GC) Protocol for Purity Determination:
A typical GC analysis for a volatile organic compound like this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for hydrocarbons.
-
Data Analysis: The detector signal is recorded as a chromatogram, where each peak represents a different component. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks.
The following diagram illustrates the logical flow of a typical GC-based quality control experiment.
It is important to note that for unambiguous identification of isomers and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. The mass spectrometer provides structural information about the eluting compounds, aiding in their identification.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound (cis- and trans- mixture) 95.0+%, TCI America 0.1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]
- 4. CAS 3404-75-9: this compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound|3404-75-9|lookchem [lookchem.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. This compound (cis- and trans- mixture) | BoroPharm Inc. [boropharm.com]
- 9. fishersci.com [fishersci.com]
Chemical Identity and Physical Properties
An In-depth Technical Guide to 3-Methyl-2-heptene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, targeted towards researchers, scientists, and professionals in drug development.
This compound is a branched-chain alkene with the molecular formula C₈H₁₆.[1][2] The presence of a double bond between the second and third carbon atoms, along with a methyl group on the third carbon, results in the existence of two geometric isomers: (E)-3-methyl-2-heptene and (Z)-3-methyl-2-heptene. The mixture is typically a colorless liquid with a characteristic fruity odor.[2] It is insoluble in water but soluble in common organic solvents.[1]
Table 1: Chemical Identifiers for this compound and its Isomers
| Property | This compound (Isomer Mixture) | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |
| CAS Number | 3404-75-9 | 22768-20-3 | 22768-19-0 |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.22 g/mol | 112.22 g/mol | 112.22 g/mol |
| IUPAC Name | 3-Methylhept-2-ene | (2E)-3-Methylhept-2-ene | (2Z)-3-Methylhept-2-ene |
| Synonyms | 3-Methylhept-2-ene | trans-3-Methyl-2-heptene | cis-3-Methyl-2-heptene |
Table 2: Physical Properties of this compound (Isomer Mixture)
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 120-123 °C at 760 mmHg |
| Density | 0.728 g/cm³ |
| Refractive Index | ~1.42 |
| Flash Point | 9.2 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves a two-step process: the Grignard reaction of a ketone with an appropriate Grignard reagent to form a tertiary alcohol, followed by the dehydration of the alcohol to yield the alkene.
Experimental Protocol: Synthesis of 3-Methyl-3-heptanol (B1630388) via Grignard Reaction
This protocol describes the synthesis of the precursor alcohol, 3-methyl-3-heptanol, from 2-butanone (B6335102) and butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Butanone (Methyl ethyl ketone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude 3-methyl-3-heptanol.
Experimental Protocol: Dehydration of 3-Methyl-3-heptanol
This protocol describes the acid-catalyzed dehydration of 3-methyl-3-heptanol to produce a mixture of this compound isomers.
Materials:
-
Crude 3-methyl-3-heptanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the crude 3-methyl-3-heptanol in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 120-123 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the collected distillate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation to obtain this compound as a mixture of (E) and (Z) isomers.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Splitting Patterns for this compound Isomers
| Assignment | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |
| H1 (CH₃-C=) | ~1.6 ppm (d) | ~1.7 ppm (d) |
| H2 (=CH-) | ~5.2 ppm (q) | ~5.1 ppm (q) |
| H3 (C-CH₃) | ~1.7 ppm (s) | ~1.6 ppm (s) |
| H4 (-CH₂-) | ~2.0 ppm (t) | ~2.1 ppm (t) |
| H5, H6 (-CH₂-CH₂-) | ~1.3 ppm (m) | ~1.3 ppm (m) |
| H7 (-CH₃) | ~0.9 ppm (t) | ~0.9 ppm (t) |
Table 4: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ) for this compound Isomers
| Carbon Assignment | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |
| C1 | ~13.5 ppm | ~14.0 ppm |
| C2 | ~120.0 ppm | ~121.0 ppm |
| C3 | ~138.0 ppm | ~137.5 ppm |
| C4 | ~35.0 ppm | ~28.0 ppm |
| C5 | ~30.0 ppm | ~30.5 ppm |
| C6 | ~23.0 ppm | ~23.0 ppm |
| C7 | ~14.0 ppm | ~14.0 ppm |
| C8 (C-CH₃) | ~16.0 ppm | ~22.0 ppm |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 5: Key IR Absorptions and Mass Spectrometry Fragments for this compound
| Spectroscopic Data | Characteristic Values |
| IR (cm⁻¹) | ~3020 (C-H stretch, sp²), ~2960-2850 (C-H stretch, sp³), ~1670 (C=C stretch, weak for trisubstituted), ~840 (C-H bend, trisubstituted alkene) |
| MS (m/z) | 112 (M⁺), 97, 83, 69, 55, 41 (characteristic fragmentation pattern of branched alkenes) |
Reactivity and Applications
This compound undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. Due to its pleasant, fruity odor, its primary application is in the fragrance and flavor industry.[2] In the context of organic synthesis, it serves as a versatile C8 building block. While direct applications in drug development are not widely documented, branched alkenes are important structural motifs in many biologically active natural products and synthetic compounds.
Biological Activity and Toxicology
There is a lack of specific studies on the biological activity of this compound in the context of pharmacology or toxicology. Generally, short-chain alkenes can be metabolized in biological systems through oxidation of the double bond or allylic positions, often mediated by cytochrome P450 enzymes. The resulting epoxides or alcohols can then be further conjugated and excreted. From a safety perspective, this compound is classified as a highly flammable liquid and presents an aspiration hazard.[3] Standard laboratory safety precautions should be followed when handling this compound.
References
The Dawn of Branched Alkenes: A Technical Chronicle of Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The journey to understand the nuanced world of branched alkenes, from their initial synthesis to the elucidation of their complex roles in biological systems, is a story of theoretical brilliance, meticulous experimentation, and the relentless pursuit of chemical structure and function. This technical guide delves into the historical discoveries, foundational experimental protocols, and the evolving understanding of these pivotal organic molecules.
A Historical Overview: From Theoretical Postulation to tangible Synthesis
The mid-19th century was a period of revolutionary ideas in chemistry, with the concept of chemical structure beginning to take shape. It was within this fertile intellectual landscape that the existence of branched-chain hydrocarbons was first seriously considered and then actively pursued.
Alexander Butlerov and the Birth of Isobutylene (B52900): The Russian chemist Alexander Butlerov was a principal architect of the theory of chemical structure. To provide experimental evidence for his theories, which included the idea that carbon atoms could form branched chains, he embarked on a series of syntheses. In 1863, Butlerov successfully synthesized isobutylene ((CH₃)₂C=CH₂), a four-carbon branched alkene, providing concrete proof of a branched hydrocarbon structure.[1] His work, driven by a desire to validate his structural theory, marked a pivotal moment in the history of organic chemistry.[2][3]
The Hofmann and Wurtz Reactions: Enabling Synthesis: The development of new synthetic methodologies was crucial for the exploration of novel molecular architectures. In 1851, August Wilhelm von Hofmann developed the Hofmann elimination reaction, a method to produce alkenes from amines.[4][5][6][7] This reaction often favors the formation of the least substituted (and often branched) alkene, providing a valuable tool for synthesizing these structures.[4][5][6][7] A few years later, in 1855, Charles Adolphe Wurtz developed the Wurtz reaction, a method for coupling alkyl halides using sodium metal to form larger alkanes.[8][9][10][11] While primarily used for alkanes, this reaction could be adapted to create branched hydrocarbon skeletons that could then be further modified to produce branched alkenes.[8][9][10][11]
Early Experimental Protocols: A Glimpse into 19th-Century Synthesis and Analysis
The experimental techniques of the 19th century, while rudimentary by modern standards, were sufficient to isolate and characterize these newly synthesized branched alkenes. These early protocols relied on careful distillation, chemical degradation, and the measurement of physical constants.
Synthesis of Isobutylene (Based on Butlerov's work)
-
Preparation of Starting Material: Tert-butyl alcohol could be prepared from the reaction of acetyl chloride with zinc methyl, a variation of a Grignard-type reaction.
-
Dehydration Reaction: The tert-butyl alcohol would be heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.
-
Isolation and Purification: The gaseous isobutylene product would be collected, likely over water, and then purified by passing it through a series of washing solutions to remove any acidic impurities. Final purification would be achieved by distillation.
The Hofmann Elimination: A General Protocol
The Hofmann elimination, as described by Hofmann in 1851, involves a two-step process to convert an amine into an alkene.[4][5][6][7]
-
Exhaustive Methylation: The amine is treated with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. This reaction would typically be carried out in a sealed tube and heated.
-
Elimination: The quaternary ammonium iodide is then treated with silver oxide and water to form the corresponding hydroxide (B78521). Upon heating, the quaternary ammonium hydroxide undergoes an elimination reaction to yield the alkene, a tertiary amine, and water. The alkene product would then be isolated by distillation.
The Wurtz Reaction: A General Protocol
The Wurtz reaction, as developed in 1855, provided a means to form carbon-carbon bonds.[8][9][10][11]
-
Reaction Setup: A flask, often fitted with a reflux condenser to prevent the loss of volatile reactants and products, would be charged with sodium metal, typically in a solvent like diethyl ether.
-
Addition of Alkyl Halide: The alkyl halide (or a mixture of alkyl halides to create an asymmetrical product) would be added slowly to the reaction mixture.
-
Workup and Isolation: After the reaction was complete, the mixture would be carefully treated with water to destroy any unreacted sodium. The organic layer would then be separated, washed, dried, and the hydrocarbon product isolated by fractional distillation.
Ozonolysis for Structural Elucidation
First reported by Christian Friedrich Schönbein in 1845, ozonolysis became a critical tool for determining the structure of unsaturated compounds.[12] By cleaving the double bond and analyzing the resulting carbonyl fragments, chemists could deduce the position of the double bond in the original alkene. The general procedure involved:
-
Ozone Generation and Reaction: Ozone, generated by passing an electrical discharge through oxygen, would be bubbled through a solution of the alkene in an inert solvent at a low temperature.
-
Workup: The resulting ozonide intermediate would then be treated with a reducing agent (reductive workup) to yield aldehydes or ketones, or with an oxidizing agent (oxidative workup) to yield carboxylic acids.
-
Product Identification: The smaller, more easily identifiable carbonyl or carboxyl-containing fragments were then isolated and characterized, allowing for the reconstruction of the original alkene's structure.
Quantitative Data: Physical Properties of Early Branched Alkenes
The careful measurement of physical properties such as boiling point and melting point was a primary method for characterizing and identifying new compounds in the 19th century. Compendia like Beilstein's "Handbuch der Organischen Chemie," first published in 1881, became invaluable resources for chemists, cataloging the physical constants of known organic compounds.[13][14][15]
| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| Isobutylene | 2-Methylpropene | C₄H₈ | -6.9 | -140.4 |
| Amylene | 2-Methyl-2-butene | C₅H₁₀ | 37-39 | -134 |
| Trimethylethylene | 2-Methyl-2-butene | C₅H₁₀ | 37-39 | -134 |
| 2-Methyl-1-pentene | C₆H₁₂ | 62.1 | -135.8 | |
| 3-Methyl-1-pentene | C₆H₁₂ | 54.1 | -153 | |
| 4-Methyl-1-pentene | C₆H₁₂ | 53.9 | -153.7 | |
| 2-Methyl-2-pentene | C₆H₁₂ | 67.3 | -124.1 | |
| 3-Methyl-2-pentene | C₆H₁₂ | 66.4 (Z), 67.1 (E) | -137.8 (Z), -115.4 (E) | |
| 4-Methyl-2-pentene | C₆H₁₂ | 58.6 (Z), 56.3 (E) | -140.8 (Z), -134.8 (E) | |
| 2,3-Dimethyl-1-butene | C₆H₁₂ | 56.9 | -140.3 | |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 41.2 | -115.2 | |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 73.2 | -74.3 |
Note: Data is compiled from various modern and historical sources. Early measurements may have varied due to impurities and differences in experimental technique.
The Advent of Spectroscopy: A New Era of Structural Confirmation
While classical methods provided the initial evidence for the existence and structure of branched alkenes, the development of spectroscopic techniques in the 20th century revolutionized the field, allowing for unambiguous structural determination.
Infrared (IR) Spectroscopy: The application of IR spectroscopy to organic molecules allowed for the identification of functional groups. The characteristic stretching vibration of the carbon-carbon double bond (C=C) in alkenes appears in the region of 1680-1640 cm⁻¹, providing clear evidence for the presence of an alkene. Furthermore, the position and number of C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ region could provide information about the substitution pattern of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy provided an even more powerful tool for structure elucidation. ¹H NMR spectroscopy could distinguish between different types of protons in a molecule, and the chemical shifts and coupling constants of vinylic protons could provide detailed information about the structure and stereochemistry of branched alkenes. ¹³C NMR spectroscopy allowed for the direct observation of the carbon skeleton, including the sp²-hybridized carbons of the double bond.
Branched Alkenes in Biological Systems: The Isoprenoid Biosynthesis Pathway
While the initial discoveries of branched alkenes were in the realm of synthetic organic chemistry, it is now understood that branched alkene motifs are fundamental building blocks in a vast array of natural products. The isoprenoid biosynthesis pathway is a prime example, producing a variety of essential molecules with branched alkene structures.[12][16][17][18]
This pathway utilizes two primary routes for the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[12][16] IPP and DMAPP, which are themselves branched alkenes, serve as the precursors for a cascade of longer-chain isoprenoids through the action of prenyltransferase enzymes.[16][17]
Key branched alkene intermediates in this pathway include:
-
Isopentenyl pyrophosphate (IPP): A five-carbon branched alkene that is the fundamental building block for all isoprenoids.
-
Dimethylallyl pyrophosphate (DMAPP): An isomer of IPP, also a five-carbon branched alkene, which acts as the initial "primer" for isoprenoid chain elongation.
-
Geranyl pyrophosphate (GPP): A ten-carbon isoprenoid formed from the condensation of IPP and DMAPP.
-
Farnesyl pyrophosphate (FPP): A fifteen-carbon isoprenoid formed by the addition of another IPP unit to GPP.[19][20][21][22][23]
-
Geranylgeranyl pyrophosphate (GGPP): A twenty-carbon isoprenoid formed by the addition of an IPP unit to FPP.[24][25][26][27][28]
These branched-chain polyenes are crucial for a multitude of cellular processes. They are precursors to vital molecules such as sterols (e.g., cholesterol), carotenoids, and the side chains of chlorophyll (B73375) and ubiquinone.[16][26][27]
Signaling Roles of Branched Alkene Derivatives
The isoprenoid pathway is not only a source of structural molecules but also plays a critical role in cellular signaling through a process called prenylation .[29][30][31][32] Prenylation is the post-translational modification of proteins by the covalent attachment of farnesyl or geranylgeranyl groups, which are derived from FPP and GGPP, respectively.[29][30][31][32] This lipid modification acts as a membrane anchor for many signaling proteins, including small GTPases of the Ras, Rho, and Rab families, which are essential for signal transduction pathways that regulate cell growth, differentiation, and vesicular trafficking.[26][32] The attachment of these branched alkene chains is critical for the proper localization and function of these signaling proteins.[29][32]
Furthermore, intermediates of the isoprenoid pathway, such as FPP, have been identified as signaling molecules themselves. FPP has been shown to act as a danger signal that can induce acute cell death and has been implicated as an antagonist to certain receptors involved in platelet aggregation.[20][22]
Below is a simplified diagram of the isoprenoid biosynthesis pathway, illustrating the formation of key branched alkene intermediates and their role in protein prenylation.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. goaravetisyan.ru [goaravetisyan.ru]
- 3. Alexander Butlerov - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 8. infoplease.com [infoplease.com]
- 9. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]
- 12. pnas.org [pnas.org]
- 13. historyofinformation.com [historyofinformation.com]
- 14. Beilstein database - Wikipedia [en.wikipedia.org]
- 15. umsl.edu [umsl.edu]
- 16. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 17. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Farnesyl Pyrophosphate: Significance and symbolism [wisdomlib.org]
- 24. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 25. proteopedia.org [proteopedia.org]
- 26. grokipedia.com [grokipedia.com]
- 27. brainkart.com [brainkart.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
- 29. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 30. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What are Protein prenyl transferase modulators and how do they work? [synapse.patsnap.com]
- 32. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Thermochemical Properties of 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methyl-2-heptene (C₈H₁₆), a branched alkene of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of estimated values, data for closely related isomers, and detailed representative experimental protocols for the determination of key thermochemical properties.
Thermochemical Data
Estimated Thermochemical Data for 3-Methyl-3-heptene
The following data for the isomer 3-Methyl-3-heptene is derived from the Joback method, a group contribution method used for the estimation of thermochemical properties.[1]
| Property | Symbol | Value | Units |
| Enthalpy of Formation (Standard Conditions) | hf | -101.02 | kJ/mol |
| Standard Gibbs Free Energy of Formation | gf | 88.15 | kJ/mol |
| Enthalpy of Vaporization (Standard Conditions) | hvap | 33.44 | kJ/mol |
| Enthalpy of Fusion (Standard Conditions) | hfus | 15.37 | kJ/mol |
| Critical Temperature | tc | 561.75 | K |
| Critical Pressure | pc | 2687.42 | kPa |
| Critical Volume | vc | 0.465 | m³/kmol |
Temperature-Dependent Ideal Gas Heat Capacity for 3-Methyl-3-heptene[1]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 386.48 | 218.03 |
| 415.69 | 231.15 |
| 444.90 | 243.70 |
| 474.11 | 255.70 |
| 503.32 | 267.18 |
| 532.54 | 278.15 |
| 561.75 | 288.64 |
Experimental Thermochemical Data for 1-Octene (Liquid Phase)
The following experimental data is available for the isomer 1-Octene from the NIST Chemistry WebBook.[2]
| Property | Symbol | Value | Units |
| Enthalpy of Formation of Liquid | ΔfH°liquid | -121.8 ± 1.2 | kJ/mol |
| Enthalpy of Combustion of Liquid | ΔcH°liquid | -5312.9 ± 1.1 | kJ/mol |
| Entropy of Liquid (Standard Conditions) | S°liquid | 360.45 | J/mol·K |
| Constant Pressure Heat Capacity of Liquid | Cp,liquid | 241.21 | J/mol·K |
Experimental Protocols
The determination of thermochemical data for volatile organic compounds like this compound requires specialized experimental techniques. The following sections detail representative protocols for key thermochemical measurements.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in a constant-volume vessel.
Protocol:
-
Sample Preparation: A precise mass (typically 0.7-1.0 g) of this compound is weighed into a sample crucible.[3] Given its volatility, a sealed sample holder may be necessary.[3]
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is attached to the electrodes, positioned just above the sample.[4] A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.[4]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. The pressurized bomb is checked for leaks.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket.[4] The calorimeter is sealed, and the stirrer is activated to ensure a uniform temperature.
-
Temperature Equilibration: The system is allowed to equilibrate for several minutes, and the initial temperature is recorded at regular intervals to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.[4]
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by several methods, including calorimetry and the measurement of vapor pressure as a function of temperature.
This method measures the heat released when a known amount of vapor condenses to a liquid.
Protocol:
-
Apparatus Setup: A condensation calorimeter is used, which consists of a boiler, a condenser, and a system for measuring the flow and temperature change of a coolant.[5][6]
-
Vaporization: The liquid this compound is heated in the boiler to produce a steady flow of vapor.
-
Condensation: The vapor is passed through the condenser, where it condenses at a constant temperature. The heat released during condensation is absorbed by a coolant (e.g., water) with a known heat capacity.[5][6]
-
Measurements: The inlet and outlet temperatures of the coolant, the coolant flow rate, and the rate of condensation of the substance are precisely measured.[5]
-
Calculation: The enthalpy of vaporization is calculated from the heat absorbed by the coolant and the amount of substance condensed.
This method relates the vapor pressure of a liquid to its temperature to determine the enthalpy of vaporization.
Protocol:
-
Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is placed in a controlled-temperature bath.[7]
-
Data Collection: The temperature of the bath is varied, and the corresponding vapor pressure of the sample is recorded at several different temperatures.[7]
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where ΔHvap is the enthalpy of vaporization and R is the ideal gas constant.[7] The enthalpy of vaporization can then be calculated from the slope of the line.
Visualizations
The following diagrams illustrate key concepts related to the chemistry and experimental analysis of this compound.
Caption: Electrophilic addition mechanism for this compound.
Caption: Experimental workflow for bomb calorimetry.
References
The Solubility Profile of 3-Methyl-2-heptene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-2-heptene, a branched-chain alkene, in various organic solvents. As a nonpolar hydrocarbon, this compound exhibits high solubility in nonpolar and moderately polar organic solvents, a critical consideration for its application in organic synthesis, formulation development, and as a reaction medium. This document compiles available qualitative and extrapolated quantitative solubility data, details established experimental protocols for solubility determination, and presents logical workflows for assessing its miscibility.
Introduction to this compound and its Solubility
This compound (C₈H₁₆) is an unsaturated aliphatic hydrocarbon. Its molecular structure, characterized by a seven-carbon chain with a methyl group and a double bond, renders it a nonpolar compound.[1] The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will be readily soluble in solvents of similar low polarity and insoluble in highly polar solvents such as water.[1][2] Understanding the solubility of this compound is paramount for its effective use in various chemical processes, including as a reactant, a solvent for nonpolar compounds, or in extraction and purification procedures.
Quantitative and Qualitative Solubility Data
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)
| Solvent | Solvent Polarity | Expected Solubility |
| Hexane (B92381) | Nonpolar | Miscible |
| Toluene | Nonpolar | Miscible |
| Diethyl Ether | Moderately Polar | Miscible |
| Acetone | Polar Aprotic | Soluble / Miscible |
| Ethanol (B145695) | Polar Protic | Soluble / Miscible |
| Water | Highly Polar | Insoluble |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound can be achieved through several established experimental methodologies. The choice of method depends on the required precision and the nature of the solvent.
Visual Method for Miscibility Assessment
This is a straightforward qualitative method to determine if two liquids are miscible.
Protocol:
-
To a clean, dry test tube, add 2 mL of the chosen organic solvent.
-
Incrementally add this compound dropwise, shaking the mixture after each addition.
-
Observe the mixture for the formation of a single, clear phase (miscible) or the presence of two distinct layers or turbidity (immiscible or partially soluble).
-
Continue adding this compound up to a 1:1 volume ratio with the solvent, observing at each stage.
Gravimetric Method for Quantitative Solubility Measurement
This method provides a precise quantitative measure of solubility, typically expressed in g/100 mL or mol/L.
Protocol:
-
Prepare a saturated solution of this compound in the desired solvent by adding an excess of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the solution to stand undisturbed until any undissolved this compound has separated.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, empty container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the this compound residue remains.
-
Weigh the container with the residue. The difference between this weight and the initial weight of the empty container gives the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent used.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a liquid compound like this compound in a given solvent.
Caption: Workflow for Solubility Determination of this compound.
Conceptual Relationship of Polarity and Solubility
The following diagram illustrates the fundamental principle governing the solubility of this compound.
Caption: Principle of "Like Dissolves Like" for this compound.
Conclusion
This compound, owing to its nonpolar hydrocarbon structure, demonstrates high solubility in a wide range of common organic solvents while being insoluble in water. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a reliable framework for its determination. The provided visualizations offer a clear understanding of the principles and processes involved in assessing the solubility of this compound. This technical guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and chemical processing.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-3-Methyl-2-heptene from Acrylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the multi-step synthesis of (E)-3-Methyl-2-heptene, a valuable building block in organic synthesis, starting from the readily available precursor, acrylaldehyde. The described synthetic pathway involves a three-step sequence: a Grignard reaction to form a key alcohol intermediate, subsequent oxidation to a ketone, and a final stereoselective Horner-Wadsworth-Emmons reaction to yield the target (E)-alkene.
Detailed experimental protocols for each synthetic step are provided below, along with tables summarizing key quantitative data and characterization information for the intermediates and the final product.
Overall Synthetic Scheme
The synthesis of (E)-3-Methyl-2-heptene from acrylaldehyde is accomplished through the following three-step reaction sequence:
Figure 1: Overall synthetic workflow for the preparation of (E)-3-Methyl-2-heptene.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1-hepten-3-ol via Grignard Reaction
This procedure details the addition of a butyl group to acrylaldehyde using a Grignard reagent to form the allylic alcohol intermediate.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Acrylaldehyde (Acrolein)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation of Butylmagnesium Bromide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (2.67 g, 0.11 mol). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the magnesium turnings.
-
In the dropping funnel, place a solution of 1-bromobutane (13.7 g, 0.10 mol) in 50 mL of anhydrous THF.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acrylaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acrylaldehyde (5.61 g, 0.10 mol) in 20 mL of anhydrous THF to the stirred Grignard solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1-hepten-3-ol.
-
Purify the crude product by vacuum distillation.
| Step 1 Data | 3-Methyl-1-hepten-3-ol |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~163-165 °C |
| Representative Yield | 70-80% |
| Spectroscopic Data | 3-Methyl-1-hepten-3-ol (Predicted/Reference) |
| ¹H NMR (CDCl₃, δ) | ~5.9 (dd, 1H), ~5.2 (d, 1H), ~5.0 (d, 1H), ~4.0 (m, 1H), ~1.7 (s, 1H, -OH), ~1.4 (m, 4H), ~1.1 (s, 3H), ~0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~144, ~112, ~75, ~42, ~28, ~23, ~22, ~14 |
| IR (neat, cm⁻¹) | ~3350 (br, O-H), ~3080, ~2960, ~2870, ~1640 (C=C), ~1460, ~920 |
| MS (m/z) | 128 (M+), 110, 95, 71, 57 |
Step 2: Synthesis of 3-Methyl-2-heptanone via Oxidation
This protocol describes the oxidation of the secondary allylic alcohol to the corresponding α,β-unsaturated ketone using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[1][2][3]
Materials:
-
3-Methyl-1-hepten-3-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 3-methyl-1-hepten-3-ol (12.8 g, 0.10 mol) in 200 mL of anhydrous dichloromethane in a 500 mL round-bottom flask, add Dess-Martin periodinane (46.8 g, 0.11 mol) portion-wise at room temperature with stirring.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 100 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure 3-methyl-2-heptanone.
| Step 2 Data | 3-Methyl-2-heptanone |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~168-170 °C |
| Representative Yield | 85-95% |
| Spectroscopic Data | 3-Methyl-2-heptanone [4][5] |
| ¹H NMR (CDCl₃, δ) | 6.0-6.2 (m, 1H), 2.5 (q, 2H), 2.2 (s, 3H), 1.8 (s, 3H), 1.2-1.5 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | 200.1, 158.2, 125.9, 34.5, 29.8, 26.4, 22.5, 13.9 |
| IR (neat, cm⁻¹) | 2960, 2930, 2870, 1670 (C=O, conjugated), 1640 (C=C), 1460, 1360 |
| MS (m/z) | 126 (M+), 111, 83, 69, 55, 43 |
Step 3: Synthesis of (E)-3-Methyl-2-heptene via Horner-Wadsworth-Emmons Reaction
This procedure utilizes the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively synthesize the (E)-alkene from the ketone intermediate. The HWE reaction is known to favor the formation of the thermodynamically more stable (E)-alkene.[6][7]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3-Methyl-2-heptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (4.4 g, 0.11 mol, 60% dispersion) in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (22.4 g, 0.10 mol) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate (B1237965) ylide back to 0 °C.
-
Add a solution of 3-methyl-2-heptanone (12.6 g, 0.10 mol) in 20 mL of anhydrous THF dropwise to the ylide solution.
-
After the addition, allow the reaction to warm to room temperature and then heat at reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure. The crude product will be a mixture of the ester and the decarboxylated alkene.
-
Decarboxylation: The crude ester is then saponified with aqueous NaOH, followed by acidification and heating to effect decarboxylation to yield the final product. Alternatively, a modified HWE reagent can be used to directly yield the alkene. For this protocol, we assume a subsequent decarboxylation step is needed.
-
Purify the final product by fractional distillation.
| Step 3 Data | (E)-3-Methyl-2-heptene |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~122-124 °C |
| Representative Yield | 60-70% (after decarboxylation) |
| E/Z Ratio | >95:5 |
| Spectroscopic Data | (E)-3-Methyl-2-heptene [8][9] |
| ¹H NMR (CDCl₃, δ) | 5.1-5.3 (m, 1H), 1.9-2.1 (m, 2H), 1.6-1.7 (d, 3H), 1.5-1.6 (s, 3H), 1.2-1.4 (m, 4H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | 134.5, 124.8, 40.1, 29.5, 23.0, 18.2, 14.1, 13.6 |
| IR (neat, cm⁻¹) | ~2960, ~2925, ~2870, ~1460, ~1375, ~840 |
| MS (m/z) | 112 (M+), 97, 83, 69, 55, 41 |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on experimental conditions.
References
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Methylheptan-2-one | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Use of 3-Methyl-2-heptene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-heptene is a branched alkene that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a trisubstituted double bond, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including fine chemicals and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [3] |
| Boiling Point | 120 °C at 760 mmHg | [4] |
| Density | 0.728 g/cm³ | [4] |
| Appearance | Colorless liquid | [1][2] |
| Solubility | Insoluble in water, soluble in organic solvents.[1][2] | |
| Stereoisomerism | Exists as (E) and (Z) isomers. | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a Grignard reaction to create a suitable alcohol precursor, followed by acid-catalyzed dehydration.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction and dehydration.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-heptanol via Grignard Reaction
This protocol is adapted from the synthesis of the structurally similar 4-methyl-3-heptanol and is expected to provide the desired precursor for this compound.[5]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Propanal
-
5% aqueous HCl
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (0.1 mol).
-
In the dropping funnel, place a solution of 1-bromobutane (0.1 mol) in anhydrous Et₂O (50 mL).
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath and add a solution of propanal (0.1 mol) in anhydrous Et₂O (20 mL) dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction mixture for 15 minutes.
-
Quench the reaction by the slow, dropwise addition of 5% aqueous HCl until all the inorganic salts have dissolved.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 4-methyl-3-heptanol.
Quantitative Data (Analogous Reaction):
| Reactants | Product | Yield | Reference |
| 2-Bromopentane, Propanal | 4-Methyl-3-heptanol | 36% | [5] |
Protocol 2: Acid-Catalyzed Dehydration of 4-Methyl-3-heptanol
This is a general procedure for the dehydration of secondary alcohols.
Materials:
-
4-Methyl-3-heptanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Place 4-methyl-3-heptanol (0.1 mol) in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (5 mL).
-
Set up a simple distillation apparatus and heat the mixture to distill the alkene product. The dehydration of similar secondary alcohols can lead to a mixture of alkene isomers.[6]
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous CaCl₂.
-
Purify the product by fractional distillation to obtain this compound as a mixture of (E) and (Z) isomers.
Key Reactions of this compound
The trisubstituted double bond in this compound is a site of high electron density, making it susceptible to various electrophilic addition and oxidation reactions.[1]
Workflow for Key Reactions of this compound
Caption: Key reactions of this compound.
Experimental Protocols
Protocol 3: Electrophilic Addition of HBr to this compound
This reaction is expected to follow Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the double bond.[7] Carbocation rearrangements are possible, potentially leading to a mixture of products.[8]
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid or as a gas
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (0.05 mol) in anhydrous Et₂O (50 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be a mixture of 3-bromo-3-methylheptane and rearranged products.
-
Purify by distillation or chromatography.
Quantitative Data (General for Trisubstituted Alkenes):
| Reaction | Stereoselectivity/Regioselectivity | Notes | Reference |
| Electrophilic Addition of HBr | Generally follows Markovnikov's rule. Stereoselectivity can be low, leading to mixtures of diastereomers if new chiral centers are formed. | Carbocation rearrangements can lead to a mixture of constitutional isomers. | [8][9][10] |
Protocol 4: Ozonolysis of this compound with Reductive Workup
Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.[7][11]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid
Procedure:
-
Dissolve this compound (0.05 mol) in CH₂Cl₂ or MeOH (100 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
For reductive workup, add dimethyl sulfide (0.1 mol) and allow the solution to warm to room temperature.
-
Stir the mixture for several hours.
-
Remove the solvent under reduced pressure. The expected products are acetaldehyde and 2-hexanone.
-
The products can be separated by distillation.
Quantitative Data (General Observation):
| Reaction | Products | Yield | Reference |
| Ozonolysis of Alkenes (Reductive Workup) | Aldehydes and/or Ketones | Generally high | [12] |
Protocol 5: Catalytic Hydrogenation of this compound
This reaction reduces the double bond to a single bond, forming an alkane. The addition of hydrogen typically occurs with syn-stereochemistry.[13]
Materials:
-
This compound
-
Ethanol (EtOH) or Ethyl acetate (B1210297) (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound (0.05 mol) in EtOH or EtOAc (50 mL).
-
Carefully add 10% Pd/C (catalytic amount, e.g., 5 mol%).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Remove the solvent under reduced pressure to obtain 3-methylheptane.
Quantitative Data (General for Alkenes):
| Catalyst | Conditions | Yield | Reference |
| Pd/C | H₂ (1 atm), Room Temperature | Typically high to quantitative | [14] |
Proposed Multi-Step Synthesis of (E)-3-Methyl-2-heptene from Acrylaldehyde
A stereoselective synthesis of (E)-3-Methyl-2-heptene can be envisioned using a Wittig or Julia-Kocienski olefination reaction for the key carbon-carbon bond-forming step.
Workflow for the Proposed Synthesis of (E)-3-Methyl-2-heptene
Caption: Proposed synthesis of (E)-3-Methyl-2-heptene from acrylaldehyde.
This proposed synthesis involves the 1,4-conjugate addition of a butyl Grignard reagent to acrylaldehyde, followed by oxidation of the resulting alcohol to an enone. The key step is a Wittig reaction with ethylidenetriphenylphosphorane, which is known to favor the formation of (Z)-alkenes from unstabilized ylides. For (E)-selectivity, a stabilized ylide or a modified olefination like the Julia-Kocienski olefination would be more appropriate.[15] This highlights the complexity of stereoselective synthesis.
Conclusion
This compound is a valuable intermediate in organic synthesis with a rich reaction chemistry. The protocols and data presented here, based on known transformations of similar compounds, provide a solid foundation for its use in research and development. Further investigation into stereoselective synthetic routes and the exploration of its applications in the synthesis of novel compounds are promising areas for future research.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. chegg.com [chegg.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Julia olefination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Methyl-2-heptene as a Substrate in Electrophilic Addition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-2-heptene is an unsymmetrical alkene, making it an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The trisubstituted nature of its double bond influences the stability of carbocation intermediates, directing the outcome of reactions according to well-established principles such as Markovnikov's rule.[1][2][3] These reactions are fundamental in organic synthesis for the introduction of new functional groups and the creation of chiral centers, which are of paramount importance in the development of new pharmaceutical agents. This document provides detailed protocols and mechanistic insights for several common electrophilic addition reactions using this compound as the starting material.
Hydrohalogenation: Addition of Hydrogen Bromide (HBr)
Hydrohalogenation involves the addition of a hydrogen halide, such as HBr, across the double bond. The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the halide adds to the carbon with more alkyl substituents (the more substituted carbon).[3] This preference is due to the formation of the more stable carbocation intermediate.[1][3][4]
In the case of this compound, protonation of the double bond can lead to two different tertiary carbocations. The reaction will favor the pathway that forms the more stable intermediate, although in this specific case both potential carbocations are tertiary. However, subtle electronic and steric factors will lead to a major and a minor product.
Predicted Products and Regioselectivity
| Reactant | Reagent | Intermediate Carbocations | Major Product | Minor Product | Theoretical Principle |
| This compound | HBr | C2: Tertiary CarbocationC3: Tertiary Carbocation | 3-Bromo-3-methylheptane | 2-Bromo-3-methylheptane | Markovnikov's Rule[3][5][6] |
Experimental Protocol: Addition of HBr to this compound
Materials:
-
This compound
-
33% HBr in acetic acid (or gaseous HBr)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 33% HBr in acetic acid (1.1 equivalents) dropwise to the stirring solution. If using gaseous HBr, bubble it slowly through the solution.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product (a mixture of alkyl bromides) via fractional distillation or column chromatography.
Reaction Mechanism: Hydrobromination
References
- 1. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 2. theory.labster.com [theory.labster.com]
- 3. Markovnikov's rule - Wikipedia [en.wikipedia.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]
- 6. One moment, please... [chemistrysteps.com]
Application Notes and Protocols for the Wittig Reaction: Synthesis of 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Methyl-2-heptene via the Wittig reaction. This powerful olefination method allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide, offering excellent regiochemical control. The protocol described herein focuses on the reaction between 2-hexanone (B1666271) and ethyltriphenylphosphonium bromide.
Introduction
The Wittig reaction is a fundamental transformation in organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1][2] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate.[3] This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[3]
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[4][5]
Experimental Protocols
This protocol is divided into two main stages: the preparation of the phosphonium (B103445) ylide (Wittig reagent) and the subsequent reaction with the ketone to form the alkene.
Protocol 1: In Situ Preparation of Ethylidenetriphenylphosphorane (Wittig Reagent)
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas atmosphere
-
Schlenk flask or a flame-dried, two-necked round-bottom flask with a magnetic stirrer, rubber septum, and nitrogen/argon inlet.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add ethyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous diethyl ether or THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The appearance of a characteristic orange or reddish color indicates the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete ylide formation. The ylide is typically used immediately in the next step without isolation.[6]
Protocol 2: Synthesis of this compound
Materials:
-
Freshly prepared solution of ethylidenetriphenylphosphorane from Protocol 1
-
2-Hexanone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane (B18724) or hexanes
Procedure:
-
Cool the freshly prepared ylide solution from Protocol 1 to 0 °C in an ice bath.
-
Add a solution of 2-hexanone (1.0 equivalent) in the same anhydrous solvent dropwise to the ylide solution with continuous stirring under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or pentane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove completely.
-
Silica Plug Filtration: For a relatively non-polar product like this compound, a rapid and effective method for removing the bulk of the triphenylphosphine oxide is to pass the crude product through a short plug of silica gel.
-
Suspend the crude residue in a minimal amount of a non-polar solvent such as pentane or a hexane/ether mixture.
-
Pass this suspension through a short column of silica gel.
-
Elute the desired alkene with the same non-polar solvent, leaving the more polar triphenylphosphine oxide adsorbed on the silica. This process might need to be repeated for complete removal.
-
-
Column Chromatography: If further purification is required, the product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or pentane).
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethyltriphenylphosphonium Bromide | 1.1 equivalents |
| n-Butyllithium | 1.05 equivalents |
| 2-Hexanone | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether or THF |
| Ylide Formation Temperature | 0 °C to Room Temperature |
| Wittig Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [8][9] |
| Expected Yield | Moderate (A similar reaction of a ketone with a stabilized ylide gave a 42% yield)[10] |
| Stereochemistry | Primarily a mixture of (E)- and (Z)-isomers, with the (Z)-isomer often favored with non-stabilized ylides.[4][5] |
| Spectroscopic Data | |
| Mass Spectrum (EI) | Available in the NIST Chemistry WebBook[8][11] |
| IR Spectrum | Available in the NIST Chemistry WebBook[11][12] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the Wittig reaction mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. 2-Heptene, 3-methyl- [webbook.nist.gov]
- 9. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]
- 12. 3-Heptene, 2-methyl-, (E)- [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of 3-Methyl-2-heptene Precursors via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of alcohol precursors to 3-Methyl-2-heptene, a valuable organic building block, utilizing the versatile Grignard reaction. Two primary synthetic routes are presented, focusing on the preparation of 3-methyl-3-heptanol (B1630388) and 3-methyl-2-heptanol (B1607020), followed by their acid-catalyzed dehydration to the target alkene.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This methodology is particularly well-suited for the synthesis of substituted alcohols, which can serve as immediate precursors to a wide array of functionalized molecules, including alkenes. This compound is a useful intermediate in the synthesis of various organic compounds. Its preparation via the dehydration of a corresponding alcohol, synthesized through a Grignard reaction, offers a reliable and adaptable approach.
This document outlines two distinct pathways for the synthesis of this compound precursors:
-
Route 1: Synthesis of a tertiary alcohol, 3-methyl-3-heptanol, through the reaction of 3-heptanone (B90015) with methylmagnesium bromide.
-
Route 2: Synthesis of a secondary alcohol, 3-methyl-2-heptanol, via the reaction of pentylmagnesium bromide with acetaldehyde (B116499).
Subsequent acid-catalyzed dehydration of these alcohol precursors, primarily following Zaitsev's rule, yields this compound as the major product.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the alcohol precursors and their dehydration.
Table 1: Synthesis of Alcohol Precursors via Grignard Reaction
| Precursor Alcohol | Grignard Reagent | Carbonyl Compound | Solvent | Typical Yield (%) | Reference |
| 3-Methyl-3-heptanol | Methylmagnesium bromide | 3-Heptanone | Diethyl ether | 85-95 | [2][3] |
| 3-Methyl-2-heptanol | Pentylmagnesium bromide | Acetaldehyde | Diethyl ether | 70-85 | [4] |
Table 2: Dehydration of Alcohol Precursors to this compound
| Starting Alcohol | Dehydration Agent | Temperature (°C) | Major Product | Minor Product(s) | Typical Product Ratio (Major:Minor) | Reference |
| 3-Methyl-3-heptanol | Sulfuric Acid (conc.) | 140-160 | This compound | 3-Methyl-3-heptene | >80:20 | [1] |
| 3-Methyl-2-heptanol | Phosphoric Acid (85%) | 150-170 | This compound | 3-Methyl-1-heptene | >85:15 | [5] |
Experimental Protocols
Route 1: Synthesis of 3-Methyl-3-heptanol and its Dehydration
Protocol 1.1: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction [2]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether
-
Methyl bromide or methyl iodide
-
3-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser with drying tube (calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 molar equivalents). Add a small crystal of iodine if necessary to initiate the reaction.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl bromide or methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium. The reaction should start, as indicated by bubbling and a cloudy appearance. If the reaction does not initiate, gentle warming may be applied.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-Heptanone: Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-heptanone (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 3-methyl-3-heptanol.
-
Purify the product by distillation.
Protocol 1.2: Dehydration of 3-Methyl-3-heptanol to this compound [1][6]
Materials:
-
3-Methyl-3-heptanol (crude or purified)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place the 3-methyl-3-heptanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 10% by volume) while cooling the flask in an ice bath.
-
Set up a distillation apparatus.
-
Heat the mixture gently to distill the alkene product as it is formed. The boiling point of this compound is approximately 122-123 °C.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Perform a final distillation to obtain pure this compound.
Route 2: Synthesis of 3-Methyl-2-heptanol and its Dehydration
Protocol 2.1: Synthesis of 3-Methyl-2-heptanol via Grignard Reaction [4]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Grignard Reagent: Prepare pentylmagnesium bromide from magnesium turnings (1.2 molar equivalents) and 1-bromopentane (1.1 molar equivalents) in anhydrous diethyl ether as described in Protocol 1.1.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C.
-
Dissolve freshly distilled acetaldehyde (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and perform an extraction with diethyl ether as detailed in Protocol 1.1.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 3-methyl-2-heptanol by distillation.
Protocol 2.2: Dehydration of 3-Methyl-2-heptanol to this compound [5]
Materials:
-
3-Methyl-2-heptanol (crude or purified)
-
85% Phosphoric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine the 3-methyl-2-heptanol with 85% phosphoric acid (approximately 20% by volume).
-
Set up for distillation.
-
Heat the mixture to 150-170 °C and distill the alkene product.
-
Wash the collected distillate with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the this compound by a final distillation.
Mandatory Visualization
Diagram 1: Synthesis of 3-Methyl-3-heptanol via Grignard Reaction
Caption: Workflow for the synthesis of 3-methyl-3-heptanol.
Diagram 2: Dehydration of 3-Methyl-3-heptanol
Caption: Dehydration of 3-methyl-3-heptanol to form isomeric alkenes.
Diagram 3: Synthesis of 3-Methyl-2-heptanol via Grignard Reaction
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved Hi! I performed an organic chemistry lab where we | Chegg.com [chegg.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Solved Acid-catalyzed dehydration of 3-methyl-2-pentanol | Chegg.com [chegg.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
Application Notes: Quantitative Analysis of 3-Methyl-2-heptene
Introduction
3-Methyl-2-heptene is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. As a branched-chain unsaturated hydrocarbon, its accurate quantification is crucial in various research and industrial settings, including flavor and fragrance analysis, petrochemical research, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of such volatile compounds due to its high sensitivity and selectivity. This document provides detailed application notes and protocols for the quantitative analysis of this compound in liquid and solid matrices.
Analytical Approaches
Two primary sample preparation techniques are presented for the analysis of this compound by GC-MS: Headspace (HS) analysis and Solvent Extraction (SE). The choice of method depends on the sample matrix, the required sensitivity, and the sample throughput needs.
-
Headspace GC-MS (HS-GC-MS): This technique is ideal for the analysis of volatile analytes in solid or liquid samples. It involves heating the sample in a sealed vial to allow the volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS system. HS-GC-MS minimizes matrix effects and is less labor-intensive than solvent extraction.
-
Solvent Extraction GC-MS (SE-GC-MS): This classic technique involves extracting the analyte from the sample matrix using an appropriate organic solvent. This method is suitable for a wide range of sample types and can be used to concentrate the analyte, thereby increasing sensitivity.
Data Presentation
The following tables summarize the expected quantitative performance of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Validation Parameters for Headspace GC-MS
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Method Validation Parameters for Solvent Extraction GC-MS
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.015 - 0.15 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by Headspace GC-MS
1. Sample Preparation
1.1. Liquid Samples: Accurately transfer 5 mL of the liquid sample into a 20 mL headspace vial.
1.2. Solid Samples: Accurately weigh approximately 1 g of the homogenized solid sample into a 20 mL headspace vial.
1.3. Internal Standard: Add a known amount of an appropriate internal standard (e.g., toluene-d8) to each vial.
1.4. Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.
2. Headspace Autosampler Parameters
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
3. GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 70
-
Qualifier Ions: m/z 41, 55
-
4. Calibration and Quantification
4.1. Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix.
4.2. Analyze the calibration standards and samples using the described HS-GC-MS method.
4.3. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
4.4. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantitative Analysis of this compound by Solvent Extraction GC-MS
1. Sample Preparation
1.1. Liquid Samples: To 10 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).
1.2. Solid Samples: To 1 g of the homogenized solid sample in a centrifuge tube, add 10 mL of the extraction solvent.
1.3. Internal Standard: Add a known amount of an appropriate internal standard (e.g., toluene-d8) to each sample before extraction.
1.4. Extraction:
- Liquid Samples: Shake the separatory funnel vigorously for 2 minutes. Allow the layers to separate and collect the organic layer.
- Solid Samples: Vortex the centrifuge tube for 2 minutes, followed by sonication for 10 minutes. Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.
1.5. Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
1.6. Analysis: Transfer the final extract to a GC-MS autosampler vial.
2. GC-MS Parameters
-
Use the same GC-MS parameters as described in Protocol 1 (Section 3), with the following modifications:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
3. Calibration and Quantification
-
Follow the same calibration and quantification procedure as described in Protocol 1 (Section 4).
Mandatory Visualizations
Application Note: Analysis of 3-Methyl-2-heptene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and a member of the alkene family. GC-MS provides a robust and sensitive method for its separation, identification, and quantification in various matrices. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable analytical method for this compound. The protocols provided cover sample preparation, instrument parameters, and data analysis.
Introduction
This compound (C₈H₁₆, molecular weight: 112.21 g/mol ) is a branched-chain alkene. The analysis of such volatile hydrocarbons is crucial in various fields, including environmental monitoring, petrochemical analysis, and as intermediates in chemical synthesis. Gas chromatography (GC) is an ideal technique for separating volatile compounds based on their boiling points and interactions with the stationary phase.[1] When coupled with mass spectrometry (MS), it allows for the definitive identification and quantification of the separated components.[2] The mass spectrometer fragments the analyte molecules into characteristic ions, providing a molecular fingerprint for identification. This application note provides a starting point for developing a validated GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation technique depends on the sample matrix. Given that this compound is a volatile, non-polar compound, the following methods are recommended:
-
Direct Injection/Dilution: For neat samples or high-concentration standards, dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[3] This prevents column overloading and ensures sharp chromatographic peaks.
-
Solvent Extraction: For liquid samples where this compound is a component, a liquid-liquid extraction (LLE) can be performed using an immiscible organic solvent like hexane. The organic layer containing the analyte is then collected for analysis.
-
Headspace Analysis: For solid or complex liquid matrices, static or dynamic headspace analysis is a suitable technique to isolate volatile compounds without introducing non-volatile components into the GC system. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS.
General Sample Handling Guidelines:
-
Use clean glass containers to avoid contamination.[4]
-
Ensure samples are free from particulate matter by filtering or centrifuging.[4][5]
-
Avoid the use of plastic vials or caps (B75204) with plasticizers that could leach into the sample and interfere with the analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters provide a robust starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrument and analytical goals.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Good for separating hydrocarbon isomers based on boiling point. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples, splitless for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 150 °C, hold for 5 min | A starting point for separating C8 isomers. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Provides reproducible fragmentation patterns. |
| Mass Scan Range | m/z 35-200 | Covers the expected mass range of fragments. |
| Solvent Delay | 3 minutes | Prevents the mass spectrometer filament from being exposed to the solvent peak. |
Data Presentation
Quantitative Data
For quantitative analysis, a calibration curve should be constructed using standards of known concentrations. The peak area of a characteristic ion is plotted against the concentration.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Quantifier Ion m/z 70) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 410,000 |
| 50 | 825,000 |
Note: This data is illustrative and should be generated for each instrument and method.
Table 2: Method Performance (Illustrative)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Retention Time | ~7.5 min (under conditions in Table 1) |
| Kovats Retention Index (non-polar column) | ~797-807 |
Qualitative Data: Mass Spectrum Analysis
The mass spectrum of this compound is used for its identification. In electron ionization mass spectrometry, alkenes typically undergo fragmentation via allylic cleavage, which results in a resonance-stabilized carbocation.[6]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 112, corresponding to the molecular weight of this compound. This peak may be of low intensity.
-
Base Peak: The most intense peak in the spectrum. For many branched alkenes, this is often a fragment resulting from allylic cleavage. For this compound, a prominent peak is expected at m/z 70 .
-
Other Key Fragments: Other significant fragments are expected at m/z 55 and m/z 41 , corresponding to further fragmentation of the molecule.
Table 3: Characteristic Mass Fragments for this compound
| m/z | Relative Abundance | Proposed Fragment |
| 112 | Low | [C₈H₁₆]⁺ (Molecular Ion) |
| 70 | High (often base peak) | [C₅H₁₀]⁺ |
| 55 | Moderate to High | [C₄H₇]⁺ |
| 41 | Moderate to High | [C₃H₅]⁺ (Allyl cation) |
Note: The relative abundances are estimates and can vary between instruments.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The described method provides a reliable framework for the analysis of this compound. A key challenge in the analysis of C8 alkenes is the separation of various structural and geometric (cis/trans) isomers, which often have very similar boiling points and mass spectra. The use of a high-resolution capillary column, such as a 30m HP-5ms, is essential for achieving adequate separation. For complex mixtures of isomers, a longer column or a slower temperature ramp may be necessary to improve resolution.
For confident identification, it is recommended to compare both the retention time and the mass spectrum of the unknown peak to that of a certified reference standard. The Kovats retention index can also be a valuable tool for tentative identification when a standard is not available.
Conclusion
This application note presents a detailed protocol for the GC-MS analysis of this compound. The method is suitable for both qualitative and quantitative purposes and can be adapted for various sample matrices. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve accurate and reproducible results for this volatile organic compound.
References
- 1. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. 3-Heptene, 2-methyl- [webbook.nist.gov]
- 4. 3-Heptene, 2-methyl- [webbook.nist.gov]
- 5. 3-Heptene, 2-methyl- [webbook.nist.gov]
- 6. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
Application of 3-Methyl-2-heptene in Flavor and Fragrance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-heptene is a volatile organic compound recognized for its characteristic fruity and green aroma, making it a molecule of interest in the flavor and fragrance industry.[1] As a branched alkene, its chemical structure contributes to its unique sensory properties. This document provides detailed application notes and experimental protocols for the investigation of this compound, catering to researchers, scientists, and professionals involved in flavor and fragrance research and development. While specific quantitative sensory data for this compound is not extensively available in public literature, this guide offers generalized yet detailed protocols that can be adapted for its comprehensive analysis.
Physicochemical and Olfactory Properties
A foundational understanding of the physicochemical and sensory characteristics of this compound is crucial for its effective application.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 3-methylhept-2-ene | [2] |
| CAS Number | 3404-75-9 | [1][2] |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.22 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 119-120 °C at 760 mmHg | [1] |
| Flash Point | 9.2 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents |
Olfactory Profile
This compound is primarily characterized by a fruity and green aroma. A detailed flavor and fragrance profile can be established through sensory evaluation. The table below presents a hypothetical sensory profile that can be used as a template for panelist evaluation.
| Attribute | Description | Intensity (1-9 scale) |
| Primary Aroma | Fruity | To be determined |
| Green | To be determined | |
| Secondary Notes | Waxy | To be determined |
| Oily | To be determined | |
| Tropical | To be determined | |
| Citrus | To be determined | |
| Flavor (in solution) | Fruity | To be determined |
| Green | To be determined | |
| Bitter | To be determined | |
| Aftertaste | To be determined |
Experimental Protocols
Comprehensive evaluation of this compound requires a combination of sensory and analytical techniques.
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for the sensory evaluation of this compound to characterize its flavor and aroma profile.
3.1.1. Panelist Selection and Training:
-
Recruit 8-12 panelists with prior experience in sensory evaluation of flavors and fragrances.
-
Screen panelists for their ability to detect and describe fruity and green aromas using standard reference compounds (e.g., ethyl hexanoate (B1226103) for fruity, cis-3-hexenol for green).
-
Conduct training sessions to familiarize panelists with the sensory attributes associated with fruity and green compounds and the use of the intensity scale.
3.1.2. Sample Preparation:
-
Prepare a stock solution of this compound (purity >95%) in a neutral solvent such as propylene (B89431) glycol or ethanol.
-
For aroma evaluation, prepare a series of dilutions in odorless mineral oil or dipropylene glycol. A starting concentration of 0.1% (w/w) is recommended. Samples should be presented on smelling strips.
-
For flavor evaluation, prepare dilutions in deodorized water or a simple sugar-acid solution to mimic a beverage matrix. The concentration will need to be determined based on preliminary testing to be above the detection threshold but not overpowering.
3.1.3. Evaluation Procedure:
-
Conduct the evaluation in a well-ventilated, odor-free sensory laboratory.
-
Present samples to panelists in a randomized and blind manner, using three-digit codes.
-
Instruct panelists to evaluate the aroma of each sample first, rating the intensity of each attribute listed in the sensory profile table on a 9-point scale (1 = not perceptible, 9 = extremely intense).
-
Provide unsalted crackers and purified water for palate cleansing between samples.
-
For flavor evaluation, instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate. They should then rate the flavor attributes and aftertaste.
Analytical Chemistry Protocol: GC-Olfactometry (GC-O) and GC-Mass Spectrometry (GC-MS)
This protocol describes the instrumental analysis of this compound to identify and quantify its contribution to an aroma mixture.
3.2.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample containing this compound (e.g., a flavored beverage or a fragrance oil) into a headspace vial.
-
Add an internal standard (e.g., 2-octanol) for semi-quantification.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.
3.2.2. GC-O Analysis:
-
Desorb the SPME fiber in the GC injection port.
-
The effluent from the GC column is split between a mass spectrometer (or FID) and a sniffing port.
-
A trained panelist at the sniffing port describes the perceived aroma and its intensity at the time of elution. This allows for the correlation of specific aromas with chromatographic peaks.
3.2.3. GC-MS Analysis:
-
The separated compounds are introduced into the mass spectrometer for identification and quantification.
The following table provides typical parameters for GC-MS analysis of volatile alkenes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-350 |
Visualizations
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) in the nasal epithelium. While the specific ORs that bind to this compound have not been identified, the general signaling cascade is well-understood.[3][4][5]
Caption: Generalized G-protein coupled olfactory receptor signaling pathway.
Experimental Workflow for Flavor and Fragrance Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a flavor or fragrance compound like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models | OENO One [oeno-one.eu]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactome.org [reactome.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Polymerization of 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the polymerization of 3-Methyl-2-heptene, a trisubstituted internal alkene. Due to steric hindrance and the electronic nature of the monomer, its polymerization presents unique challenges. The following sections describe the most viable method based on existing literature for similar internal olefins—Ziegler-Natta monomer-isomerization polymerization—and a theoretical protocol for cationic polymerization.
Application Note 1: Ziegler-Natta Monomer-Isomerization Polymerization
This method is the most promising for polymerizing internal, non-conjugated olefins like this compound. The mechanism does not proceed by direct polymerization of the internal double bond. Instead, the Ziegler-Natta catalyst system, particularly when enhanced with a co-catalyst, first facilitates the isomerization of the internal alkene to a terminal alkene (a 1-alkene). This 1-alkene, being less sterically hindered, then readily undergoes polymerization.[1]
Studies on 2-heptene (B165337) and 3-heptene (B165601) have shown that a (C₂H₅)₃Al-TiCl₃ catalyst system can successfully induce monomer-isomerization polymerization to yield a high molecular weight polymer composed of 1-heptene (B165124) units.[1] The addition of an isomerization catalyst, such as nickel acetylacetonate (B107027) [Ni(acac)₂], has been shown to accelerate this process.[1] The resulting polymer from this compound is expected to be poly(3-methyl-1-heptene).
Experimental Protocol
This protocol is adapted from the monomer-isomerization polymerization of 2-heptene and 3-heptene.[1]
Materials:
-
This compound (purified by distillation over sodium)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Titanium trichloride (B1173362) (TiCl₃)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (optional, as accelerator)
-
n-Heptane (anhydrous, as solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer, thermometer, and gas inlet/outlet. Dry all glassware thoroughly in an oven and cool under a stream of inert gas (N₂ or Ar).
-
Catalyst Preparation: Under an inert atmosphere, add 50 mL of anhydrous n-heptane to the reactor. Introduce TiCl₃ followed by the dropwise addition of Al(C₂H₅)₃ solution in heptane. If using the accelerator, add Ni(acac)₂. Age the catalyst mixture at the reaction temperature (e.g., 80°C) for 15-30 minutes with stirring.
-
Monomer Addition: Inject the purified this compound monomer into the reactor containing the active catalyst suspension.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 80°C) with continuous stirring for the specified duration (e.g., 3-6 hours). Monitor the reaction progress by observing changes in viscosity.
-
Quenching: After the polymerization period, cool the reactor to room temperature. Quench the reaction by slowly adding 10 mL of methanol to deactivate the catalyst.
-
Polymer Isolation and Purification:
-
Pour the polymer solution into a larger beaker containing 200 mL of methanol with 5 mL of concentrated HCl to precipitate the polymer and dissolve catalyst residues.
-
Stir the mixture for 1 hour.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight (Mn, Mw) and Polydispersity Index (PDI), and NMR spectroscopy to confirm the poly(3-methyl-1-heptene) structure.
Data Presentation
The following table summarizes the reaction conditions based on the successful polymerization of similar internal heptenes.[1] Actual results for this compound may vary due to the additional steric hindrance from the methyl branch.
| Parameter | Value / Condition | Purpose | Expected Outcome |
| Catalyst System | Al(C₂H₅)₃ – TiCl₃ | Primary Ziegler-Natta catalyst | Polymerization of 1-alkene |
| Co-catalyst (optional) | Ni(acac)₂ | Accelerates isomerization | Increased reaction rate |
| Al/Ti Molar Ratio | ~2.0 | Activates the TiCl₃ | Formation of active sites |
| Solvent | Anhydrous n-Heptane | Reaction medium | - |
| Monomer Concentration | 1-3 mol/L | Reactant | - |
| Temperature | 80°C | Provides energy for isomerization & polymerization | High molecular weight polymer |
| Reaction Time | 3 - 6 hours | Allows for monomer conversion | - |
| Resulting Polymer | Poly(3-methyl-1-heptene) | - | High molecular weight, linear polymer |
Visualization: Workflow Diagram
References
Application Notes and Protocols for the Derivatization of 3-Methyl-2-heptene for Improved Gas Chromatography (GC) Analysis
Introduction
3-Methyl-2-heptene is a branched, unsaturated hydrocarbon that can present challenges for gas chromatographic (GC) analysis. Due to its relatively low polarity and potential for co-elution with other hydrocarbons in complex matrices, achieving baseline separation and accurate quantification can be difficult. Derivatization, a process of chemically modifying an analyte, can significantly improve its chromatographic behavior. This application note details several derivatization strategies for this compound to enhance its GC analysis by increasing its polarity and providing structural information through mass spectrometry (MS). The primary methods discussed are the addition of dimethyl disulfide (DMDS), epoxidation, and dihydroxylation.
Rationale for Derivatization
The primary goals for derivatizing this compound are:
-
Increased Polarity: To improve peak shape and resolution by increasing the analyte's interaction with polar and mid-polar stationary phases.
-
Enhanced Detectability: To introduce functional groups that can be more sensitively detected by specific detectors.
-
Structural Elucidation (GC-MS): To create derivatives that produce characteristic fragmentation patterns in a mass spectrometer, aiding in the confident identification and localization of the carbon-carbon double bond.
Derivatization Methods for Alkenes
Unlike compounds with active hydrogens (e.g., alcohols, amines), alkenes require derivatization reactions that target the carbon-carbon double bond. The following methods are suitable for the derivatization of this compound.
Dimethyl Disulfide (DMDS) Adduct Formation
The reaction of an alkene with dimethyl disulfide, often catalyzed by iodine, results in the addition of two methylthio (-SCH₃) groups across the double bond. This method is particularly valuable for GC-MS analysis as the resulting adduct produces predictable fragmentation patterns, allowing for the unambiguous determination of the original double bond position.[1][2][3][4]
Epoxidation
Epoxidation involves the conversion of the alkene double bond into a three-membered cyclic ether known as an epoxide.[5][6][7][8] This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The introduction of the oxygen atom increases the polarity of the molecule, which can lead to better separation on polar GC columns.
Dihydroxylation
Dihydroxylation converts the alkene into a vicinal diol, a compound with two hydroxyl (-OH) groups on adjacent carbons.[9][10][11][12][13] This transformation can be accomplished using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or cold, alkaline potassium permanganate. The resulting diol is significantly more polar than the parent alkene, which can dramatically alter its retention time and improve separation from nonpolar interferents.
Quantitative Data Summary
The following table summarizes the expected changes in chromatographic properties upon derivatization of this compound. The values presented are illustrative and will vary depending on the specific GC column and conditions used.
| Analyte | Derivatization Method | Reagent(s) | Expected Change in Retention Time | Expected Improvement in Peak Shape | Suitability for GC-MS |
| This compound | None | - | Reference | Reference | Moderate |
| 3,4-bis(methylthio)-3-methylheptane | DMDS Addition | DMDS, Iodine | Significant Increase | Good | Excellent (for double bond location) |
| 2,3-epoxy-3-methylheptane | Epoxidation | m-CPBA | Moderate Increase | Good | Good |
| 3-methylheptane-2,3-diol | Dihydroxylation | OsO₄, NMO | Significant Increase | Very Good | Good (may require further silylation) |
Experimental Protocols
This section provides a detailed protocol for the derivatization of this compound using dimethyl disulfide (DMDS), a highly effective method for GC-MS analysis.
Protocol: Dimethyl Disulfide (DMDS) Derivatization
Objective: To prepare the DMDS adduct of this compound for GC-MS analysis to determine the position of the double bond.
Materials and Reagents:
-
This compound standard
-
Dimethyl disulfide (DMDS)
-
Iodine solution (e.g., 60 mg/mL in diethyl ether)
-
Hexane (B92381) (GC grade)
-
Sodium thiosulfate (B1220275) solution (5% w/v in water)
-
Anhydrous sodium sulfate (B86663)
-
2 mL glass vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a solution of this compound in hexane (e.g., 1 mg/mL).
-
Reaction Setup: In a 2 mL glass vial, add 100 µL of the this compound solution.
-
Reagent Addition: Add 200 µL of dimethyl disulfide and 50 µL of the iodine solution to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 4 hours.[1]
-
Quenching: After the reaction is complete, cool the vial to room temperature. Add 500 µL of hexane and 500 µL of 5% sodium thiosulfate solution to quench the excess iodine (the purple color should disappear).
-
Extraction: Vortex the vial for 1 minute. Allow the layers to separate.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
Caption: DMDS derivatization of this compound.
Caption: Experimental workflow for DMDS derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aceorganicchem.com [aceorganicchem.com]
- 6. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Epoxidation of Alkenes | OpenOChem Learn [learn.openochem.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Use of 3-Methyl-2-heptene as an Internal Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to improve the accuracy and precision of the results. An internal standard is a compound of known concentration that is added to all calibration standards and samples. By comparing the detector response of the analyte to that of the internal standard, variations introduced during sample preparation and injection can be compensated for, leading to more reliable quantification.
3-Methyl-2-heptene, a volatile organic compound, possesses properties that make it a potential candidate as an internal standard for the analysis of other volatile to semi-volatile compounds by gas chromatography (GC), particularly when using flame ionization detection (FID) or mass spectrometry (MS). Its utility would be most pronounced in methods analyzing complex matrices where sample loss or injection volume variability is a concern.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a potential internal standard is crucial for its appropriate application.
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 3404-75-9 |
| Boiling Point | 121-122 °C |
| Physical State | Liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
Source: Benchchem, 2023[3]
Experimental Protocols
The following protocols are provided as a template for the validation and use of this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in a given matrix by GC-MS.
Preparation of Stock and Working Standard Solutions
Objective: To prepare accurate standard solutions of this compound and the analyte of interest.
Materials:
-
This compound (≥95% purity)
-
Analyte X (≥98% purity)
-
Methanol (B129727) (or other suitable solvent), HPLC grade
Procedure:
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This results in a concentration of approximately 1 mg/mL.
-
-
Analyte Stock Solution (Analyte Stock):
-
Accurately weigh approximately 100 mg of Analyte X into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to achieve a concentration of approximately 1 mg/mL.
-
-
Internal Standard Working Solution (IS Working Solution):
-
Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock solution and a fixed volume of the IS Working Solution into a blank matrix.
-
A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL of Analyte X, each containing 1 µg/mL of this compound.
-
Sample Preparation
Objective: To extract the analyte and internal standard from the sample matrix and prepare it for GC-MS analysis.
Procedure:
-
Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.
-
Spike the sample with a known amount of the IS Working Solution (e.g., 100 µL of 10 µg/mL this compound).
-
Add 5 mL of an appropriate extraction solvent (e.g., hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To chromatographically separate and detect the analyte and internal standard.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis and Quantification
Objective: To construct a calibration curve and quantify the analyte in samples.
Procedure:
-
Identify the retention times and select quantifier ions for both Analyte X and this compound.
-
For each calibration standard, calculate the ratio of the peak area of Analyte X to the peak area of this compound.
-
Plot the peak area ratio against the concentration ratio (Analyte X concentration / IS concentration).
-
Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of Analyte X.
Data Presentation
The following tables represent hypothetical data from a validation study of this compound as an internal standard.
Table 1: Calibration Curve Data
| Analyte X Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte X Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1.0 | 15,234 | 150,123 | 0.101 |
| 0.5 | 1.0 | 76,170 | 151,500 | 0.503 |
| 1.0 | 1.0 | 153,000 | 152,300 | 1.005 |
| 5.0 | 1.0 | 755,000 | 149,800 | 5.040 |
| 10.0 | 1.0 | 1,510,000 | 150,500 | 10.033 |
| 20.0 | 1.0 | 3,025,000 | 151,000 | 20.033 |
Table 2: Precision and Accuracy Data
| QC Level (µg/mL) | N | Mean Measured Conc. (µg/mL) | Standard Deviation | CV (%) | Accuracy (%) |
| Low (0.3) | 5 | 0.29 | 0.02 | 6.9 | 96.7 |
| Mid (7.5) | 5 | 7.61 | 0.31 | 4.1 | 101.5 |
| High (15) | 5 | 14.85 | 0.55 | 3.7 | 99.0 |
Visualizations
Workflow for Using this compound as an Internal Standard
Caption: Experimental workflow for quantification using an internal standard.
Logical Relationship for Internal Standard Selection
Caption: Key criteria for selecting a suitable internal standard.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 3-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of valuable chiral building blocks, specifically epoxides, diols, and alcohols, derived from the prochiral alkene 3-methyl-2-heptene. The methodologies outlined below utilize well-established catalytic asymmetric transformations to achieve high levels of stereocontrol, yielding enantiomerically enriched products that are crucial for the development of pharmaceuticals and other bioactive molecules.
Asymmetric Epoxidation of this compound
Asymmetric epoxidation of this compound provides access to chiral epoxides, which are versatile intermediates in organic synthesis. The Sharpless-Katsuki epoxidation is particularly effective for allylic alcohols, but for unfunctionalized alkenes such as this compound, other methods like the Jacobsen-Katsuki or Shi epoxidation are more suitable.
Jacobsen-Katsuki Epoxidation
This method employs a chiral manganese-salen complex as the catalyst to achieve enantioselective epoxidation of unfunctionalized alkenes.
Quantitative Data Summary
| Catalyst Loading (mol%) | Oxidant | Additive | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1-5 | m-CPBA or NaOCl | N-Methylmorpholine N-oxide (NMO) | 0 - 25 | 4 - 24 | >90 | 85 - 95 |
Experimental Protocol
-
To a stirred solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (5 mL) at room temperature, add N-methylmorpholine N-oxide (NMO) (1.5 mmol).
-
Add the chiral (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).
-
Cool the mixture to 0 °C and add the oxidant, for instance, a buffered solution of sodium hypochlorite (B82951) (NaOCl, 1.5 mmol) dropwise over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C for 4-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral epoxide.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Workflow for Jacobsen-Katsuki Epoxidation
Caption: Workflow for Jacobsen-Katsuki epoxidation.
Asymmetric Dihydroxylation of this compound
The Sharpless asymmetric dihydroxylation is a highly reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] The use of pre-packaged "AD-mix" reagents makes this procedure experimentally straightforward.[2]
Quantitative Data Summary
| Reagent | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| AD-mix-α | (DHQ)₂PHAL | 0 - 25 | 6 - 24 | 85 - 95 | >95 |
| AD-mix-β | (DHQD)₂PHAL | 0 - 25 | 6 - 24 | 85 - 95 | >98 |
Experimental Protocol
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol (B103910) and water (1:1, 10 mL per 1 mmol of alkene).
-
Add AD-mix-β (or AD-mix-α) (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until the solids are dissolved, resulting in a clear, two-phase system.
-
Cool the mixture to 0 °C and add methanesulfonamide (B31651) (1.1 mmol).
-
Add this compound (1.0 mmol) to the stirred mixture.
-
Stir the reaction vigorously at 0 °C for 6-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and stir for an additional hour at room temperature.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diol by flash chromatography or recrystallization.
-
Determine the enantiomeric excess by conversion to a Mosher's ester or by chiral HPLC analysis.
Reaction Pathway for Sharpless Asymmetric Dihydroxylation
Caption: Sharpless asymmetric dihydroxylation pathway.
Asymmetric Hydroboration-Oxidation of this compound
Asymmetric hydroboration-oxidation provides access to chiral alcohols with anti-Markovnikov regioselectivity.[3] The use of chiral boranes, such as those derived from α-pinene, allows for high enantioselectivity.[4]
Quantitative Data Summary
| Chiral Borane | Temperature (°C) | Time (h) | Oxidation Reagents | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| Ipc₂BH | -25 to 0 | 4 - 8 | NaOH, H₂O₂ | 80 - 90 | >95:5 | >98 |
| IpcBH₂ | -25 to 0 | 4 - 8 | NaOH, H₂O₂ | 80 - 90 | >95:5 | >98 |
Experimental Protocol
-
To a solution of (+)-α-pinene (2.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of borane-dimethyl sulfide (B99878) complex (1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 2 hours to form diisopinocampheylborane (B13816774) (Ipc₂BH).
-
Cool the solution to -25 °C and add this compound (1.0 mmol) dropwise.
-
Stir the reaction at -25 °C for 4-8 hours.
-
Carefully add water to quench the excess borane, followed by slow, dropwise addition of 3M NaOH (2 mL) and 30% H₂O₂ (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash chromatography.
-
Determine the enantiomeric excess by chiral GC or by derivatization with a chiral auxiliary.
Experimental Workflow for Asymmetric Hydroboration-Oxidation
Caption: Asymmetric hydroboration-oxidation workflow.
References
Application Notes and Protocols: The Role of 3-Methyl-2-heptene in Petrochemical Analysis
Abstract:
This document provides detailed application notes and protocols for the identification and quantification of 3-Methyl-2-heptene in petrochemical samples. This compound (C₈H₁₆) is a branched alkene that is a minor but significant component in various petrochemical products, including gasoline and reformates.[1][2] Its presence can influence the overall properties of fuels, and its analysis is crucial for quality control and process optimization in the petrochemical industry. These notes are intended for researchers, scientists, and professionals in drug development who may encounter or require the analysis of such compounds. The protocols herein describe methodologies using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Introduction
This compound is a structural isomer of octene and is found in complex hydrocarbon mixtures such as gasoline.[1] Alkenes, or olefins, are important constituents of gasoline and can be present in varying concentrations depending on the crude oil source and refining processes like catalytic cracking.[1] The analysis of specific alkene isomers like this compound is essential for understanding the chemical composition of fuels and for monitoring refining processes. Gas chromatography is the primary analytical technique for separating and quantifying volatile hydrocarbons in petrochemical samples.[3][4]
Quantitative Data Presentation
While specific concentrations of this compound are not widely reported in publicly available literature, it is a component of the C8 alkene fraction in petrochemical streams. The concentration of total olefins in gasoline can vary, with some blended gasolines containing up to 30%.[1] The following tables provide typical gas chromatographic parameters for the analysis of this compound.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters for this compound Analysis
| Parameter | GC-FID | GC-MS |
| Column | Non-polar capillary column (e.g., DB-1, HP-5MS) | Non-polar capillary column (e.g., DB-1, HP-5MS) |
| Column Dimensions | 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1-2 mL/min (constant flow) | 1 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1 or 100:1) | Split (e.g., 100:1) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 5-10 °C/min, hold 5 min | 40 °C (hold 2 min), ramp to 260 °C at 10-20 °C/min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 280 °C | N/A |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Scan Range (m/z) | N/A | 35-350 |
Table 2: Retention Data for this compound
| Compound | CAS Number | Molecular Formula | Kovats Retention Index (Non-polar column) |
| This compound | 3404-75-9 | C₈H₁₆ | ~797-807 |
Note: The Kovats Retention Index can vary slightly depending on the specific column and analytical conditions.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound in Gasoline by GC-MS
This protocol outlines the procedure for identifying and quantifying this compound in a gasoline sample using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1.1. Materials and Reagents
-
Gasoline sample
-
This compound standard (>95% purity)
-
Internal standard (e.g., Toluene-d8 or other suitable deuterated hydrocarbon)
-
High-purity solvent for dilution (e.g., hexane (B92381) or pentane, GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Sample Preparation
-
Accurately prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the this compound stock solution to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Spike each calibration standard and the gasoline sample with a constant known concentration of the internal standard.
-
Dilute the gasoline sample with the solvent to bring the concentration of this compound within the calibration range. A dilution factor of 1:100 is often a good starting point.
3.1.3. GC-MS Instrumentation and Analysis
-
Set up the GC-MS system according to the parameters outlined in Table 1.
-
Inject the prepared standards and sample into the GC-MS.
-
Acquire the data in full scan mode for qualitative analysis and to confirm the mass spectrum of this compound.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
3.1.4. Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum should show characteristic fragments of branched alkenes.
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the diluted gasoline sample using the calibration curve.
-
Calculate the final concentration in the original gasoline sample by applying the dilution factor.
-
Protocol 2: Screening for Alkenes in Crude Oil using GC-FID
This protocol provides a method for the general screening of volatile hydrocarbons, including alkenes like this compound, in crude oil samples using Gas Chromatography with Flame Ionization Detection (GC-FID).
3.2.1. Materials and Reagents
-
Crude oil sample
-
Alkane standard mix (e.g., C7-C30) for retention index calculation
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or carbon disulfide, GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2. Sample Preparation
-
Accurately weigh a known amount of the crude oil sample into a volumetric flask.
-
Dilute the crude oil sample with the chosen solvent to a suitable concentration (e.g., 1:100 or 1:1000 v/v) to avoid column overload.
-
Ensure the sample is thoroughly mixed.
3.2.3. GC-FID Instrumentation and Analysis
-
Set up the GC-FID system according to the parameters outlined in Table 1.
-
Inject the diluted crude oil sample and the alkane standard mix into the GC-FID.
3.2.4. Data Analysis
-
Identify the peaks in the crude oil chromatogram.
-
Calculate the Kovats retention indices for the unknown peaks using the retention times of the n-alkanes from the standard mix.
-
Tentatively identify this compound by comparing its calculated retention index to the known value (see Table 2).
-
For confirmation and accurate quantification, analysis by GC-MS (as described in Protocol 1) is recommended.
Visualizations
The following diagrams illustrate the analytical workflow and a key analytical principle for the analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Predicted mass fragmentation of this compound.
References
- 1. Compositional Analysis of Naphtha and Reformate [studfile.net]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methyl-2-heptene in Alkene Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-heptene is a branched alkene that serves as an excellent model compound for investigating the reactivity of carbon-carbon double bonds, a fundamental functional group in organic chemistry. Its structure, featuring a trisubstituted double bond, allows for the study of regioselectivity and stereoselectivity in various addition reactions. These application notes provide an overview of key reactions using this compound as a substrate, along with detailed experimental protocols and reaction mechanisms. The insights gained from these studies are valuable for understanding the behavior of more complex molecules containing alkene moieties, which are prevalent in pharmaceuticals and other bioactive compounds.
Key Reactions and Mechanistic Overviews
This compound undergoes a variety of addition reactions characteristic of alkenes. The electron-rich pi (π) bond of the double bond acts as a nucleophile, reacting with electrophiles. The regiochemical and stereochemical outcomes of these reactions are dictated by the structure of the alkene and the reaction mechanism.
Electrophilic Addition of Hydrogen Halides (e.g., HBr)
The addition of hydrogen halides to unsymmetrical alkenes like this compound is a classic example of an electrophilic addition reaction that demonstrates predictable regioselectivity.[1] The reaction proceeds through a carbocation intermediate, and the stability of this intermediate governs the outcome, following Markovnikov's rule.[1]
Mechanism: The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of HBr. This forms a carbocation and a bromide ion. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-2-heptene Isomers
Welcome to the technical support center for the purification of 3-Methyl-2-heptene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (E)- and (Z)-3-Methyl-2-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The main challenge in separating the geometric isomers (cis/trans or E/Z) of this compound arises from their very similar physicochemical properties.[1] These include closely related boiling points and polarities, which makes separation by traditional methods like fractional distillation difficult.
Q2: Which purification techniques are most effective for separating this compound isomers?
A2: Gas chromatography (GC) is generally the most effective technique for separating volatile isomers like those of this compound, especially when using a high-polarity capillary column.[1] High-Performance Liquid Chromatography (HPLC), particularly with a silver-impregnated silica (B1680970) gel column, can also be employed. Fractional distillation may be attempted, but its success is limited by the likely small difference in boiling points between the isomers.[2] Crystallization is generally less suitable for low-melting, oily compounds like these but can be explored under specific conditions.
Q3: I am observing poor separation of the isomers using fractional distillation. What could be the issue?
A3: The boiling points of (E)- and (Z)-3-Methyl-2-heptene are expected to be very close. The documented boiling point for the mixture is 120-121°C at 760 mmHg.[3][4] A small difference in boiling points requires a highly efficient fractional distillation column with a high number of theoretical plates. If you are using a standard laboratory setup, achieving baseline separation is unlikely.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to separate this compound isomers?
A4: Yes, HPLC can be used for the separation of olefinic isomers. A common approach involves using a stationary phase that can differentiate between the isomers based on subtle differences in their interaction with the stationary phase. For instance, a silica gel column impregnated with silver nitrate (B79036) can be effective, as the silver ions interact differently with the pi bonds of the cis and trans isomers.[5]
Troubleshooting Guides
Gas Chromatography (GC)
Problem: Poor resolution or co-elution of (E)- and (Z)-3-Methyl-2-heptene peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate GC Column | Use a high-polarity capillary column (e.g., DB-WAXetr or equivalent polyethylene (B3416737) glycol phase) to enhance separation based on polarity differences.[1] For challenging separations, consider a liquid crystalline stationary phase. |
| Suboptimal Temperature Program | Optimize the oven temperature gradient. Start with a low initial temperature and a slow ramp rate (e.g., 1-2°C/min) to maximize the difference in retention times.[1] |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column diameter and length. A flow rate that is too high will reduce separation efficiency. |
| Column Overloading | Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute the sample and reinject.[6] |
Problem: Peak tailing for one or both isomer peaks.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | Deactivate the inlet liner with a silylating agent. If the column is old, consider replacing it. |
| Contaminated Syringe or Inlet | Clean the syringe and the inlet liner. A dirty injection port can cause interactions that lead to peak tailing. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
Fractional Distillation
Problem: Inability to separate the (E) and (Z) isomers.
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Efficiency | The boiling points of the isomers are likely very close. Use a longer fractionating column packed with a high-efficiency packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[7] |
| Distillation Rate is Too Fast | A slow and steady distillation rate is crucial for achieving equilibrium at each theoretical plate. Reduce the heating rate to allow for proper separation.[7] |
| Poor Insulation of the Column | Fluctuations in temperature along the column can disrupt the separation. Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient.[7] |
Crystallization
Problem: The sample remains an oil even at low temperatures.
| Potential Cause | Troubleshooting Steps |
| Low Melting Point | Alkenes of this molecular weight are typically liquids at room temperature and may have very low melting points. Attempt cooling to very low temperatures (e.g., using a dry ice/acetone bath). |
| Supersaturation Not Achieved | The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble. Slow evaporation of a dilute solution in a suitable solvent might induce crystallization.[8] |
| Inhibition of Crystal Nucleation | Impurities can sometimes prevent crystallization. Try to pre-purify the mixture by another method (e.g., column chromatography) to remove potential inhibitors. Adding a seed crystal of one of the pure isomers, if available, can induce crystallization.[9] |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆ | [10] |
| Molecular Weight | 112.21 g/mol | [10] |
| Boiling Point (mixture) | 120-121°C at 760 mmHg | [3][4] |
| Density | 0.728 g/cm³ | [4] |
| Refractive Index | 1.42 | [4] |
| Kovats Retention Index (Standard non-polar) | (Z)-isomer: 796.7; (E)-isomer: 806.6 | [11][12] |
Experimental Protocols
High-Resolution Gas Chromatography (GC) Protocol
This protocol is a starting point and may require optimization for your specific instrument and sample.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
High-polarity capillary column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
-
Sample Preparation:
-
Dilute the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.[1]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 150°C.
-
Hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
Fractional Distillation Protocol
This protocol is for attempting the separation of this compound isomers and assumes a highly efficient setup.
-
Apparatus:
-
A round-bottom flask.
-
A well-insulated fractionating column (at least 30 cm) with a high-efficiency packing.
-
A distillation head with a thermometer.
-
A condenser.
-
A receiving flask.
-
Heating mantle with a stirrer.
-
-
Procedure:
-
Charge the round-bottom flask with the isomer mixture and a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus.
-
Begin heating the flask gently.
-
Observe the vapor front rising slowly through the column.
-
Maintain a slow and steady collection rate of approximately 1-2 drops per second.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.
-
Collect small fractions and analyze each by GC to determine the isomeric ratio.
-
Visualizations
Caption: Troubleshooting workflow for poor GC separation of isomers.
Caption: Logical relationship for choosing a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | 3404-75-9 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Z)-3-Methylhept-2-ene | C8H16 | CID 5463032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (E)-3-Methylhept-2-ene [webbook.nist.gov]
Technical Support Center: Synthesis of 3-Methyl-2-heptene
Welcome to the technical support center for the synthesis of 3-Methyl-2-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound. Below you will find information on common synthetic routes and potential side-products, presented in a question-and-answer format to directly address issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to produce this compound, and what are the primary side-products for each?
A1: The most common laboratory syntheses for this compound are the Wittig reaction and the dehydration of 3-methyl-2-heptanol (B1607020). Each method has a distinct profile of potential side-products.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with a carbonyl compound. For this compound, this would typically involve the reaction of pentanal with ethyltriphenylphosphonium bromide. The major byproduct is triphenylphosphine (B44618) oxide, which can be challenging to remove from the reaction mixture.[1][2]
-
Dehydration of 3-Methyl-2-heptanol: This is an elimination reaction where water is removed from the alcohol, typically using a strong acid catalyst like sulfuric acid.[3][4][5] This reaction can lead to a mixture of isomeric alkenes as side-products.
Q2: I performed a Wittig reaction to synthesize this compound and now have a significant amount of a white, high-melting solid in my product. What is it and how can I remove it?
A2: The white solid is almost certainly triphenylphosphine oxide, a stoichiometric byproduct of the Wittig reaction.[1][2] Its removal can be problematic due to its physical properties.
Troubleshooting Triphenylphosphine Oxide Removal:
-
Crystallization: If your product is a solid, recrystallization may be effective. However, for a liquid alkene like this compound, this is not a suitable method.
-
Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separating the non-polar alkene product from the more polar triphenylphosphine oxide. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether, should allow for the elution of this compound while retaining the triphenylphosphine oxide on the column.
-
Extraction: In some cases, a liquid-liquid extraction with a solvent system in which triphenylphosphine oxide has low solubility can be attempted, though this is generally less effective than chromatography.
Q3: My dehydration of 3-methyl-2-heptanol resulted in a mixture of products. What are the likely isomeric side-products and what factors influence their formation?
A3: The dehydration of a secondary alcohol like 3-methyl-2-heptanol proceeds through a carbocation intermediate, which can lead to a mixture of alkene isomers.[3][4] The primary products are typically the Zaitsev products (more substituted alkenes), but the Hofmann product (less substituted alkene) can also be formed. Additionally, both (E) and (Z) isomers of the internal alkene are possible.
Potential Isomeric Side-Products:
-
3-Methyl-1-heptene (Hofmann product): Formed by elimination of a proton from the terminal methyl group.
-
(E)-3-Methyl-2-heptene (Zaitsev product): Generally the major product due to its higher thermodynamic stability.
-
(Z)-3-Methyl-2-heptene (Zaitsev product): Also formed, often as a minor isomer compared to the (E)-isomer.
Factors Influencing Isomer Distribution:
-
Reaction Temperature and Acid Concentration: Harsher conditions (higher temperatures and more concentrated acid) can favor the thermodynamically more stable Zaitsev products.[3]
-
Steric Hindrance: While the Zaitsev rule generally applies, the use of a bulky base (in related elimination reactions) can favor the formation of the less sterically hindered Hofmann product. In an acid-catalyzed dehydration, the nature of the acid's conjugate base can have a minor influence.
-
Carbocation Rearrangements: Secondary carbocations can rearrange to more stable carbocations via hydride or alkyl shifts.[3] While less likely to be a major pathway in this specific case, it's a possibility to consider if unexpected isomers are observed. For instance, a hydride shift could theoretically lead to a carbocation at the 3-position, which would then eliminate to form different isomers.
Q4: How can I analyze the product mixture from the dehydration of 3-methyl-2-heptanol to determine the isomeric ratio?
A4: Gas chromatography (GC) is the ideal technique for separating and quantifying the isomeric alkenes produced.
Analytical Approach:
-
GC Column Selection: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is suitable for separating hydrocarbon isomers based on their boiling points.
-
Detection: A flame ionization detector (FID) is commonly used for quantifying hydrocarbons. For definitive identification of the isomers, a mass spectrometer (MS) detector is recommended (GC-MS). The mass spectra of the isomers will be very similar, but their retention times will differ.
-
Quantification: The relative peak areas in the gas chromatogram can be used to determine the ratio of the different isomers in the product mixture. For accurate quantification, response factors for each isomer should ideally be determined using pure standards.
Data Presentation
The following table summarizes the expected products in the synthesis of this compound via the dehydration of 3-methyl-2-heptanol. Please note that the exact distribution can vary based on specific experimental conditions.
| Product Name | Structure | Product Type | Typical Abundance |
| (E)-3-Methyl-2-heptene | C(C)=C(C)CCCC | Major Product (Zaitsev) | High |
| (Z)-3-Methyl-2-heptene | C(C)=C(C)CCCC | Minor Product (Zaitsev) | Moderate to Low |
| 3-Methyl-1-heptene | C=C(C)CCCCC | Minor Product (Hofmann) | Low |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 3-Methyl-2-heptanol
This protocol describes a general procedure for the acid-catalyzed dehydration of a secondary alcohol.
Materials:
-
3-Methyl-2-heptanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Diethyl Ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, place the 3-methyl-2-heptanol.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Set up a distillation apparatus and heat the reaction mixture to the appropriate temperature (typically 100-140°C for a secondary alcohol).[3]
-
Collect the distillate, which will be a mixture of the alkene products and water.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The product can be further purified by fractional distillation.
Visualizations
Below are diagrams illustrating the key reaction pathways and a general workflow for analysis.
Caption: Reaction pathway for the dehydration of 3-methyl-2-heptanol.
Caption: General scheme for the Wittig synthesis of this compound.
Caption: Workflow for the analysis of the product mixture.
References
Optimizing reaction conditions for the dehydration of 3-methyl-2-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 3-methyl-2-heptanol (B1607020).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of 3-methyl-2-heptanol?
A1: The acid-catalyzed dehydration of 3-methyl-2-heptanol, a secondary alcohol, proceeds through an E1 (elimination, unimolecular) mechanism. This multi-step process involves:
-
Protonation of the hydroxyl group: The oxygen atom of the alcohol's hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄), forming a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the second carbon of the heptane (B126788) chain.
-
Carbocation rearrangement (potential): The initially formed secondary carbocation can potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation.
-
Deprotonation to form alkenes: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. Due to the possibility of rearrangement and deprotonation from different adjacent carbons, a mixture of alkene products is typically formed.
Q2: What are the expected major and minor products for the dehydration of 3-methyl-2-heptanol?
A2: According to Zaitsev's rule, the major alkene product will be the most substituted (and therefore most stable) alkene. In the dehydration of 3-methyl-2-heptanol, several alkene isomers can be formed. The expected major product, following a potential carbocation rearrangement to the more stable tertiary carbocation, is 3-methyl-2-heptene . Other possible products include 3-methyl-1-heptene and products arising from the initial secondary carbocation, such as This compound and 2-methyl-2-heptene . The distribution of these products is highly dependent on the reaction conditions.
Q3: What are common side reactions to be aware of?
A3: A common side reaction is the formation of a dialkyl ether through an Sₙ2 reaction between two alcohol molecules, particularly at lower temperatures. At higher temperatures, polymerization of the resulting alkenes can occur. Carbocation rearrangements can also be considered a "side reaction" if a specific, non-rearranged alkene is the desired product.
Q4: Are there "greener" alternatives to strong acid catalysts?
A4: Yes, solid acid catalysts such as zeolites or acid-washed montmorillonite (B579905) clay are effective for alcohol dehydration. These catalysts are often more environmentally friendly, reusable, and can sometimes offer improved selectivity, minimizing side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Insufficient catalyst. 4. Loss of volatile product during reaction or workup. | 1. Increase reaction time. 2. Increase reaction temperature. For secondary alcohols, a temperature range of 100-140°C is typical with strong acids. 3. Increase the molar ratio of the acid catalyst. 4. Ensure the reaction apparatus is properly sealed and consider using a cooled receiving flask during distillation. |
| Formation of a significant amount of ether byproduct | Reaction temperature is too low, favoring intermolecular substitution (Sₙ2) over elimination (E1). | Increase the reaction temperature to favor the elimination pathway. |
| Unexpected alkene isomers in the product mixture | Carbocation rearrangement to a more stable intermediate. | This is an inherent characteristic of the E1 mechanism for this substrate. To favor the kinetic (less stable) product, consider using a bulkier base or alternative dehydration methods that avoid carbocation intermediates, such as the Burgess reagent. |
| Polymerization of the product | Reaction temperature is too high or the product is exposed to the acidic conditions for an extended period. | 1. Lower the reaction temperature. 2. Distill the alkene product as it is formed to remove it from the acidic reaction mixture. |
| Charring or dark coloration of the reaction mixture | The strong acid catalyst is causing decomposition of the organic material, especially at high temperatures. | 1. Use a milder acid catalyst, such as phosphoric acid instead of sulfuric acid. 2. Lower the reaction temperature. 3. Ensure even heating with a heating mantle and good stirring. |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Dehydration of 3-Methyl-2-Heptanol
Materials:
-
3-methyl-2-heptanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flask
-
Gas chromatograph (for product analysis)
Procedure:
-
Reaction Setup: Place 3-methyl-2-heptanol into a round-bottom flask with a few boiling chips.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol. The mixture should be swirled gently during the addition.
-
Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture using a heating mantle to a temperature sufficient to distill the alkene products (typically in the range of 100-140°C). The more volatile alkenes will co-distill with water as they are formed.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Decant the dried liquid into a clean, dry round-bottom flask.
-
Purify the alkene mixture by fractional distillation.
-
Analyze the composition of the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.
-
Visualizations
Caption: Experimental workflow for the dehydration of 3-methyl-2-heptanol.
Caption: Troubleshooting flowchart for low yield in 3-methyl-2-heptanol dehydration.
Technical Support Center: Overcoming Peak Tailing in Gas Chromatography of Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the gas chromatography (GC) analysis of alkenes.
Troubleshooting Guides in Q&A Format
Q1: All the peaks in my alkene chromatogram, including the solvent peak, are tailing. What is the likely cause and how can I fix it?
A1: When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the GC system that disrupts the carrier gas flow path.[1][2] This indiscriminate tailing can often be traced back to issues with column installation or contamination.[3][4]
Troubleshooting Steps:
-
Check the Column Installation:
-
Improper Cut: A poor or jagged column cut can create turbulence and dead volume, leading to peak tailing.[5] Re-cut the column, ensuring a clean, 90-degree cut with a ceramic scoring wafer.[5]
-
Incorrect Installation Depth: Ensure the column is installed at the correct depth in both the inlet and detector as specified by your instrument manufacturer. An incorrect depth can create dead volumes.[2][6]
-
Loose Fittings: Check for and tighten any loose connections at the inlet and detector to prevent leaks.
-
-
Inspect for Contamination:
-
Inlet Liner Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner, creating active sites that interact with analytes.[7] Replace the inlet liner with a new, deactivated one.[5][7]
-
Septum Particles: Fragments from a cored or old septum can fall into the liner and onto the column head, causing obstructions. Replace the septum regularly.[8]
-
Column Contamination: If the front of the column is contaminated, trim 10-20 cm from the inlet end of the column.[9]
-
Q2: Only my alkene peaks are tailing, while other non-polar compounds in the same run have good peak shape. What should I investigate?
A2: When only specific, more active compounds like alkenes exhibit tailing, the problem is likely due to chemical interactions between the analytes and active sites within the GC system.[3] Alkenes, with their electron-rich double bonds, can be susceptible to adsorption on active surfaces.
Troubleshooting Steps:
-
Deactivate the System:
-
Use an Inert Liner: Standard glass liners can have active silanol (B1196071) groups on the surface that interact with analytes.[10] Switch to a deactivated (silanized) inlet liner to minimize these interactions.[5][7]
-
Ensure Column Inertness: Over time, the stationary phase at the head of the column can degrade, exposing active sites.[9] Regular maintenance, such as trimming the column, can help. For particularly sensitive analyses, using a column specifically marketed as "inert" is beneficial.
-
-
Optimize Injection Parameters:
-
Injection Temperature: If the injector temperature is too low, it can cause slow vaporization and lead to broader, tailing peaks.[11] Conversely, a temperature that is too high can cause degradation of some alkenes. Optimize the inlet temperature for your specific analytes.
-
Split Ratio: A split ratio that is too low can lead to an insufficient flow rate through the inlet, causing inefficient sample introduction and peak tailing.[11] A minimum total flow of 20 mL/minute through the inlet is a good starting point for split injections.[11]
-
Q3: My early eluting alkene peaks are tailing more than the later eluting ones. What could be the cause?
A3: Tailing of early eluting peaks is often associated with issues in the injection process, particularly with splitless or on-column injections, or disruptions in the flow path near the inlet.[11]
Troubleshooting Steps:
-
Review Your Injection Technique:
-
Solvent Focusing: In splitless injection, the initial oven temperature should be 10-20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[11] If the temperature is too high, a "solvent effect violation" can occur, leading to tailing of early peaks.[11]
-
Solvent Polarity Mismatch: A mismatch between the polarity of the solvent and the stationary phase can also cause peak distortion.[11]
-
-
Check for Flow Path Disruptions:
-
Leaks and Dead Volume: Leaks or dead volume at the front of the system will have a more pronounced effect on early eluting peaks.[3] Perform a leak check of the inlet.
-
Column Blockage: A partial blockage at the head of the column can cause peak tailing. To test for this, inject a compound that is known not to tail, such as a light hydrocarbon like methane (B114726) or butane.[11][12] If this peak also tails, a blockage or flow path problem is likely.[11][12]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues for alkenes in gas chromatography.
A logical workflow for troubleshooting peak tailing in the GC analysis of alkenes.
Data Presentation
While specific quantitative data on the effect of every parameter on alkene peak tailing is highly dependent on the specific analyte, column, and instrument, the following tables summarize general trends and recommended starting points for method optimization.
Table 1: Effect of Key GC Parameters on Alkene Peak Shape
| Parameter | Effect of Sub-optimal Setting on Peak Shape | Recommended Action to Reduce Tailing | Potential Trade-offs |
| Injector Temperature | Too low: Incomplete/slow vaporization leading to broad, tailing peaks.[13] | Increase in 10-20°C increments. | Too high may cause analyte degradation. |
| Split Ratio | Too low: Slow sample transfer from the inlet to the column.[11][14] | Increase the split ratio (e.g., from 20:1 to 50:1 or higher).[15] | Decreased sensitivity. |
| Carrier Gas Flow Rate | Too low: Increased diffusion and interaction time with active sites. | Optimize for the best balance of efficiency and speed (refer to Van Deemter plot). | Too high can lead to reduced resolution.[6][16] |
| Initial Oven Temperature | Too high (in splitless): Poor solvent focusing, causing tailing of early peaks.[11] | Set 10-20°C below the solvent's boiling point.[11] | May increase run time. |
| Column Conditioning | Inadequate: Residual contaminants and active sites on the stationary phase. | Perform proper column conditioning before use. | Over-conditioning can shorten column life. |
Table 2: Recommended GC Columns for Light Alkene Analysis
| Stationary Phase Type | Common Name(s) | Polarity | Typical Applications for Alkenes | Notes on Peak Shape |
| Alumina (Al₂O₃) PLOT | Alumina/KCl, Alumina/Na₂SO₄ | Highly Polar | Separation of C1-C5 hydrocarbons, including isomers.[17] | Excellent selectivity, but can be susceptible to water, which can affect retention times and peak shape. Deactivation is crucial. |
| Porous Polymers | Porous Layer Open Tubular (PLOT) | Nonpolar to Moderately Polar | Analysis of C1-C4 hydrocarbons, less susceptible to water than Alumina PLOT. | Good for samples containing moisture; may have lower efficiency than Alumina PLOT for some separations. |
| 100% Dimethylpolysiloxane | DB-1, HP-1, Rtx-1 | Nonpolar | General analysis of a wide range of hydrocarbons. | Good general-purpose columns; peak tailing for alkenes can occur if the system has active sites. |
Experimental Protocols
Protocol 1: Capillary GC Column Conditioning
This protocol is a general guideline for conditioning a new capillary GC column to ensure an inert surface and stable baseline, which is crucial for preventing peak tailing.
Objective: To remove contaminants from a new GC column and prepare it for the analysis of alkenes.
Materials:
-
New capillary GC column
-
Gas chromatograph with appropriate fittings
-
High-purity carrier gas (Helium or Hydrogen recommended) with oxygen and moisture traps
-
Septum, ferrules, and column nuts
-
Methanol (B129727) (for flow check)
-
Ceramic scoring wafer or capillary column cutter
Procedure:
-
Installation (Inlet Side Only):
-
Purging the Column:
-
Turn on the carrier gas and set the appropriate flow rate for the column dimensions.
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove all oxygen from the system.[18] Confirm gas flow by immersing the column outlet in a small vial of methanol and observing bubbles.[19]
-
-
Thermal Conditioning:
-
Set the oven temperature program to ramp from 40°C to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower) at a rate of 10-15°C/minute.[18]
-
Hold at the maximum temperature for 1-2 hours, or until a stable baseline is observed if monitoring the output.[18] For thick film columns (>0.5 µm), a longer conditioning time may be necessary.[18]
-
-
Installation (Detector Side) and Final Check:
-
Cool the GC oven.
-
Connect the column to the detector, again ensuring the correct installation depth.
-
Heat the oven to your method's initial temperature and allow the baseline to stabilize.
-
Inject a solvent blank or a test mixture containing a non-polar hydrocarbon (e.g., methane) to ensure there are no leaks and the system is inert. The peak for the non-polar hydrocarbon should be symmetrical.[20]
-
Frequently Asked Questions (FAQs)
Q: Can the choice of carrier gas affect the peak shape of my alkenes?
A: Yes, the choice and purity of the carrier gas can impact peak shape. Hydrogen and Helium generally provide better efficiency and allow for faster analysis compared to Nitrogen, which can lead to sharper peaks.[21] More importantly, impurities like oxygen and moisture in the carrier gas can degrade the column's stationary phase at high temperatures, creating active sites that cause peak tailing.[8] It is crucial to use high-purity gas and install oxygen and moisture traps.
Q: How often should I replace my inlet liner and septum to prevent peak tailing?
A: The frequency of replacement depends on the cleanliness of your samples and the number of injections. For routine analysis, changing the septum daily or after every 50-100 injections is a good practice to prevent leaks and coring.[8] The inlet liner should be inspected regularly for discoloration or residue and replaced when it appears dirty or when peak tailing or loss of response is observed.[7] Using a liner with glass wool can help trap non-volatile residues, but the wool itself can become a source of activity if not deactivated.[7]
Q: Can overloading the column cause peak tailing for alkenes?
A: Yes, injecting too much sample can overload the column, leading to fronting or tailing peaks.[22] This is because the stationary phase becomes saturated, and the excess analyte molecules travel through the column more quickly and erratically. If you suspect overloading, try diluting your sample or increasing the split ratio.[13]
Q: My alkene peaks are still tailing after trying all the common troubleshooting steps. What else could be the problem?
A: If you have addressed common issues like leaks, contamination, and active sites, consider the following:
-
Co-elution: An impurity may be co-eluting with your alkene peak, giving the appearance of a tail. Try changing the temperature program or using a different column to see if the peak resolves.
-
Column Degradation: The column may be permanently damaged or have reached the end of its lifespan. If you have an old or heavily used column, replacing it may be the only solution.
-
Detector Issues: While less common, issues with the detector, such as contamination or incorrect gas flows (for FID), can sometimes contribute to peak distortion.[23] Ensure your detector is clean and operating according to the manufacturer's specifications.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common GC Troubleshooting Questions [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. aimanalytical.com [aimanalytical.com]
- 13. google.com [google.com]
- 14. gcms.cz [gcms.cz]
- 15. In gas chromatography what is column flow, purge flow, split ratio? - Axion Labs [axionlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. chromatographytoday.com [chromatographytoday.com]
Preventing isomerization of 3-Methyl-2-heptene during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-heptene. The information provided here will help in preventing its isomerization during storage and in analyzing its purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a branched alkene with the chemical formula C₈H₁₆.[1] Its structure consists of a seven-carbon chain with a double bond between the second and third carbons and a methyl group on the third carbon. Due to the double bond, it can exist as geometric isomers, specifically the (E) and (Z) forms (also referred to as trans and cis, respectively). Positional isomers, where the double bond is in a different location (e.g., 3-Methyl-3-heptene or 2-Methyl-2-heptene), are also possible isomerization products.
Q2: Why is my sample of this compound showing multiple peaks on the GC-MS analysis when it was pure initially?
A2: The appearance of multiple peaks on a GC-MS analysis of a previously pure sample of this compound likely indicates that isomerization has occurred during storage. Alkenes can isomerize via several mechanisms, including exposure to acid, transition metals, or light.[2][3] This can lead to the formation of geometric (cis/trans) and positional isomers, each of which will have a different retention time on a gas chromatography column.
Q3: What are the primary factors that can cause the isomerization of this compound during storage?
A3: The primary factors that can induce isomerization of this compound are:
-
Acidic Contaminants: Trace amounts of acid can catalyze the movement of the double bond, leading to a mixture of isomers.[2][3]
-
Metal Contaminants: Contact with certain metals or metal ions can also catalyze isomerization.
-
Light Exposure: Ultraviolet (UV) light can provide the energy to break the pi bond of the alkene, allowing for rotation and subsequent reformation into a different isomer.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of isomerization, especially in the presence of catalysts.
Q4: How can I prevent the isomerization of this compound during long-term storage?
A4: To prevent isomerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place, preferably at temperatures below 15°C.
-
Inert Atmosphere: To prevent oxidation and potential radical-initiated reactions, store the compound under an inert atmosphere, such as nitrogen or argon.
-
Container: Use a clean, dry, amber glass bottle to protect from light and prevent contact with potential metal catalysts.
-
Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-50 ppm).
Troubleshooting Guide: Isomerization of this compound
This guide will help you troubleshoot and identify the cause of unexpected isomerization in your this compound samples.
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new, closely eluting peak in GC-MS, suggesting a geometric isomer. | Exposure to light. | Store the sample in an amber vial or in a dark location. Minimize exposure to ambient and UV light during handling. |
| Multiple new peaks observed in GC-MS, indicating significant positional isomerization. | Acid or metal contamination. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents. If transferring the alkene, use clean syringes and needles. Consider storing over a small amount of anhydrous potassium carbonate to neutralize any trace acidity. |
| Gradual increase in isomer peaks over time, even with proper light and acid precautions. | Peroxide formation and subsequent radical reactions. | Store the sample under an inert atmosphere (nitrogen or argon). Consider adding a radical inhibitor like BHT (Butylated Hydroxytoluene) at a concentration of 10-50 ppm. |
| Rapid isomerization observed after a specific experimental step. | Introduction of a catalyst during the experiment. | Review all reagents and catalysts used in the procedure. Some common laboratory reagents can act as isomerization catalysts (e.g., certain metal salts, strong acids). |
Data Presentation
Relative Stability of C₈H₁₆ Alkene Isomers
The stability of an alkene is influenced by the substitution pattern around the double bond, with more substituted alkenes generally being more stable. The heat of formation (ΔfH°) is a measure of the energy of a compound; a lower (more negative) value indicates greater stability.
| Isomer | Structure | Degree of Substitution | Standard Enthalpy of Formation (ΔfH°) (kJ/mol)[4] | Relative Stability |
| (E)-3-Methyl-2-heptene | Trisubstituted | -88.5 | Most Stable | |
| (Z)-3-Methyl-2-heptene | Trisubstituted | -84.3 | Less Stable | |
| 3-Methyl-3-heptene | Tetrasubstituted | Data not available | Potentially more stable | |
| 2-Methyl-2-heptene | Trisubstituted | Data not available | Similar stability to this compound |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomerization
This protocol outlines a general method for the separation and identification of this compound and its potential isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).
-
Capillary Column: A polar column is recommended for better separation of geometric isomers. A good choice would be a DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Conditions:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 40°C, hold for 5 minutes. Ramp at 5°C/min to 150°C. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound sample in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.
-
Injection: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers by comparing their mass spectra to a library (e.g., NIST). The molecular ion peak for all C₈H₁₆ isomers will be at m/z 112. Fragmentation patterns will help in distinguishing between isomers.
Protocol 2: Quantification of Isomers using GC-FID
For accurate quantification of the different isomers, Gas Chromatography with a Flame Ionization Detector (GC-FID) is recommended due to its linear response for hydrocarbons.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
The same type of capillary column as in the GC-MS method can be used.
GC-FID Conditions:
| Parameter | Setting |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Oven Program | Same as GC-MS protocol |
Procedure:
-
Sample Preparation: Prepare samples as described in the GC-MS protocol.
-
Calibration (Optional but recommended for high accuracy): If authentic standards of the isomers are available, prepare a series of calibration standards of known concentrations to create a calibration curve for each isomer.
-
Injection: Inject the sample into the GC-FID system.
-
Data Analysis: Integrate the peak area for each isomer. The percentage of each isomer can be calculated by dividing the area of the individual peak by the total area of all isomer peaks and multiplying by 100. If calibration was performed, the concentration of each isomer can be determined from the calibration curve.
Visualizations
Caption: Acid-catalyzed isomerization pathway of this compound.
Caption: Troubleshooting workflow for preventing isomerization of this compound.
References
Troubleshooting low yields in the Wittig synthesis of substituted alkenes
Welcome to the technical support center for the Wittig synthesis of substituted alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Wittig reaction?
Low yields in the Wittig reaction can stem from several factors. One of the primary reasons is steric hindrance, where bulky groups on either the aldehyde/ketone or the ylide impede the reaction.[1] The stability of the ylide itself is another critical factor; highly reactive unstabilized ylides can decompose before reacting, while overly stable ylides may lack the reactivity to engage with the carbonyl compound, especially sterically hindered ketones.[1][2] Furthermore, the quality and stability of the aldehyde are important, as they can be prone to oxidation, polymerization, or decomposition.[2][3] Side reactions, such as enolization of the carbonyl compound or reactions with other functional groups present in the molecule, can also consume starting materials and reduce the desired product's yield.[1] Finally, incomplete ylide formation due to an inappropriate choice of base or the presence of moisture can significantly impact the overall yield.[4]
Q2: My reaction with a sterically hindered ketone is giving a poor yield. What can I do?
Sterically hindered ketones are known to be challenging substrates for the Wittig reaction, often resulting in slow reactions and low yields, particularly when using stabilized ylides.[2][3] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative. The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is generally more effective with hindered carbonyls.[1] An additional benefit of the HWE reaction is that its phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.[1] For the specific case of introducing a methylene (B1212753) group (=CH₂) to a highly hindered ketone, the Tebbe olefination can be a very effective alternative.[1]
Q3: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the ylide.[3]
-
For (Z)-alkene selectivity with non-stabilized ylides (R = alkyl), performing the reaction in aprotic, salt-free conditions is generally favored.[5] The use of sodium-based strong bases (like NaHMDS or NaH) can also enhance Z-selectivity compared to lithium bases.[6]
-
For (E)-alkene selectivity with stabilized ylides (R = ester, ketone, etc.), the reaction is typically under thermodynamic control and naturally favors the more stable (E)-alkene.[3][7] To obtain the (E)-alkene from non-stabilized ylides, the Schlosser modification is the preferred method. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[2][3][8]
Q4: How do I choose the correct base for ylide generation?
The choice of base is critical and depends on the acidity of the phosphonium (B103445) salt, which is determined by the substituents on the carbon adjacent to the phosphorus.
-
For non-stabilized ylides (from simple alkylphosphonium salts), very strong bases are required.[8] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[1][6][9] It's important to use these bases in anhydrous solvents to prevent quenching.
-
For stabilized ylides , which are more acidic due to electron-withdrawing groups, weaker bases are sufficient.[2] Bases like sodium hydroxide (B78521) (NaOH) or even potassium carbonate (K₂CO₃) can be used, sometimes under phase-transfer conditions.[10][11]
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting materials.
| Possible Cause | Troubleshooting Steps |
| Inactive Ylide | - Incomplete deprotonation: Ensure the base is strong enough for the specific phosphonium salt.[8] For non-stabilized ylides, use strong bases like n-BuLi or NaH.[4] Check the quality and freshness of the base.[12] - Moisture or air sensitivity: Ylides are sensitive to moisture and oxygen.[4] Use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.[4] - Ylide instability: Non-stabilized ylides can be unstable.[4] Consider generating the ylide in situ in the presence of the aldehyde or ketone.[4][12] |
| Unreactive Carbonyl | - Steric hindrance: For hindered ketones, consider switching to the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[1][2] - Poor quality aldehyde: Aldehydes can oxidize or polymerize.[2][3] Use freshly distilled or purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol via an oxidation-Wittig tandem process.[3] |
| Sub-optimal Reaction Conditions | - Temperature: Ylide formation is often performed at low temperatures (0 °C to -78 °C) to improve stability. The subsequent reaction with the carbonyl may require warming to room temperature.[4] - Reaction time: Monitor the reaction by TLC to ensure it has gone to completion.[4] |
Issue 2: Difficulty in removing the triphenylphosphine oxide byproduct.
| Problem Description | Solutions |
| The final product is contaminated with a white solid, triphenylphosphine oxide (Ph₃P=O), which is often difficult to remove due to its solubility in many organic solvents.[8] | - Chromatography: Column chromatography is a very common and effective method for separation.[8] - Crystallization: If the desired alkene is a solid, recrystallization can be effective as Ph₃P=O may have different solubility characteristics.[8] - Precipitation: In some cases, Ph₃P=O can be precipitated from a nonpolar solvent like hexane (B92381) or ether while the alkene remains in solution.[8] - Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons reaction, which produces a water-soluble phosphate byproduct that is easily removed by aqueous extraction.[1][8] |
Quantitative Data Summary
Table 1: Comparison of Yields for Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Aldehyde (Pivaldehyde).
| Reaction | Reagent | Yield (%) |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Low to moderate |
| HWE | Triethyl phosphonoacetate | High |
| Data compiled from qualitative descriptions in multiple sources indicating the general superiority of the HWE reaction for hindered systems.[1] |
Table 2: Influence of Base on Wittig Reaction Outcome.
| Base | Ylide Type | Typical Outcome | Notes |
| n-Butyllithium (n-BuLi) | Non-stabilized | High yield, often Z/E mixtures | The presence of lithium salts can affect stereoselectivity.[1][3] |
| Sodium Hydride (NaH) | Non-stabilized | Good yield, often favors Z-alkene | "Salt-free" conditions can improve Z-selectivity.[1] |
| Potassium tert-Butoxide (KOtBu) | Non-stabilized | Good yield | Ensure it is fresh and used under anhydrous conditions.[4] |
| Sodium Hydroxide (NaOH) | Stabilized | Good yield | Often used in two-phase systems or with phase-transfer catalysts.[10] |
| Silver Carbonate (Ag₂CO₃) | Stabilized & Non-stabilized | Good yields for base-sensitive substrates | Allows for milder reaction conditions.[11] |
Experimental Protocols
General Protocol for a Standard Wittig Reaction (Non-stabilized ylide):
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1] Stir the mixture for 30-60 minutes at this temperature.
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.[1] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.[1][13]
Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Troubleshooting decision tree for low Wittig yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. grokipedia.com [grokipedia.com]
Technical Support Center: Analysis of Commercial 3-Methyl-2-heptene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-Methyl-2-heptene. The focus is on the identification and characterization of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is a branched alkene, and its most common impurities are other C₈H₁₆ isomers.[1][2] These can include:
-
Geometric Isomers: (E)- and (Z)-3-Methyl-2-heptene are the geometric isomers around the double bond. Commercial grades are often sold as a mixture of these two.[2][3]
-
Positional Isomers: Isomers where the double bond is in a different position, such as 3-Methyl-3-heptene.
-
Other Structural Isomers: Various other branched or linear octenes that have the same molecular formula (C₈H₁₆).
These isomers often have very similar physical properties, which can make them challenging to separate and identify.[1]
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds like this compound and its isomers.[1][7] A non-polar capillary column is typically used to separate compounds based on their boiling points.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between geometric (E/Z) isomers and identifying the specific structure of impurities.[8][9][10] Differences in chemical shifts and coupling constants provide detailed structural information.[8]
Q3: How can I distinguish between the (E) and (Z) isomers of this compound using ¹H NMR?
A3: The key to distinguishing between (E) and (Z) isomers of alkenes lies in the coupling constants (J-values) of the vinyl protons.[8] For alkenes, the coupling constant for trans protons is typically larger (J = 12-18 Hz) than for cis protons (J = 6-12 Hz).[8][9] By analyzing the splitting patterns of the protons on the double bond, you can determine the stereochemistry.
Q4: I am having trouble separating isomers using GC-MS. What can I do to improve resolution?
A4: Achieving good separation of isomers with similar boiling points can be challenging.[1] To improve resolution, you can:
-
Optimize the GC Temperature Program: Use a slower temperature ramp to increase the interaction time of the analytes with the stationary phase.
-
Use a Longer GC Column: A longer column increases the number of theoretical plates, leading to better separation.
-
Use a Column with a Smaller Internal Diameter: This can also enhance separation efficiency.[1]
Troubleshooting Guides
GC-MS Analysis
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect column installation. | 1. Use a deactivated injector liner.2. Trim the first few centimeters of the column.3. Ensure a clean, square cut of the column and correct installation depth.[1] |
| Poor Peak Shape (Fronting) | 1. Column overload (sample concentration too high).2. Incompatible sample solvent. | 1. Dilute the sample.2. Ensure the sample solvent (e.g., hexane (B92381), pentane) is appropriate for the non-polar column.[1] |
| Retention Time Shifts | 1. Leak in the system (e.g., septum, fittings).2. Inconsistent oven temperature.3. Changes in carrier gas flow rate. | 1. Perform a leak check.2. Verify the oven temperature calibration.3. Check the gas supply and flow controller.[1] |
| Low Sensitivity / No Peak | 1. Low sample concentration.2. Syringe issue (e.g., blockage).3. Injector or MS source contamination. | 1. Prepare a more concentrated sample.2. Inspect and clean or replace the syringe.3. Clean the injector and MS ion source.[1] |
| Difficulty Identifying Isomers | 1. Co-elution of isomers.2. Similar mass spectra. | 1. Optimize the GC temperature program for better separation.2. Compare the mass spectrum with a reference library (e.g., NIST) and pay close attention to the relative abundances of key fragment ions.[1] |
Quantitative Data Summary
The following table summarizes typical Kovats Retention Indices for (E)-3-Methyl-2-heptene on different stationary phases, which can aid in peak identification.
| Isomer | Stationary Phase | Temperature (°C) | Retention Index | Reference |
| (E)-3-Methyl-2-heptene | Petrocol DH | 30 | 806.6 | nist.gov[7] |
| (E)-3-Methyl-2-heptene | Squalane | 30 | 797.2 | nist.gov[7] |
| (E)-3-Methyl-2-heptene | Squalane | 40 | 798.0 | nist.gov[7] |
| (E)-3-Methyl-2-heptene | Squalane | 50 | 797.5 | nist.gov[7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To separate and identify impurities in a commercial sample of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration of approximately 100 µg/mL.
2. GC-MS Method Parameters (Starting Point):
-
GC Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane stationary phase).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Use Kovats retention indices for further confirmation of peak identities.[7] Characteristic fragment ions for C₈H₁₆ isomers often include m/z 41, 55, and 70.[11] The molecular ion peak (M⁺) at m/z 112 may be weak or absent.
Protocol 2: ¹H NMR Analysis for Isomer Identification
Objective: To determine the ratio of (E) and (Z) isomers of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H NMR spectrum.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the vinylic protons (protons on the C=C double bond), which typically appear in the 5-6 ppm region.[12]
-
Analyze the coupling constants (J-values) for these protons. A larger coupling constant (typically >12 Hz) indicates a trans relationship, corresponding to the (E)-isomer. A smaller coupling constant (typically <12 Hz) indicates a cis relationship, corresponding to the (Z)-isomer.[8][9]
-
Integrate the distinct signals for each isomer to determine their relative ratio in the sample.
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting logic for isomer co-elution in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 3404-75-9: this compound | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. biomedres.us [biomedres.us]
- 7. This compound | 3404-75-9 | Benchchem [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Improving the resolution of (E) and (Z) isomers of 3-Methyl-2-heptene by GC
Topic: Improving the Resolution of (E) and (Z) Isomers of 3-Methyl-2-heptene by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the gas chromatographic (GC) separation of (E) and (Z) isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate the (E) and (Z) isomers of this compound?
A1: (E) and (Z) isomers, also known as geometric isomers, possess the same molecular weight and similar boiling points. Their structural difference lies only in the spatial arrangement of substituents around the carbon-carbon double bond. This similarity in physicochemical properties leads to very close retention times on many standard gas chromatography columns, often resulting in poor resolution or co-elution.[1][2]
Q2: What type of GC column is best suited for separating these isomers?
A2: A highly polar capillary column is recommended for the separation of geometric isomers like (E) and (Z)-3-Methyl-2-heptene.[3] Stationary phases with a high cyanopropyl content, such as a bis(cyanopropyl) siloxane phase, or polyethylene (B3416737) glycol (PEG)-based phases (e.g., WAX columns), offer different selectivity compared to non-polar columns.[3][4] These polar phases can interact differently with the subtle differences in the dipole moments of the (E) and (Z) isomers, which is crucial for achieving separation.[1]
Q3: Can I use a standard non-polar column, like a DB-5ms or HP-5ms, for this separation?
A3: While it is possible to attempt the separation on a non-polar column, achieving baseline resolution of (E) and (Z) isomers of a small alkene like this compound is highly unlikely. These columns separate primarily based on boiling point, and the boiling points of these isomers are very close. For successful separation, a column with a different selectivity mechanism, such as a polar column, is necessary.[1][4]
Q4: My peaks for the (E) and (Z) isomers are co-eluting. What is the first parameter I should adjust?
A4: If you are already using a suitable polar column, the first parameter to optimize is the oven temperature program. A slower temperature ramp rate (e.g., 2-5 °C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly improve resolution. You can also try lowering the initial oven temperature to enhance the separation of these volatile compounds.[5]
Q5: How does the carrier gas and its flow rate affect the resolution of these isomers?
A5: The choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) and its linear velocity impacts column efficiency. Each column has an optimal linear velocity at which it performs best. Deviating from this optimum can lead to peak broadening and loss of resolution. While hydrogen often provides better efficiency at higher linear velocities, allowing for faster analysis times, helium is also a common and effective choice. It is advisable to operate at or near the optimal linear velocity for your chosen carrier gas and column dimensions.
Troubleshooting Guide
This guide addresses common issues encountered when separating (E) and (Z) isomers of this compound by GC.
Issue 1: Poor or No Resolution of Isomer Peaks
Possible Causes & Recommended Actions:
| Cause | Recommended Action |
| Inappropriate Column Choice | Switch to a highly polar capillary column. A stationary phase with high cyanopropyl content or a WAX (polyethylene glycol) phase is recommended for separating geometric isomers.[3][4] |
| Sub-optimal Temperature Program | Decrease the oven temperature ramp rate (e.g., to 2-3 °C/min). A slower ramp increases interaction with the stationary phase and can improve resolution. Also, consider lowering the initial oven temperature.[5] |
| Incorrect Carrier Gas Velocity | Determine and set the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions. Operating far from the optimum can decrease efficiency and resolution. |
| Column Overload | Inject a more dilute sample or increase the split ratio. Overloading the column can cause peak broadening and loss of resolution. |
Issue 2: Broad Peaks for Both Isomers
Possible Causes & Recommended Actions:
| Cause | Recommended Action |
| Sub-optimal Carrier Gas Flow Rate | The linear velocity of the carrier gas may be too slow, leading to excessive diffusion. Increase the flow rate towards the optimal value for your column. |
| Incorrect Column Installation | Ensure the column is installed correctly in the inlet and detector, with the proper insertion depth and no leaks. An improper cut at the column end can also cause peak broadening.[5] |
| Large Injection Volume or Slow Injection | For splitless injections, the injection volume may be too large for the liner, or the injection speed may be too slow. Use a smaller injection volume or a faster injection speed.[6] |
| Dead Volume in the System | Check for and eliminate any dead volume in the connections between the column and the inlet or detector. |
Issue 3: Peak Tailing
Possible Causes & Recommended Actions:
| Cause | Recommended Action |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and ensure the column is well-conditioned. Active sites can cause undesirable interactions with the analytes. Trimming the first few centimeters of the column can sometimes resolve this issue if the front of the column is contaminated.[3] |
| Column Contamination | Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced. |
| Improper Column Installation | An incorrect column position in the inlet can lead to peak tailing. Verify the installation according to the manufacturer's guidelines.[5] |
Experimental Protocols
The following is a representative GC-FID method that can be used as a starting point for optimizing the separation of (E) and (Z)-3-Methyl-2-heptene.
Sample Preparation:
-
Prepare a stock solution of the (E)/(Z)-3-Methyl-2-heptene isomer mixture at 1000 µg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the standards and any samples into 2 mL autosampler vials and seal with a septum cap.
GC-FID Method Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with FID or equivalent |
| Column | Highly Polar Cyanopropyl Column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Carrier Gas | Helium |
| Constant Flow | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 40 °C |
| Hold Time | 5 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 2 min |
| Detector | FID |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Note: This is a starting method. Optimization of the temperature program and flow rate may be necessary to achieve baseline resolution for your specific instrument and column.
Visualizations
Troubleshooting Workflow for Poor Isomer Resolution
References
Grignard Reaction Technical Support Center: Minimizing Byproduct Formation in Alkene Synthesis
Welcome to the technical support center for Grignard reactions focused on alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Grignard reactions aimed at alkene synthesis?
A1: The primary undesired byproducts in Grignard reactions for alkene synthesis fall into three main categories:
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Wurtz Coupling Products (Homocoupling): These are dimers of the organohalide starting material (R-R) formed when a Grignard reagent molecule reacts with an unreacted organohalide molecule.[1] This side reaction consumes the Grignard reagent and complicates purification.
-
Enolization Products: When a Grignard reagent reacts with an enolizable ketone (a ketone with a proton on the alpha-carbon), it can act as a base and abstract a proton, forming a magnesium enolate.[2] Upon workup, the starting ketone is regenerated, reducing the yield of the desired alcohol intermediate for alkene synthesis.
-
Reduction Products: Some Grignard reagents, especially those with beta-hydrogens, can reduce the carbonyl compound to an alcohol by transferring a hydride ion.[2] This results in an alcohol derived from the carbonyl compound and an alkene derived from the Grignard reagent, instead of the desired addition product.
Q2: How can I prevent the formation of Wurtz coupling byproducts?
A2: Minimizing Wurtz coupling involves controlling the reaction conditions to favor the formation of the Grignard reagent over its reaction with the starting halide. Key strategies include:
-
Slow Addition of Halide: Adding the organohalide dropwise to the magnesium suspension prevents localized high concentrations of the halide.[1]
-
Temperature Control: Maintaining a low and controlled temperature is crucial as higher temperatures can accelerate the Wurtz coupling reaction.[1][3]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For instance, for benzyl (B1604629) halides, diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are superior to tetrahydrofuran (B95107) (THF) in minimizing this side reaction.[1]
-
Adequate Magnesium Surface Area: Ensuring a sufficient surface area of activated magnesium promotes the rapid formation of the Grignard reagent, leaving less unreacted halide available for coupling.[4]
Q3: My reaction with a ketone is giving low yields of the desired alcohol and recovering a lot of the starting ketone. What is happening?
A3: This is a classic sign of enolization. The Grignard reagent is acting as a base and deprotonating the ketone at the alpha-position. To mitigate this:
-
Use a Less Hindered Grignard Reagent: If possible, using a less sterically bulky Grignard reagent can favor nucleophilic addition over enolization.
-
Lower the Reaction Temperature: Performing the reaction at low temperatures, such as -78 °C, can significantly suppress enolization.[5]
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent, promoting addition to the carbonyl group over enolization. This is often referred to as the Luche reduction conditions when used with sodium borohydride, but the principle of enhancing 1,2-addition applies here as well.[6]
Q4: I am observing an alcohol product that corresponds to the reduction of my carbonyl compound and an alkene. How can I avoid this?
A4: This indicates that a reduction side reaction is occurring. To minimize this:
-
Choose a Grignard Reagent without β-Hydrogens: If the synthesis allows, use a Grignard reagent that lacks hydrogens on the beta-carbon (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Lower the Reaction Temperature: Low temperatures disfavor the cyclic transition state required for the reduction pathway.[5]
-
Use a More Reactive Electrophile: If possible, a more reactive carbonyl compound will favor the nucleophilic addition pathway.
Troubleshooting Guides
Guide 1: Low Yield of Desired Product and/or Complex Product Mixture
This guide will help you diagnose and resolve issues leading to low yields and the formation of multiple products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Grignard reactions.
Guide 2: Reaction Fails to Initiate
A common issue is the failure of the Grignard reagent to form. This is often due to passivation of the magnesium surface or the presence of moisture.
Initiation Troubleshooting:
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability of 3-Methyl-2-heptene under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Methyl-2-heptene under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound is susceptible to reactions under acidic conditions. The electron-rich double bond can be protonated by strong acids, forming a tertiary carbocation intermediate. This can lead to several reactions, including isomerization to more stable alkenes, and addition reactions if nucleophiles are present. For example, in the presence of water, acid-catalyzed hydration can occur to form an alcohol.[1][2][3][4][5]
Q2: Can this compound undergo isomerization in the presence of acid?
A2: Yes, acid-catalyzed isomerization is a common reaction for alkenes.[6][7] The protonation of the double bond can be followed by deprotonation at a different position, leading to a mixture of isomers. For this compound, this could result in a shift of the double bond to form other heptene (B3026448) isomers. The equilibrium will favor the most thermodynamically stable alkene, which is typically the most substituted isomer.
Q3: What is the stability of this compound under basic conditions?
A3: The carbon-carbon double bond in this compound is generally stable under non-oxidizing basic conditions. Bases alone are not expected to react with the alkene. However, in the presence of strong oxidizing agents and basic conditions, such as hot potassium permanganate (B83412) (KMnO₄), the double bond can be oxidatively cleaved.[8]
Q4: What are the expected degradation products of this compound under harsh acidic or basic/oxidative conditions?
A4: Under strong acidic conditions with a nucleophile like water, the main product would be 3-methyl-3-heptanol (B1630388) via hydration. Under strongly basic and oxidizing conditions (e.g., hot, concentrated KMnO₄), the double bond will cleave, yielding propanone (acetone) and butanoic acid.[8]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It is a flammable liquid.[9][10] To prevent potential acid-catalyzed isomerization or polymerization, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and away from strong acids and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Isomers Detected in Sample | Trace acid contamination in glassware or solvent. | Ensure all glassware is thoroughly cleaned and dried. Use freshly distilled, high-purity solvents. Consider storing the compound over a small amount of a non-reactive base like potassium carbonate if compatible with your application. |
| Exposure to high temperatures during storage or experiment. | Store this compound at the recommended cool temperature. Avoid localized heating during experimental setup. | |
| Low Recovery of this compound After Reaction in Acidic Media | Acid-catalyzed hydration or polymerization may have occurred. | Use the minimum necessary concentration of a non-nucleophilic acid if only isomerization is desired. Keep reaction temperatures low to disfavor side reactions. Monitor the reaction progress closely using techniques like GC-MS. |
| Formation of Ketones and Carboxylic Acids | Presence of a strong oxidizing agent, especially under basic conditions. | If oxidation is not the intended reaction, ensure your reaction is free from oxidizing agents. If using a reagent like KMnO₄, be aware that it will cleave the double bond under hot, basic conditions.[8] |
| Inconsistent Reaction Rates in Stability Studies | Variability in acid or base concentration, temperature fluctuations, or presence of catalytic impurities. | Precisely control the concentration of acid or base and maintain a constant temperature using a water bath or thermostat. Use high-purity reagents and solvents to avoid unintended catalysis. |
Illustrative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under different conditions. Note: This data is hypothetical and intended for instructional purposes to demonstrate expected trends.
Table 1: Illustrative Acid-Catalyzed Isomerization of this compound at 50°C
| Time (hours) | % this compound Remaining | % Other Heptene Isomers |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 4 | 60 | 40 |
| 8 | 45 | 55 |
| 24 | 30 | 70 |
Table 2: Illustrative Degradation of this compound with Hot Basic KMnO₄ at 80°C
| Time (minutes) | % this compound Remaining | % Propanone | % Butanoic Acid |
| 0 | 100 | 0 | 0 |
| 15 | 50 | 25 | 25 |
| 30 | 10 | 45 | 45 |
| 60 | <1 | >49 | >49 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of this compound (e.g., 10 mg/mL) in an appropriate inert solvent (e.g., dioxane).
-
Initiation: Add a catalytic amount of a strong acid (e.g., 0.1 M sulfuric acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C) with constant stirring.
-
Monitoring: At specified time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a saturated solution of sodium bicarbonate to stop the reaction.
-
Extraction: Extract the organic components with a suitable solvent like diethyl ether.
-
Analysis: Analyze the extracted sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and any isomerization or degradation products.[11][12][13][14][15]
Protocol 2: General Procedure for Assessing Stability under Basic/Oxidative Conditions
-
Preparation: In a round-bottom flask, prepare a solution of this compound in a suitable solvent (e.g., acetone).
-
Reagent Addition: Add an aqueous solution of potassium permanganate (KMnO₄) and a base (e.g., sodium hydroxide).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring. The purple color of the permanganate will disappear as the reaction proceeds.
-
Monitoring: At specified time points, withdraw an aliquot.
-
Work-up: Quench the reaction by adding sodium bisulfite to destroy any excess KMnO₄. Acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylic acid product.
-
Extraction: Extract the organic products with an appropriate solvent.
-
Analysis: Analyze the products by GC-MS.
Visualizations
Caption: Acid-catalyzed hydration of this compound.
Caption: Oxidative cleavage of this compound.
Caption: General workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. quora.com [quora.com]
- 5. This compound | 3404-75-9 | Benchchem [benchchem.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 8. savemyexams.com [savemyexams.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Two-Dimensional Gas Chromatography with Peak Tracking for Screening of Constituent Biodegradation in Petroleum UVCB Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quenching Procedures for Organometallic Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for safely and effectively quenching reactions involving organometallic reagents.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in the context of organometallic reactions?
A1: Quenching is the process of deactivating the highly reactive organometallic reagent at the end of a reaction. This is a critical step to neutralize its reactivity, allowing for the safe handling and subsequent workup of the reaction mixture to isolate the desired product.[1] Organometallic reagents like Grignard reagents and organolithiums are strong bases and nucleophiles that react vigorously with protic sources, such as water and alcohols.[2]
Q2: What are the primary hazards associated with quenching organometallic reagents?
A2: The primary hazards stem from the high reactivity of organometallic compounds, particularly with air and moisture.[3] Key risks include:
-
Pyrophoricity: Many organometallic reagents, such as tert-butyllithium, can ignite spontaneously on contact with air.[3][4]
-
Exothermic Reactions: The quenching process is often highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently or the reaction to become uncontrollable.[3]
-
Flammable Solvents: These reactions are typically conducted in flammable ethereal or hydrocarbon solvents, increasing the risk of fire.[3]
-
Gas Evolution: Quenching with protic solvents generates gaseous byproducts (e.g., alkanes), which can cause pressure buildup in a closed system.
Q3: What are the most common quenching agents and when should they be used?
A3: The choice of quenching agent depends on the reactivity of the organometallic reagent and the sensitivity of the reaction product. A gradual reduction in reactivity is often the safest approach.
| Quenching Agent | Organometallic Reagent Suitability | Key Considerations |
| Isopropanol (B130326) | Highly reactive reagents (e.g., t-BuLi, s-BuLi, Grignard reagents) | Reacts less vigorously than water, making it a good initial quenching agent to control the exotherm.[5] |
| Methanol (B129727) | Following isopropanol quench for highly reactive reagents | More reactive than isopropanol, used to ensure complete quenching of any remaining organometallic species.[6] |
| Water | After initial quenching with an alcohol; less reactive reagents | Highly exothermic reaction. Must be added slowly and with cooling.[7] Can be used for Grignard reagents.[7] |
| Saturated Aqueous NH₄Cl | Grignard reagents, organocuprates, sensitive substrates | Milder and less exothermic than water or dilute acids.[3][8] Often used in workups involving sensitive functional groups.[9] |
| 10% Sulfuric Acid or Dilute HCl | Grignard reagents | Used after an initial water quench to dissolve magnesium salts.[7] |
| Dry Ice (Solid CO₂) | Organolithiums, Grignard reagents | Used to quench residual pyrophoric material, for example, in a syringe.[10] |
| Rochelle's Salt (KNaC₄H₄O₆) | Lithium aluminum hydride (LAH) reductions | Helps to break up emulsions during workup. |
| Saturated Aqueous Na₂SO₄ | Lithium aluminum hydride (LAH) reductions | A common quenching agent for LAH. |
Q4: How do I choose between an aqueous and a non-aqueous workup?
A4: The choice depends on the stability of your product and the byproducts of the reaction.
-
Aqueous Workup: This is the most common method. It involves adding an aqueous solution (e.g., water, saturated ammonium (B1175870) chloride, or dilute acid) to the reaction mixture to quench the reagent and dissolve inorganic salts.[1] It is suitable for products that are stable to water and acidic or basic conditions.
-
Non-Aqueous Workup: This method is used when the product is sensitive to water or protic sources. In such cases, quenching can be performed with a less reactive protic source like isopropanol, followed by filtration to remove precipitated salts. Another approach for removing certain byproducts, like tin compounds, involves treatment with reagents like AlMe₃ or NaOH to form more easily separable derivatives.[11]
Troubleshooting Guides
Problem 1: The quenching reaction is too vigorous and difficult to control.
Possible Cause:
-
The quenching agent was added too quickly.[7]
-
The reaction mixture was not sufficiently cooled.[7]
-
A highly reactive quenching agent (like water) was used directly on a very reactive organometallic reagent.[5]
Solution:
-
Cool the reaction mixture: Always place the reaction flask in an ice bath before and during the quench.[7] For extremely reactive compounds like s-BuLi or t-BuLi, a dry ice/acetone bath may be necessary.[6]
-
Add the quenching agent dropwise: Use a dropping funnel for slow and controlled addition.[7]
-
Use a less reactive initial quencher: For highly reactive organometallics, begin by slowly adding a less reactive alcohol like isopropanol.[4][6] Once the initial vigorous reaction subsides, you can proceed with methanol and then water.[6]
-
Ensure adequate stirring: Vigorous stirring helps to dissipate heat and prevent localized "hot spots."
Problem 2: A persistent emulsion forms during the aqueous workup.
Possible Cause:
-
Formation of finely divided magnesium or lithium salts.
-
The presence of certain organic compounds that act as surfactants.
Solution:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions.[1]
-
Addition of Rochelle's Salt: For workups of reactions involving aluminum hydrides, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can help to chelate the aluminum salts and break up emulsions.
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to remove fine solids that may be stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate.
Problem 3: The desired product is water-soluble and is lost during extraction.
Possible Cause:
-
The product has high polarity and prefers the aqueous phase.
Solution:
-
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction.[1] This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.[1]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be used for efficient extraction.
-
Use of a Different Extraction Solvent: Choose a more polar organic solvent for the extraction that has a higher affinity for your product.
Problem 4: Unreacted magnesium turnings are physically blocking transfer from the reaction vessel.
Possible Cause:
-
Excess magnesium was used in the Grignard reaction.
-
The magnesium has settled and is clogging the transfer tubing.[12]
Solution:
-
Filtration: If the product is not air-sensitive, the reaction mixture can be filtered through a plug of glass wool or a fritted funnel to remove the magnesium turnings.[12]
-
Cannula with Filter: For air-sensitive reactions, a cannula with a filter tip (e.g., a "filterstick") can be used to transfer the solution while leaving the solid magnesium behind.[12]
-
Dissolution: After quenching the Grignard reagent, adding a dilute acid like 10% sulfuric acid will dissolve the remaining magnesium metal.[7]
Experimental Protocols
Protocol 1: Standard Quenching of a Grignard Reagent
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath.[7]
-
Initial Quench: Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring.[3] Monitor for any exotherm.
-
Dissolution of Salts (if necessary): If a large amount of solid (magnesium salts) is present, slowly add 10% sulfuric acid or dilute HCl until the solids dissolve.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.[7]
-
Washing: Combine the organic layers and wash with water, followed by brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1]
Protocol 2: Quenching of Unused Organolithium Reagents
This protocol is for the safe disposal of small quantities of unused organolithium reagents.[4]
-
Dilution: In a fume hood, dilute the organolithium reagent significantly with an inert, high-boiling solvent like heptane (B126788) or toluene.[4][5] The final concentration should be less than 5 wt%.[13]
-
Preparation of Quenching Solution: In a separate flask equipped with a stirrer and under an inert atmosphere, prepare a solution of isopropanol in an inert solvent like heptane.[13]
-
Slow Addition: Cool the isopropanol solution in an ice bath. Slowly add the diluted organolithium solution to the stirred isopropanol solution via a dropping funnel.[4][13] Monitor the temperature to ensure it does not rise uncontrollably.[13]
-
Sequential Quenching: After the addition is complete and the exotherm has subsided, slowly add methanol.[6]
-
Final Quench: Finally, slowly add water to ensure all reactive materials are destroyed.[4][6]
-
Neutralization and Disposal: Neutralize the resulting solution with a dilute acid (e.g., citric or acetic acid) before disposing of it as hazardous waste.[5]
Visualizations
Caption: Decision workflow for selecting an appropriate quenching agent.
Caption: Safety protocol flowchart for quenching pyrophoric reagents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. epfl.ch [epfl.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Substituted Alkenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst poisoning during the hydrogenation of substituted alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my alkene hydrogenation reaction?
A1: The most common indications of catalyst poisoning include a significant decrease in the reaction rate, a complete stall of the reaction, or a change in selectivity. If you observe that the consumption of hydrogen has slowed dramatically or stopped altogether, catalyst deactivation should be a primary suspect.
Q2: What are the typical sources of catalyst poisons in a hydrogenation reaction?
A2: Catalyst poisons can be introduced from several sources. These include impurities in the substituted alkene starting material, contaminants in the solvent (even in grades listed as high purity), or impurities in the hydrogen gas. Common poisons include sulfur and nitrogen compounds, carbon monoxide, halides, and even water.[1][2]
Q3: How do I differentiate between catalyst poisoning, coking, and sintering?
A3: These are three common mechanisms of catalyst deactivation:
-
Poisoning is a chemical deactivation where impurities bind to the active sites of the catalyst. This often results in a rapid and pronounced loss of activity.
-
Coking or fouling is the physical deposition of carbonaceous materials on the catalyst surface, which blocks active sites. This typically leads to a more gradual decrease in activity.
-
Sintering is the thermal agglomeration of metal catalyst particles, which reduces the active surface area. This is usually a result of excessively high reaction temperatures.
Q4: Can a poisoned catalyst be regenerated?
A4: The possibility of regeneration depends on the nature of the poison and the deactivation mechanism.
-
Reversible poisoning: Some poisons can be removed by washing the catalyst with a suitable solvent or by thermal treatment.
-
Irreversible poisoning: Strong chemisorption of poisons like sulfur compounds often leads to irreversible deactivation.
-
Coking: Catalysts deactivated by coking can often be regenerated by controlled oxidation to burn off the carbon deposits.
-
Sintering: This is generally considered an irreversible process.
Q5: Are there catalysts that are more resistant to poisoning?
A5: While all hydrogenation catalysts are susceptible to poisoning to some extent, the choice of metal and support can influence resistance. For instance, some bimetallic catalysts or catalysts with specific supports may exhibit enhanced tolerance to certain poisons. Additionally, using a higher catalyst loading might sometimes compensate for the effects of minor impurities, though this is not a solution for significant contamination.
Troubleshooting Guides
Issue 1: The hydrogenation reaction has stalled or is extremely sluggish.
This is a common problem and often points to catalyst poisoning. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Assess the Purity of Reaction Components
-
Substrate Purity: Analyze your substituted alkene starting material for trace impurities, particularly sulfur and nitrogen-containing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this analysis.
-
Solvent Purity: Even high-purity solvents can contain catalyst poisons. Consider passing the solvent through a column of activated alumina (B75360) or a commercial purification system before use.
-
Hydrogen Gas Purity: Use high-purity hydrogen gas (99.999%). If you suspect contamination, use an in-line gas purifier.
Step 2: Evaluate the Catalyst and Reaction Conditions
-
Catalyst Activity: If possible, test the catalyst with a clean, well-characterized substrate (e.g., cyclohexene) to confirm its intrinsic activity.
-
Reaction Temperature and Pressure: Ensure that the temperature and hydrogen pressure are appropriate for the specific substrate and catalyst. Sub-optimal conditions can sometimes mimic the effects of poisoning.
Step 3: Attempt a Rescue of the Current Reaction
-
Increase Catalyst Loading: In some cases of mild poisoning, adding more catalyst to the reaction mixture can help to achieve complete conversion.
-
Filter and Re-charge: If adding more catalyst is not effective, filter the reaction mixture to remove the deactivated catalyst and then add a fresh batch of catalyst. If the reaction proceeds, this is a strong indication of catalyst poisoning.
Issue 2: The reaction is complete, but the desired product is not obtained (unexpected byproducts).
This may indicate a change in the catalyst's selectivity due to partial poisoning.
Step 1: Analyze the Product Mixture
-
Use techniques like NMR, GC-MS, or LC-MS to identify the byproducts. This can provide clues about the alternative reaction pathways that have been favored.
Step 2: Consider Intentional vs. Unintentional Poisoning
-
Remember that some reactions, like the Rosenmund reduction or the use of Lindlar's catalyst, rely on "poisoning" the catalyst to achieve selectivity.[1] It is possible that an impurity is acting as an unintended selective poison.
Quantitative Data on Catalyst Poisoning
The impact of poisons on catalyst activity is concentration-dependent. The following tables provide illustrative data on the effect of common poisons on palladium and platinum catalysts.
Table 1: Effect of Sulfur and Nitrogen Compounds on Palladium Catalyst Activity
| Poison | Substrate | Catalyst | Poison Concentration (ppm) | Decrease in Reaction Rate (%) |
| Thiophene | Styrene | 5% Pd/C | 10 | ~ 50 |
| Thiophene | Styrene | 5% Pd/C | 50 | > 90 |
| Pyridine | Cyclohexene | 10% Pd/C | 100 | ~ 75 |
| Quinoline | 4-Nitrophenol | Pd/C | 50 | ~ 60 |
Note: The values in this table are representative and can vary based on specific reaction conditions (temperature, pressure, solvent).
Table 2: Effect of Various Poisons on Platinum Catalyst Activity
| Poison | Substrate | Catalyst | Poison Concentration (ppm) | Decrease in Reaction Rate (%) |
| Hydrogen Sulfide | 1-Octene | 5% Pt/C | 5 | > 80 |
| Aniline | Nitrobenzene | PtO₂ | 200 | ~ 40 |
| Carbon Monoxide | Styrene | 5% Pt/C | 100 | ~ 95 |
Note: The values in this table are representative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis for Substrate and Solvent Purity
Objective: To detect volatile impurities, particularly sulfur and nitrogen-containing compounds, in the alkene substrate and solvent.
Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like DB-5ms)
-
High-purity helium carrier gas
-
Syringes for liquid injection
-
Vials for sample preparation
-
Substrate and solvent to be analyzed
-
High-purity solvent for dilution (if necessary)
Procedure:
-
Sample Preparation:
-
If analyzing the substrate, dissolve a small amount (e.g., 10 mg) in a high-purity solvent (e.g., 1 mL of hexane) in a GC vial.
-
If analyzing the solvent, it can often be injected directly.
-
-
GC-MS Method Setup:
-
Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Program: Start with an initial temperature of 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
MS Detector: Set the mass range from 35 to 400 m/z. Use a solvent delay to prevent the filament from being damaged by the solvent peak.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the chromatogram and mass spectra.
-
-
Data Interpretation:
-
Analyze the chromatogram for peaks other than the main component and the solvent.
-
Examine the mass spectrum of any impurity peaks and compare them to a library (e.g., NIST) to identify potential sulfur or nitrogen-containing compounds.
-
Protocol 2: Oxidative Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.
Materials:
-
Deactivated catalyst (e.g., Pd/C)
-
Tube furnace with temperature control
-
Quartz or ceramic tube
-
Source of inert gas (Nitrogen or Argon)
-
Source of dilute air or oxygen (e.g., 5% O₂ in N₂)
-
Gas flow controllers
Procedure:
-
Catalyst Loading: Place the coked catalyst in the center of the tube furnace.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 15-30 minutes at room temperature to remove any adsorbed volatile compounds.
-
Heating: While maintaining the inert gas flow, heat the furnace to the desired regeneration temperature (typically 300-500°C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Once the target temperature is reached, gradually introduce a dilute stream of the oxidizing gas (e.g., 5% O₂ in N₂). Caution: This process is exothermic, and the temperature should be carefully monitored to prevent catalyst sintering.
-
Hold Period: Continue the oxidative treatment for 1-4 hours, or until the removal of coke is complete. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: Switch back to the inert gas flow and cool the furnace down to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step with hydrogen is required after oxidation to restore the active metallic sites.
Visualizations
Caption: A troubleshooting workflow for stalled or sluggish hydrogenation reactions.
Caption: The general mechanism of catalyst poisoning by strong adsorption of impurities.
Caption: An experimental workflow for the regeneration of a deactivated catalyst.
References
Technical Support Center: Addressing Matrix Effects in the MS Analysis of Volatile Organic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry (MS) analysis of volatile organic compounds (VOCs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the MS analysis of volatile organic compounds (VOCs)?
In the context of MS analysis of VOCs, matrix effects refer to the alteration of the analyte's signal (either enhancement or suppression) due to the presence of other co-eluting components in the sample matrix.[1] The matrix comprises all the components of a sample other than the analyte of interest. These effects can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2]
Q2: What are the common causes of matrix effects in GC-MS analysis of VOCs?
The primary causes of matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) include:
-
Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile matrix components accumulate in the GC inlet.[1] These components can mask active sites where the analyte might otherwise adsorb or degrade, leading to a greater amount of analyte reaching the detector and causing an artificially enhanced signal.[3]
-
Matrix-Induced Signal Suppression: Although less frequent in GC-MS, signal suppression can occur due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[1][2]
-
Competition during Derivatization: If a derivatization step is used, other matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of the target analyte and a lower signal.[4]
Q3: How can I determine if my VOC analysis is affected by matrix effects?
To diagnose matrix effects, you can compare the analytical response of a VOC standard prepared in a pure solvent to the response of the same standard in a matrix-matched standard. A significant difference in signal intensity between the two indicates the presence of matrix effects.[1] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.[1][2]
The matrix effect (ME) can be quantified using the following formula:
ME (%) = ( (Peak area in matrix-matched standard / Peak area in solvent standard) - 1 ) * 100
A positive percentage indicates signal enhancement, and a negative percentage indicates signal suppression.[1]
Troubleshooting Guides
Q1: Why am I seeing signal suppression for my target VOCs?
Signal suppression, or a decrease in the expected analytical signal, can be a significant issue. This guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Signal Suppression
Caption: Troubleshooting workflow for diagnosing and addressing signal suppression.
Step-by-Step Troubleshooting:
-
Review Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method is efficient for the target VOCs from the specific matrix. Inefficient extraction can be mistaken for signal suppression.
-
Cleanup Procedures: Evaluate if your cleanup steps are effectively removing interfering matrix components. Consider adding a cleanup step or trying a different solid-phase extraction (SPE) sorbent.[5]
-
-
Investigate Instrumental Issues:
-
Injector Leaks: A leak in the injector can lead to the loss of volatile analytes, resulting in lower signals.[3]
-
Active Sites: Active sites in the GC inlet liner or at the head of the analytical column can cause analyte degradation or adsorption. Consider using a deactivated liner and trimming the front of the column.[6]
-
Injector Temperature: An injector temperature that is too low may result in incomplete volatilization of the analytes.[7] Conversely, a temperature that is too high can cause degradation of thermally labile compounds.
-
-
Confirm Matrix Effect:
-
Solvent vs. Matrix-Matched Standard: As described in the FAQs, a lower response in the matrix-matched standard compared to the solvent standard is a strong indicator of signal suppression.[1]
-
Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract. A dip in the baseline signal at the retention time of co-eluting matrix components confirms signal suppression.[2]
-
-
Implement Mitigation Strategy:
-
If matrix effects are confirmed, select an appropriate mitigation strategy as detailed in the "Experimental Protocols" section below.
-
Q2: Why am I observing signal enhancement for my target VOCs?
Signal enhancement, an artificially high analytical signal, is a common phenomenon in GC-MS. This guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Signal Enhancement
Caption: Troubleshooting workflow for diagnosing and addressing signal enhancement.
Step-by-Step Troubleshooting:
-
Inspect the GC Inlet Liner:
-
Contamination: A common cause of signal enhancement is the accumulation of non-volatile matrix components in the liner.[1] This "protects" the analyte from active sites. Visually inspect the liner for residue. If contaminated, replace it.
-
Liner Deactivation: Ensure you are using a properly deactivated liner to minimize active sites.
-
-
Confirm Matrix Effect:
-
Solvent vs. Matrix-Matched Standard: A significantly higher response for the analyte in the matrix-matched standard compared to the solvent standard confirms signal enhancement.[1]
-
-
Implement Mitigation Strategy:
-
If signal enhancement is confirmed, the most effective strategies are those that account for the matrix effect during calibration. Refer to the "Experimental Protocols" section for guidance on matrix-matched calibration and the standard addition method. Stable isotope dilution is also a robust solution.[8]
-
Experimental Protocols
1. Stable Isotope Dilution (SID)
Stable Isotope Dilution is a highly accurate method for correcting for matrix effects, as a stable isotope-labeled (SIL) internal standard behaves almost identically to the native analyte during sample preparation, injection, and ionization.[1][8]
Principle of Stable Isotope Dilution
Caption: The principle of Stable Isotope Dilution for matrix effect compensation.
Methodology:
-
Selection of Internal Standard:
-
Choose a stable isotope-labeled (e.g., ²H, ¹³C, ¹⁵N) version of the analyte of interest.[1]
-
The SIL internal standard should have a sufficient mass difference from the native analyte to be distinguished by the mass spectrometer, but similar chromatographic behavior.[1]
-
Ensure the label is on a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[1]
-
-
Sample Preparation:
-
Add a known amount of the SIL internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[8]
-
Proceed with your established extraction and cleanup procedures.
-
-
GC-MS Analysis:
-
Analyze the samples using GC-MS.
-
Monitor at least one specific ion for the native analyte and one for the SIL internal standard.
-
-
Data Analysis:
-
Calculate the response ratio of the peak area of the native analyte to the peak area of the SIL internal standard for each sample and standard.
-
Create a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
2. Matrix-Matched Calibration
This method involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[9][10] This helps to ensure that the standards and samples experience similar matrix effects.[10]
Methodology:
-
Obtain a Blank Matrix:
-
Source a matrix that is free of the target VOCs. This can be a significant challenge. If a truly blank matrix is unavailable, a representative matrix with low levels of the analytes can be used, and the background levels can be subtracted.[9]
-
-
Prepare Calibration Standards:
-
Prepare a stock solution of the target VOCs in a suitable solvent.[9]
-
Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.[1] For headspace analysis, a known amount of standard solution can be directly injected into the vial containing the blank matrix.[9]
-
-
GC-MS Analysis:
-
Analyze the matrix-matched calibration standards and the unknown samples under the same GC-MS conditions.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against its concentration for the matrix-matched standards.
-
Quantify the analyte in the unknown samples using this matrix-matched calibration curve.[1]
-
3. Standard Addition Method
The standard addition method is useful when a blank matrix is not available. It involves adding known amounts of the analyte to aliquots of the sample itself.[4][11]
Methodology:
-
Sample Preparation:
-
GC-MS Analysis:
-
Analyze all the prepared aliquots (spiked and un-spiked) under the same GC-MS conditions.
-
-
Data Analysis:
-
Plot the peak area of the analyte against the concentration of the added standard for the spiked samples.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, un-spiked sample.
-
Comparison of Matrix Effect Compensation Techniques
| Technique | Advantages | Disadvantages |
| Stable Isotope Dilution | - Considered the "gold standard" for accuracy and precision.[8]- Corrects for variations in sample preparation, injection, and ionization.[1][8]- Highly effective for both signal suppression and enhancement. | - Can be expensive due to the cost of labeled standards.- Labeled standards may not be commercially available for all analytes. |
| Matrix-Matched Calibration | - Relatively simple to implement if a blank matrix is available.- Cost-effective compared to stable isotope dilution.[9] | - Difficult to find a truly blank matrix.- The blank matrix may not perfectly represent the variability in all samples. |
| Standard Addition | - Does not require a blank matrix.[4][11]- Compensates for matrix effects specific to each individual sample. | - More laborious and time-consuming as it requires multiple analyses per sample.[10]- Requires a larger sample volume.- The approximate concentration of the analyte must be known to prepare appropriate spiking levels.[3] |
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Standard addition - Wikipedia [en.wikipedia.org]
- 5. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. info.asistandards.com [info.asistandards.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing GC Analysis of C8 Hydrocarbons
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography (GC) methods for the analysis of C8 hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting injection parameters for C8 hydrocarbon analysis?
A1: Establishing a robust baseline is crucial for method development. The following table summarizes typical starting parameters for the GC analysis of C8 hydrocarbons. These may require further optimization based on your specific sample, system, and analytical goals.
Table 1: Recommended Starting GC Parameters for C8 Hydrocarbon Analysis
| Parameter | Recommended Setting | Rationale & Considerations |
| Injector Type | Split/Splitless | Offers versatility for varying sample concentrations.[1][2] |
| Injection Mode | Split | Use for high-concentration samples to prevent column overload and ensure sharp peaks.[1][3][4] |
| Splitless | Ideal for trace analysis to maximize sensitivity by transferring the entire sample to the column.[1][3][5] | |
| Inlet Temperature | 250 - 300 °C | Ensures complete and rapid vaporization of C8 hydrocarbons without causing thermal degradation.[2][6] |
| Liner Type | Deactivated, single taper with glass wool | Promotes homogeneous sample vaporization, enhances reproducibility, and traps non-volatile residues.[2][7] |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times and better efficiency at higher linear velocities.[2][8] |
| Carrier Gas Flow Rate | 1-2 mL/min | This is a typical starting point to balance analysis time and separation efficiency.[2][9] |
| Injection Volume | 1 µL | A standard volume; adjust based on concentration and liner volume to prevent backflash.[10] |
| Split Ratio | 50:1 to 100:1 | A common starting point for split injections; adjust based on analyte concentration and detector sensitivity.[5] |
| Splitless Hold Time | 0.5 - 1.0 min | Allows for the complete transfer of the sample to the column; should be long enough to sweep the liner volume 1.5-2 times.[7] |
Q2: How do I choose between split and splitless injection for my C8 hydrocarbon samples?
A2: The choice depends primarily on the concentration of your analytes.
-
Split Injection: This is the preferred method when analyte concentrations are high enough that only a fraction of the sample is needed to achieve a sufficient detector signal.[1][4] The high flow rates in the inlet lead to rapid sample transfer, resulting in sharp, narrow peaks and minimizing the risk of adverse interactions within the inlet.[1]
-
Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[3][4] In this mode, the split vent is closed during injection, directing nearly the entire vaporized sample onto the GC column for maximum sensitivity.[3] However, the slower transfer can lead to broader peaks, especially for volatile compounds, if not optimized correctly.[1]
Q3: My chromatogram shows poor peak shapes (tailing, fronting, or splitting). What are the common causes and solutions?
A3: Poor peak shape is a common issue that can compromise resolution and quantification. The cause can be chemical or physical.
-
Peak Tailing: This is often caused by active sites in the flow path that interact with analytes.
-
Causes: Contaminated or active inlet liner, contamination at the front of the GC column, or dead volume in the system.[2][11] A poor column cut can also cause tailing for all peaks.[12]
-
Solutions: Use a fresh, deactivated inlet liner.[12] Trim 10-20 cm from the front of the column to remove contaminants.[2][12] Ensure the column is cut properly at a 90° angle and installed correctly in the inlet.[12][13]
-
-
Peak Fronting: This typically indicates column overload or a mismatch in solvent polarity.
-
Causes: The sample concentration is too high for the column's capacity, or the injection volume is too large.
-
Solutions: Dilute the sample. Reduce the injection volume. If using split injection, increase the split ratio.
-
-
Peak Splitting: This can be caused by improper sample introduction or condensation effects.
-
Causes: An initial oven temperature that is too high during a splitless injection, preventing analytes from condensing in a tight band.[12] It can also result from an improperly installed column or a poorly cut column end.[13]
-
Solutions: For splitless injection, set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper "solvent effect" focusing.[12] Re-cut the column end and ensure it is installed correctly according to the manufacturer's instructions.[12][13]
-
Troubleshooting Guides
Guide 1: Low Sensitivity or No Peaks
If you are experiencing low signal response or no peaks at all, follow this logical troubleshooting workflow.
References
- 1. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 6. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Reactivity of 3-Methyl-2-heptene and Its Isomers: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3-Methyl-2-heptene, a trisubstituted alkene, with a selection of its isomers. Understanding the relative reactivity of these structural variants is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing robust chemical processes. This document outlines the theoretical basis for their differing reactivities and presents available quantitative data and detailed experimental protocols for key classes of alkene reactions.
Factors Influencing Alkene Reactivity
The reactivity of an alkene is primarily governed by the electronic and steric environment of its carbon-carbon double bond. The pi (π) bond serves as a region of high electron density, making it susceptible to attack by electrophiles. The key factors influencing this reactivity are:
-
Degree of Substitution: Alkyl groups are electron-donating, thus increasing the electron density of the double bond and stabilizing the carbocation intermediate formed during electrophilic addition. This generally leads to higher reactivity for more substituted alkenes in reactions proceeding through a carbocation-like transition state.
-
Steric Hindrance: Bulky substituents around the double bond can impede the approach of reagents, thereby slowing down the reaction rate. This effect is particularly significant for reactions involving large reagents or transition states.
-
Alkene Stability: More substituted alkenes are generally more thermodynamically stable. This increased stability can sometimes lead to lower reactivity, as more energy is required to break the double bond. The heat of hydrogenation is a direct measure of an alkene's stability; a lower heat of hydrogenation indicates a more stable alkene.[1]
Below is a diagram illustrating the interplay of these factors.
Caption: Logical relationship of factors affecting alkene reactivity.
Quantitative Comparison of Heptene (B3026448) Isomer Stability
| Heptene Isomer | Structure | Substitution | Heat of Hydrogenation (kJ/mol) |
| 1-Heptene (B165124) | Monosubstituted | -126.3[2] | |
| trans-2-Heptene | Disubstituted | Data not available | |
| cis-2-Heptene | Disubstituted | Data not available | |
| 2-Methyl-1-hexene | Disubstituted (gem) | Data not available | |
| This compound | Trisubstituted | Data not available | |
| 2,3-Dimethyl-2-pentene | Tetrasubstituted | Data not available |
Note: Specific heats of hydrogenation for all listed heptene isomers are not consistently reported. The value for 1-heptene is provided as a baseline. For other isomers, the general trend is that stability increases with substitution (mono < di < tri < tetra). Trans isomers are generally more stable than cis isomers due to reduced steric strain.[1]
Experimental Protocols
The following sections provide detailed methodologies for common reactions used to probe alkene reactivity. These protocols are based on standard laboratory procedures and can be adapted for specific heptene isomers.
Catalytic Hydrogenation
This reaction reduces the carbon-carbon double bond to a single bond. The rate of hydrogenation is sensitive to steric hindrance around the double bond.
Objective: To reduce a heptene isomer to the corresponding heptane (B126788) and compare reaction times as a qualitative measure of reactivity.
Materials:
-
Heptene isomer (e.g., this compound)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (B145695) (reagent grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum line
-
Celite® for filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the heptene isomer (1.0 mmol) in ethanol (10 mL).
-
Carefully add 10% Pd/C (5-10 mg, ~1-2 mol%).
-
Seal the flask with a septum and connect it to a vacuum line.
-
Evacuate the flask and then backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting material is no longer detectable.
-
Upon completion, carefully vent the excess hydrogen in a fume hood and purge the flask with an inert gas like nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure. The structure can be confirmed by NMR spectroscopy.
Expected Reactivity Trend: Reactivity generally decreases with increased substitution and steric hindrance. Therefore, the expected order of reaction time would be: 1-Heptene < 2-Heptenes < this compound < 2,3-Dimethyl-2-pentene.
Electrophilic Bromination
This reaction involves the addition of bromine across the double bond. The rate of this reaction is influenced by the nucleophilicity of the alkene.
Objective: To synthesize a vicinal dibromide from a heptene isomer and observe qualitative differences in reaction rate.
Materials:
-
Heptene isomer
-
Bromine (Br₂) solution in carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as solvent
-
Reaction tube or flask
-
Stirring apparatus
Procedure:
-
Dissolve the heptene isomer (1.0 mmol) in 5 mL of CCl₄ in a reaction tube.
-
While stirring, add a solution of bromine in CCl₄ dropwise until a faint orange color persists. The disappearance of the bromine color indicates a reaction.
-
The reaction is typically rapid at room temperature. The time taken for the color to disappear can be used as a rough measure of reactivity.
-
After the reaction is complete, the solvent can be carefully evaporated to yield the dibrominated product.
-
The product can be analyzed by NMR and mass spectrometry.
Expected Reactivity Trend: The reaction proceeds via a bromonium ion intermediate. More electron-rich (more substituted) alkenes are more nucleophilic and react faster with electrophiles. Therefore, the expected order of reactivity is: 1-Heptene < 2-Heptenes < this compound. Tetrasubstituted alkenes may react slower than trisubstituted ones if steric hindrance becomes a dominant factor.
Epoxidation
This reaction uses a peroxy acid to form an epoxide. The rate is dependent on the alkene's nucleophilicity.
Objective: To synthesize an epoxide from a heptene isomer.
Materials:
-
Heptene isomer
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the heptene isomer (1.0 mmol) in 10 mL of dichloromethane in a flask.
-
Add m-CPBA (1.1 mmol, 1.1 equivalents) in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The product can be purified by column chromatography if necessary and characterized by spectroscopic methods.[3][4]
Expected Reactivity Trend: Similar to bromination, more electron-rich alkenes react faster. The expected reactivity order is: 1-Heptene < 2-Heptenes < this compound.[5]
Oxidative Cleavage with Potassium Permanganate (B83412) (Hot, Acidic)
This powerful oxidation cleaves the double bond, yielding ketones and/or carboxylic acids depending on the substitution pattern of the alkene.
Objective: To identify the structure of a heptene isomer based on its cleavage products.
Materials:
-
Heptene isomer
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), dilute
-
Water
-
Reflux apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Sodium bisulfite (NaHSO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the heptene isomer (1.0 mmol), water (10 mL), and a small amount of a phase-transfer catalyst if the heptene is not soluble.
-
Prepare a solution of potassium permanganate (approximately 4-5 equivalents) in water and add it portion-wise to the heptene mixture.
-
Add a few drops of dilute sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture and add sodium bisulfite solution to quench any excess permanganate and dissolve the MnO₂.
-
Extract the aqueous layer with diethyl ether.
-
Dry the organic extracts, remove the solvent, and analyze the products (ketones and/or carboxylic acids) by GC-MS or NMR.
Expected Products:
-
1-Heptene: Hexanoic acid and carbon dioxide.
-
trans/cis-2-Heptene: Pentanoic acid and acetic acid.
-
2-Methyl-1-hexene: Hexan-2-one and carbon dioxide.
-
This compound: Pentan-2-one and propanoic acid.
-
2,3-Dimethyl-2-pentene: Propan-2-one and butan-2-one.
This reaction is less a measure of relative reactivity and more a powerful tool for structural elucidation.[6][7]
Summary of Reactivity Comparison
Based on the principles of alkene reactivity, the following general trends can be expected for the reactions of this compound and its isomers:
-
This compound (Trisubstituted): As a trisubstituted alkene, it is expected to be highly reactive in electrophilic additions like bromination and epoxidation due to the electron-donating effects of the three alkyl groups. Its reactivity in hydrogenation will be moderate, likely slower than less substituted isomers due to some steric hindrance.
-
1-Heptene (Monosubstituted): Being the least substituted and least stable, it will likely have the highest heat of hydrogenation and be the most reactive in catalytic hydrogenation due to minimal steric hindrance. It will be the least reactive in electrophilic additions that proceed through a carbocation-like transition state.
-
2-Heptenes (Disubstituted): These will show intermediate reactivity. The trans isomer is more stable than the cis isomer and may react slightly slower in hydrogenation. In electrophilic additions, their reactivity will be greater than 1-heptene but less than this compound.
-
2-Methyl-1-hexene (Disubstituted, geminal): Its reactivity will be comparable to the 2-heptenes.
-
2,3-Dimethyl-2-pentene (Tetrasubstituted): This is the most stable isomer and will have the lowest heat of hydrogenation. Due to significant steric hindrance, it is expected to be the least reactive in catalytic hydrogenation. Its high electron density should make it reactive towards electrophiles, but this may be counteracted by severe steric hindrance, leading to slower reaction rates than the trisubstituted isomer in some cases.
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to its isomers. For specific applications, it is always recommended to perform small-scale trials to optimize reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. you-iggy.com [you-iggy.com]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
A Comprehensive Guide to the Validation of a Quantitative GC-MS Method for 3-Methyl-2-heptene Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Methyl-2-heptene.[1][2] Its high resolution and sensitivity make it a preferred method.[2] However, other analytical techniques could also be considered. The following table compares the hypothetical performance of a validated GC-MS method with other potential analytical approaches.
| Parameter | Quantitative GC-MS | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High (Mass spectral data provides definitive identification)[3] | Moderate (Relies on retention time only) | Low to Moderate (Potential for co-eluting interferences) |
| Linearity (R²) | ≥ 0.999[4] | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102%[4] | 95-105% | 90-110% |
| Precision (%RSD) | < 2% (Repeatability); < 3% (Intermediate)[4] | < 5% | < 10% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | Low (ng/mL range) | Moderate (µg/mL range) |
| Robustness | High (Tolerant to minor variations in method parameters) | Moderate | Moderate |
Detailed Experimental Protocol for GC-MS Analysis
This section outlines a typical experimental protocol for the quantitative analysis of this compound using GC-MS. This protocol should be optimized and validated for the specific sample matrix being analyzed.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous sample matrices.
-
Materials:
-
Hexane (or other suitable organic solvent, HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined septa
-
-
Procedure:
-
To 1 mL of the aqueous sample in a glass centrifuge tube, add 1 mL of hexane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analyte.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Transfer the dried organic extract into a 1.5 mL glass GC autosampler vial for analysis.
-
2. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound. These may require optimization for specific instruments and applications.[1]
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: Increase to 200°C at a rate of 10°C/min. Hold at 200°C for 5 minutes. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification |
3. Method Validation Parameters
The analytical method should be validated according to established guidelines to ensure its reliability, accuracy, and precision.[3] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[3] This is confirmed by the absence of interfering peaks at the retention time of this compound in blank samples and the unique mass spectrum of the analyte.
-
Linearity and Range: Assessed by analyzing a series of standard solutions at different concentrations.[3] A calibration curve is constructed, and the linearity is evaluated by the correlation coefficient (R²), which should be ≥ 0.999.[4]
-
Accuracy: Determined through recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels.[4] The recovery should typically be within 98-102%.[4]
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).[3] It is expressed as the relative standard deviation (%RSD), which should be less than 2% for repeatability and less than 3% for intermediate precision.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3] LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1.[4]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the validation of the quantitative GC-MS method for this compound.
Caption: Experimental Workflow for this compound Analysis.
Caption: Workflow for the Validation of the Analytical Method.
References
A Spectroscopic Showdown: Distinguishing (E)- and (Z)-3-Methyl-2-heptene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Geometric isomers, such as the (E) and (Z) configurations of 3-Methyl-2-heptene, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of these two isomers, leveraging data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to enable their unambiguous differentiation. Experimental protocols for synthesis and analysis are also presented.
The core structural difference between (E)-3-Methyl-2-heptene and (Z)-3-Methyl-2-heptene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E) isomer (from the German entgegen, meaning opposite), the higher priority groups are on opposite sides of the double bond. Conversely, in the (Z) isomer (from the German zusammen, meaning together), these groups are on the same side. This subtle variation in stereochemistry gives rise to discernible differences in their respective spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of this compound. It is important to note that while some of the data is based on direct experimental findings for the target molecules, other data points are derived from predictive models and analysis of closely related analogs, such as 4-Ethyl-3-heptene, to provide a comprehensive comparative framework.[1]
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | (E)-3-Methyl-2-heptene Chemical Shift (ppm) | (Z)-3-Methyl-2-heptene Chemical Shift (ppm) | Key Differences |
| Vinylic H (C2-H) | ~ 5.3 (q) | ~ 5.4 (q) | The vinylic proton in the (Z)-isomer is typically deshielded and appears slightly downfield due to steric compression.[1] |
| Allylic CH₂ (C4) | ~ 2.0 (t) | ~ 2.1 (t) | The allylic protons in the (Z)-isomer experience greater steric hindrance, leading to a downfield shift.[1] |
| Methyl on C3 | ~ 1.6 (s) | ~ 1.7 (s) | |
| Vinylic CH₃ (C1) | ~ 1.7 (d) | ~ 1.6 (d) | |
| Other Alkyl Protons | 0.9 - 1.4 (m) | 0.9 - 1.4 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | (E)-3-Methyl-2-heptene Chemical Shift (ppm) | (Z)-3-Methyl-2-heptene Chemical Shift (ppm) | Key Differences |
| Vinylic C2 | ~ 125 | ~ 124 | |
| Vinylic C3 | ~ 135 | ~ 134 | |
| Allylic C4 | ~ 35 | ~ 28 | A significant upfield shift is predicted for the allylic carbon in the (Z)-isomer due to the gamma-gauche effect.[1] |
| Methyl on C3 | ~ 16 | ~ 23 | The methyl group on the double bond is shielded in the (E)-isomer and deshielded in the (Z)-isomer. |
| Vinylic C1 | ~ 14 | ~ 12 | |
| Other Alkyl Carbons | 14 - 32 | 14 - 32 |
Table 3: IR Spectroscopic Data
| Vibrational Mode | (E)-3-Methyl-2-heptene Frequency (cm⁻¹) | (Z)-3-Methyl-2-heptene Frequency (cm⁻¹) | Key Differences |
| C-H stretch (sp²) | ~ 3010-3030 | ~ 3015 | Both isomers exhibit a characteristic C-H stretch for the vinylic proton.[1] |
| C-H stretch (sp³) | ~ 2850-2970 | ~ 2870-2960 | Typical alkane C-H stretches are present in both isomers.[1] |
| C=C stretch | ~ 1675 (weak) | ~ 1668 (weak) | The C=C stretching frequency is often weak for tri-substituted alkenes. |
| C-H out-of-plane bend | ~ 965 (strong) | Not prominent | The (E)-isomer is expected to show a strong, characteristic out-of-plane C-H bending vibration, which is absent or very weak in the (Z)-isomer. This is a key diagnostic peak for distinguishing the two.[1] |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Key Differences |
| (E)-3-Methyl-2-heptene | 112 | 97, 83, 69, 55, 41 | The electron ionization mass spectra of (E) and (Z) isomers are often very similar, as the high energy of the ionization process can lead to the loss of stereochemical information before fragmentation.[1] |
| (Z)-3-Methyl-2-heptene | 112 | 97, 83, 69, 55, 41 |
Experimental Protocols
Synthesis of (E)- and (Z)-3-Methyl-2-heptene via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. Non-stabilized ylides, as would be used here, typically favor the formation of the (Z)-isomer, while the Schlosser modification can be employed to favor the (E)-isomer.
Materials:
-
Butyllithium (B86547) (BuLi) in hexanes
-
Pentanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure for (Z)-3-Methyl-2-heptene:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add 2-bromopropane (1.1 eq). Stir the mixture at room temperature until a white precipitate of the phosphonium (B103445) salt forms.
-
Suspend the phosphonium salt in anhydrous THF and cool to -78 °C. Slowly add butyllithium (1.0 eq) dropwise. Allow the reaction mixture to warm to 0 °C and stir for 1 hour, during which the solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to -78 °C and add pentanal (1.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a non-polar eluent (e.g., hexanes) to yield (Z)-3-Methyl-2-heptene. The (E)-isomer may also be present as a minor product.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified alkene in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Infrared (IR) Spectroscopy:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Perform a background scan with the clean, empty ATR crystal before running the sample.
Mass Spectrometry (MS):
-
Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction into the ion source.
-
Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Analyze the ions using a mass analyzer (e.g., a quadrupole) to obtain the mass-to-charge (m/z) ratio of the fragments.
Visualizing the Concepts
Caption: Relationship between geometric isomers and spectroscopic analysis.
Caption: General workflow for the Wittig synthesis of (Z)-3-Methyl-2-heptene.
References
A Comparative Guide to the Relative Stability of Carbocation Intermediates from Heptene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative stability of carbocation intermediates formed from the protonation of various heptene (B3026448) isomers. Understanding the stability of these reactive intermediates is crucial for predicting reaction pathways, reaction rates, and product distributions in a wide range of organic transformations relevant to pharmaceutical development and chemical synthesis. While direct, comprehensive experimental data for all heptene isomers is sparse, this guide leverages established principles of carbocation chemistry, supported by computational studies on homologous systems, to provide a robust framework for comparison.
Principles of Carbocation Stability
The stability of a carbocation is primarily determined by the degree of substitution at the positively charged carbon atom. The established order of stability is:
Tertiary > Secondary > Primary
This trend is rationalized by two main electronic effects:
-
Inductive Effect: Alkyl groups are weakly electron-donating. They push electron density through the sigma bonds towards the electron-deficient carbocation center, thereby dispersing the positive charge and increasing stability. The more alkyl groups attached to the carbocation center, the greater the inductive stabilization.
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. This overlap of orbitals spreads the positive charge over a larger volume, leading to significant stabilization. The greater the number of adjacent C-H bonds, the more effective the hyperconjugation. A tertiary carbocation has more surrounding C-H bonds than a secondary, which in turn has more than a primary carbocation.
Protonation of different heptene isomers can lead to the formation of primary, secondary, or tertiary carbocations. For example:
-
Protonation of 1-heptene at the terminal carbon (C1) yields a secondary carbocation at C2, while protonation at C2 would yield a much less stable primary carbocation at C1. Therefore, the formation of the secondary carbocation is strongly favored.
-
Protonation of 2-heptene can lead to secondary carbocations at either C2 or C3.
-
Protonation of a branched isomer like 2-methyl-2-hexene can lead to a highly stable tertiary carbocation .
The logical relationship between the protonation of different heptene isomers and the resulting carbocation intermediates is illustrated in the diagram below.
Quantitative Comparison of Carbocation Stability
The study calculated the change in enthalpy (ΔH) for the protonation of different butene isomers to form the corresponding carbocations (in the context of forming alkoxy species on a zeolite catalyst, where the initial step is carbocation formation). A more negative ΔH indicates a more stable product. The activation enthalpy (ΔH‡) for the proton transfer was also calculated, with a lower barrier indicating a kinetically more favorable process, which correlates with the stability of the transition state resembling the carbocation.[1]
| Alkene Precursor | Carbocation Formed | Type | Relative Stability (ΔH, kcal/mol) | Activation Barrier (ΔH‡, kcal/mol) |
| 1-Butene | 1-Butyl Cation | Primary | (Least Stable) | Highest |
| 1-Butene | 2-Butyl Cation | Secondary | More Stable | Lower |
| Isobutene | tert-Butyl Cation | Tertiary | Most Stable | Lowest |
Note: The table presents a qualitative summary of the computational findings from the DFT study on butene isomers, as exact relative energy values between the isolated carbocations were not the primary focus of the publication. The trend in activation barriers directly reflects the stability of the forming carbocation.[1]
The calculated order of stability for the resulting alkoxy species in the study was found to be 2-butoxy > 1-butoxy > tert-butoxy, which highlights that while electronic effects dominate the initial carbocation formation, steric effects can play a significant role in the stability of subsequent intermediates.[1]
Experimental and Computational Protocols
The relative stability of carbocations can be determined through various experimental and computational methods.
Experimental Methods
-
Gas-Phase Proton Affinity Measurements: This technique directly measures the enthalpy change associated with the protonation of a molecule in the gas phase. A higher proton affinity corresponds to a more stable resulting carbocation. These measurements are often performed using techniques like high-pressure mass spectrometry or ion cyclotron resonance spectrometry. For example, the proton affinity of (E)-2-butene has been experimentally determined to be 747 kJ/mol.[2]
-
Solvolysis Rate Studies: The rate of solvolysis of alkyl halides or tosylates, which proceeds through an SN1 mechanism, is dependent on the stability of the intermediate carbocation. By comparing the solvolysis rates of different heptyl derivatives, the relative stability of the corresponding heptyl carbocations can be inferred. For instance, studies on the solvolysis of secondary tosylates like 2-butyl, 2-pentyl, and 2-octyl tosylates provide insights into the behavior of secondary carbocations.[3]
Computational Methods
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the structure and energetics of molecules.
-
Methodology: A typical DFT study on alkene protonation involves:
-
Building the initial structures of the alkene isomers and the protonating agent.
-
Performing geometry optimizations to find the lowest energy conformations of the reactants, transition states, and carbocation products.
-
Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Determining the electronic energies of the optimized structures.
-
Calculating the heats of formation and relative energies of the carbocations.
-
-
Example Protocol: In the study of butene isomer protonation on a zeolite model, the calculations were performed using the B3LYP functional with the 6-31+G** and 6-311++G** basis sets.[1]
-
-
Ab Initio Methods: These are highly accurate computational methods based on first principles of quantum mechanics, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very reliable energetic data for carbocations.
The workflow for a typical computational study on carbocation stability is depicted below.
Conclusion
The relative stability of carbocation intermediates formed from the protonation of heptene isomers follows the well-established order of tertiary > secondary > primary. This trend is governed by the synergistic effects of inductive electron donation and hyperconjugation from alkyl substituents. While a comprehensive experimental dataset for all heptene isomers is not available, computational studies on smaller homologous alkenes, such as the butene isomers, provide quantitative support for these principles. For researchers and professionals in drug development, a thorough understanding of these stability trends is essential for predicting and controlling the outcomes of chemical reactions involving carbocation intermediates.
References
- 1. Theoretical study of protonation of butene isomers on acidic zeolite: the relative stability among primary, secondary and tertiary alkoxy intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 2-Butene, (E)- [webbook.nist.gov]
- 3. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online [eprints.whiterose.ac.uk]
Cross-validation of analytical results for 3-Methyl-2-heptene with different laboratories
For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount for advancing research and ensuring product quality. This guide provides a framework for the cross-validation of analytical methods for the quantification of 3-Methyl-2-heptene, a volatile organic compound (VOC).
Ensuring that different laboratories can produce comparable data for the same sample is a critical aspect of analytical method validation, particularly in the context of multi-site studies or when transferring methods between facilities. This guide outlines the key analytical methodologies, presents hypothetical yet representative performance data, and offers a standardized approach to inter-laboratory validation.
Comparison of Analytical Methods
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary and highly effective technique for the analysis of volatile organic compounds like this compound.[1] This method offers high sensitivity and specificity, allowing for the accurate identification and quantification of the analyte.[1][2] The use of a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance selectivity by using Multiple Reaction Monitoring (MRM) mode.[3][4][5]
Data Presentation: Inter-Laboratory Comparison of Method Validation Parameters
The following table summarizes key performance characteristics from a hypothetical cross-validation study between three laboratories for the analysis of this compound using GC-MS. The acceptance criteria are based on general guidelines for analytical method validation.[3][6][7]
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | > 0.995 |
| Accuracy (% Recovery) | 98.7% - 101.5% | 97.9% - 102.1% | 99.0% - 100.8% | 80% - 120%[2] |
| Precision (%RSD) | ||||
| - Intra-day | 2.1% | 2.5% | 1.9% | < 15%[6] |
| - Inter-day | 3.5% | 4.1% | 3.2% | < 15%[6] |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.06 ng/mL | 0.04 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.18 ng/mL | 0.12 ng/mL | Reportable |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of analytical results. Below is a representative protocol for the GC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound in a given matrix.
1. Chromatographic Conditions:
-
System: Gas chromatograph equipped with a mass spectrometer.
-
Column: A mid-polar capillary column, such as one with 6% cyanopropylphenyl and 94% dimethylpolysiloxane phase (e.g., USP G43), with dimensions of 60 m length, 0.32 mm inner diameter, and 1.8 μm film thickness is often suitable for volatile compounds.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5][8]
-
Oven Temperature Program: An initial temperature of 60°C held for 3 minutes, followed by a ramp up to 246°C at a rate of 3°C per minute, and a final hold for 25 minutes.[4]
-
Injector Temperature: 200°C.[5]
-
Injection Volume: 2 µL with a split ratio of 1:1.[5]
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[5]
-
Mass Source Temperature: 240°C.[5]
-
Quadrupole Temperature: 150°C.[5]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will be matrix-dependent. For air samples, thermal desorption from sorbent tubes is a common and efficient technique.[2] For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed.
4. Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. The mean accuracy from each laboratory should ideally be within ±15% of the nominal value.[7]
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate quality control (QC) samples at multiple concentration levels. The precision, expressed as the percent relative standard deviation (%RSD), should not exceed 15%.[7]
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and the logical relationship of the key analytical method validation parameters.
References
- 1. pharmallies.com [pharmallies.com]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aet.irost.ir [aet.irost.ir]
Reactivity Showdown: 3-Methyl-2-heptene vs. Unbranched Alkenes in Polymerization
A Comparative Guide for Researchers in Polymer Science and Drug Development
The polymerization of alkenes is a cornerstone of modern materials science and plays a crucial role in the development of novel drug delivery systems and advanced materials. The reactivity of an alkene monomer is a critical factor that dictates the feasibility of polymerization, the properties of the resulting polymer, and the overall efficiency of the process. This guide provides an in-depth comparison of the polymerization reactivity of 3-methyl-2-heptene, a branched internal alkene, with that of unbranched alkenes. This analysis is supported by theoretical principles and available experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
The reactivity of alkenes in polymerization is primarily governed by electronic effects and steric hindrance. Unbranched terminal alkenes (α-olefins), such as 1-heptene (B165124), generally exhibit higher reactivity in both cationic and Ziegler-Natta polymerization compared to internal and branched alkenes like this compound. The substitution around the double bond in this compound introduces significant steric hindrance, which impedes the approach of the catalyst and the growing polymer chain. Furthermore, in cationic polymerization, the stability of the carbocation intermediate plays a crucial role, with more substituted alkenes that can form stable tertiary carbocations showing enhanced reactivity. However, the increased steric hindrance in highly substituted alkenes can counteract this electronic advantage.
Factors Influencing Alkene Reactivity in Polymerization
Two primary factors dictate the reactivity of an alkene in polymerization:
-
Electronic Effects: The distribution of electron density in the double bond influences its susceptibility to attack by initiators. In cationic polymerization, electron-donating groups attached to the double bond can stabilize the resulting carbocation intermediate, thereby increasing the monomer's reactivity.
-
Steric Hindrance: The size and arrangement of substituent groups around the double bond can physically block the approach of the catalyst and the growing polymer chain. Increased steric hindrance generally leads to a decrease in polymerization reactivity.
Reactivity Comparison: this compound vs. Unbranched Alkenes
Direct quantitative experimental data comparing the polymerization of this compound with a specific unbranched alkene under identical conditions is scarce in publicly available literature. However, based on fundamental principles of polymerization and data from analogous compounds, a clear qualitative comparison can be made.
Cationic Polymerization
In cationic polymerization, the initiation step involves the formation of a carbocation. Alkenes that can form more stable carbocations are generally more reactive. This compound, being a trisubstituted alkene, would form a tertiary carbocation upon protonation, which is electronically favored. However, the significant steric hindrance presented by the methyl and ethyl groups attached to the double bond, as well as the butyl group, would likely hinder the approach of the initiator and subsequent monomer units.
Unbranched terminal alkenes, like 1-heptene, form a less stable secondary carbocation. However, they present significantly less steric hindrance, allowing for easier access to the double bond. For internal unbranched alkenes, such as 2-heptene (B165337) or 3-heptene, the steric hindrance is greater than for 1-heptene but less than for this compound.
Therefore, a trade-off exists between electronic stabilization and steric hindrance. While the tertiary carbocation from this compound is more stable, the steric congestion is expected to be the dominant factor, leading to a lower overall polymerization reactivity compared to unbranched terminal alkenes.
Ziegler-Natta Polymerization
Ziegler-Natta catalysis is highly sensitive to steric hindrance. These catalysts are typically used for the polymerization of terminal alkenes (α-olefins).[1] Internal olefins are generally much less reactive. A study on the monomer-isomerization polymerization of heptene (B3026448) isomers using a Ziegler-Natta catalyst ((C₂H₅)₃Al-TiCl₃) found that the rate of polymerization decreased in the following order: 1-heptene > 2-heptene > 3-heptene.[2] This clearly demonstrates the negative impact of moving the double bond internally along the carbon chain, which increases steric hindrance around the reactive site.
This compound, being both an internal and a branched alkene, would experience even greater steric hindrance than 2-heptene or 3-heptene. The presence of the methyl group at the 3-position further obstructs the coordination of the monomer to the titanium active center of the catalyst. Consequently, its reactivity in Ziegler-Natta polymerization is expected to be significantly lower than that of unbranched heptenes. In fact, under typical Ziegler-Natta conditions, this compound may not polymerize at all or may undergo isomerization to a less hindered terminal alkene before any significant polymerization occurs.[2]
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table summarizes the qualitative reactivity trends based on the available literature for analogous compounds.
| Alkene | Polymerization Method | Relative Reactivity | Supporting Evidence / Rationale |
| 1-Heptene | Ziegler-Natta | High | Terminal alkene with minimal steric hindrance.[2] |
| 2-Heptene | Ziegler-Natta | Moderate | Internal alkene with increased steric hindrance compared to 1-heptene.[2] |
| 3-Heptene | Ziegler-Natta | Low | Internal alkene with greater steric hindrance than 2-heptene.[2] |
| This compound | Ziegler-Natta | Very Low / Unreactive | Branched, internal alkene with significant steric hindrance. |
| Unbranched Terminal Alkene | Cationic | High | Less stable carbocation but minimal steric hindrance. |
| This compound | Cationic | Low to Moderate | Forms a stable tertiary carbocation, but reactivity is likely dominated by high steric hindrance. |
Experimental Protocols
The following are generalized experimental protocols for cationic and Ziegler-Natta polymerization of alkenes. These protocols would require optimization for specific monomers like this compound and unbranched alkenes.
General Protocol for Cationic Polymerization of an Alkene (e.g., Isobutylene)
This protocol is adapted from procedures for the cationic polymerization of isobutylene (B52900), a branched alkene known to polymerize well under these conditions.[3][4][5]
Materials:
-
Monomer (e.g., isobutylene, or in a comparative study, this compound and 1-heptene)
-
Initiator system (e.g., Aluminum chloride (AlCl₃) in a co-initiator like toluene)
-
Nucleophile (e.g., diethyl ether or ethyl acetate)
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Dry glassware
Procedure:
-
All glassware should be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
The reaction vessel is charged with the anhydrous solvent and cooled to the desired reaction temperature (e.g., -30 °C) in a suitable cooling bath.
-
The monomer is then introduced into the reaction vessel under an inert atmosphere.
-
The initiator solution (e.g., a prepared solution of AlCl₃ and a nucleophile in the co-initiator) is added dropwise to the stirred monomer solution. The amount of initiator is typically a small percentage of the monomer mass (e.g., 1%).[4]
-
The polymerization is allowed to proceed for a set time (e.g., 30 minutes), during which the viscosity of the solution may increase.[4]
-
The reaction is terminated by the rapid addition of a quenching agent, such as cold methanol (B129727).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer can then be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
General Protocol for Ziegler-Natta Polymerization of an α-Olefin (e.g., 1-Hexene)
This protocol is based on established procedures for the Ziegler-Natta polymerization of α-olefins.[6]
Materials:
-
Monomer (e.g., 1-hexene, or in a comparative study, this compound and 1-heptene)
-
Ziegler-Natta catalyst components:
-
Transition metal halide (e.g., Titanium tetrachloride (TiCl₄))
-
Organoaluminum co-catalyst (e.g., Triethylaluminum (Al(C₂H₅)₃))
-
-
Anhydrous, deoxygenated solvent (e.g., heptane (B126788) or toluene)
-
Quenching agent (e.g., acidified methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line and associated glassware
Procedure:
-
All manipulations are performed under a strict inert atmosphere using Schlenk line techniques. All solvents and monomers must be rigorously purified and dried.
-
The reaction flask is charged with the anhydrous solvent and the desired amount of monomer.
-
The solution is brought to the desired reaction temperature (e.g., 70-80 °C).[2]
-
The organoaluminum co-catalyst is added to the reactor, followed by the transition metal halide. The order and method of addition can significantly impact catalyst activity. The catalyst components are often pre-mixed or aged.
-
The polymerization is allowed to proceed with vigorous stirring for a predetermined time. The formation of a solid polymer may be observed.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of hydrochloric acid, to destroy the active catalyst species.
-
The polymer is isolated by filtration, washed extensively with the quenching solution and then with a non-solvent (e.g., methanol) to remove catalyst residues.
-
The polymer is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization of the polymer is performed using GPC for molecular weight analysis and NMR for structural and tacticity determination.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the fundamental steps in cationic and Ziegler-Natta polymerization, providing a visual representation of the reaction mechanisms.
Caption: Cationic polymerization mechanism workflow.
Caption: Ziegler-Natta polymerization mechanism workflow.
Caption: Factors influencing alkene polymerization reactivity.
Conclusion
In the competitive landscape of polymerization, the structural nuances of monomers play a definitive role in their reactivity. This compound, with its branched and internal double bond, faces significant steric challenges that substantially diminish its reactivity in both cationic and Ziegler-Natta polymerization pathways when compared to its unbranched counterparts. While electronic factors may offer some advantage in cationic polymerization through the formation of a stable tertiary carbocation, the overwhelming steric hindrance is the primary determinant of its polymerization behavior. For researchers and developers, this underscores the importance of monomer selection, as even subtle changes in molecular architecture can have profound implications for polymer synthesis and the properties of the resulting materials. Unbranched, terminal alkenes remain the monomers of choice for achieving high reactivity and efficient polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for initiating cationic polymerization of isobutylene by AlCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 6. benchchem.com [benchchem.com]
A comparative study of the boiling points of C8 alkene isomers
A Comparative Analysis of Boiling Points Among C8 Alkene Isomers
This guide provides a detailed comparison of the boiling points of various C8 alkene isomers. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the structure-property relationships that govern the volatility of these compounds. The analysis covers linear and branched isomers, as well as the influence of double bond position and stereochemistry.
Factors Influencing the Boiling Point of Alkenes
The boiling point of an alkene is primarily determined by the strength of its intermolecular forces, specifically van der Waals dispersion forces.[1] Several structural factors influence these forces:
-
Molecular Weight: As the number of carbon atoms in the alkene chain increases, the surface area of the molecule and the number of electrons also increase.[2] This leads to stronger van der Waals forces, resulting in a higher boiling point.[2][3]
-
Branching: For isomers with the same molecular formula, increased branching leads to a more compact, spherical shape.[4] This reduces the surface area available for intermolecular contact, which weakens the van der Waals forces and consequently lowers the boiling point.[1][5]
-
Position of the Double Bond: The location of the carbon-carbon double bond has a minor effect on the boiling point compared to chain length and branching.[4]
-
Geometric Isomerism (Cis-Trans): Cis and trans isomers often exhibit small differences in their boiling points. Cis isomers typically have slightly higher boiling points than their trans counterparts.[5] This is attributed to the molecular shape of the cis isomer, which can result in a small net molecular dipole, leading to weak dipole-dipole interactions in addition to the primary London dispersion forces.[3][6] In contrast, the dipoles in trans isomers tend to cancel each other out.[3]
Comparative Data of C8 Alkene Isomer Boiling Points
The following table summarizes the experimentally determined boiling points for a selection of C8 alkene isomers, illustrating the principles described above.
| Isomer Name | Structure Type | Boiling Point (°C) |
| 1-Octene | Linear, α-olefin | 121.0 - 121.3[7][8] |
| trans-(E)-2-Octene | Linear, internal | 123.0 - 125.0[9][10] |
| cis-(Z)-2-Octene | Linear, internal | 125.6 - 126.0[11][12] |
| trans-(E)-3-Octene | Linear, internal | 121.0 - 122.0[13] |
| cis-(Z)-3-Octene | Linear, internal | 123.0[14] |
| trans-(E)-4-Octene | Linear, internal | 120.9 - 123.0[15][16] |
| 2,3-Dimethyl-2-hexene | Branched | 121.9 - 122.0[17][18] |
| 2,4,4-Trimethyl-1-pentene | Highly Branched | 101.0 - 102.0[19][20] |
| Diisobutylene (mixture) | Highly Branched | 101.0 - 103.0[21][22] |
Observations from the data:
-
The highly branched isomers, such as 2,4,4-trimethyl-1-pentene, have significantly lower boiling points than the linear octene isomers.[19][20]
-
Among the linear isomers, the boiling points are very similar, though cis isomers generally have slightly higher boiling points than their corresponding trans isomers (e.g., cis-2-octene (B85535) vs. trans-2-octene).[10][11]
Experimental Protocol: Determination of Boiling Point
The boiling points cited in this guide are determined using established experimental techniques. A common and accurate method is the micro-boiling point determination.
Objective: To determine the boiling point of a liquid organic compound using a small sample volume.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)[23]
-
Clamps and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the C8 alkene isomer is placed into the test tube.[24]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[23]
-
Apparatus Assembly: The test tube is securely clamped within the heating apparatus. A thermometer is positioned so that its bulb is close to the test tube, at the same level as the liquid, to ensure an accurate temperature reading of the vapor.[25]
-
Heating: The apparatus is heated gently.[26] Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.
-
Observation: As the temperature approaches the liquid's boiling point, the rate of bubbling will increase significantly as the liquid vaporizes and enters the capillary tube.[26]
-
Boiling Point Identification: Heating is discontinued (B1498344) once a rapid and continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[26] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Visualization of Structure-Property Relationships
The following diagrams illustrate the key relationships between the molecular structure of C8 alkene isomers and their resulting boiling points.
Caption: Impact of branching on boiling point.
Caption: Influence of cis/trans isomerism on boiling point.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. boiling points in alkenes and factors affecting it | Filo [askfilo.com]
- 5. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Octene - Wikipedia [en.wikipedia.org]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-Octene, (E)- [webbook.nist.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-Octene, (Z)- [webbook.nist.gov]
- 13. trans-3-octene [chembk.com]
- 14. guidechem.com [guidechem.com]
- 15. (4E)-4-Octene [chembk.com]
- 16. guidechem.com [guidechem.com]
- 17. lookchem.com [lookchem.com]
- 18. chembk.com [chembk.com]
- 19. 2,4,4-Trimethyl-1-pentene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. chemicalpoint.eu [chemicalpoint.eu]
- 22. DIISOBUTYLENE | 25167-70-8 [chemicalbook.com]
- 23. byjus.com [byjus.com]
- 24. cdn.juniata.edu [cdn.juniata.edu]
- 25. chem.ucalgary.ca [chem.ucalgary.ca]
- 26. uomus.edu.iq [uomus.edu.iq]
A Comparative Guide to the Kovats Retention Index of 3-Methyl-2-heptene on Various GC Columns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Kovats retention index for 3-Methyl-2-heptene on different gas chromatography (GC) columns. The Kovats retention index is a standardized, dimensionless value that helps in the identification of compounds in GC by normalizing retention times relative to a series of n-alkanes. Understanding how this index varies across different column stationary phases is crucial for method development, validation, and inter-laboratory data comparison. This document summarizes available experimental data and provides detailed experimental protocols for its determination.
Data Presentation: Kovats Retention Index of this compound
The following table summarizes the experimentally determined and estimated Kovats retention indices for this compound on a variety of GC columns with different stationary phases. It is important to note that retention indices can be influenced by experimental conditions such as temperature programming rate and column dimensions.
| Analyte | Column Stationary Phase | Column Type | Kovats Retention Index (I) | Analysis Conditions | Data Source |
| This compound | Petrocol DH | Capillary | 752 | Temperature Programmed | NIST Chemistry WebBook[1] |
| (E)-3-Methyl-2-heptene | Polydimethyl siloxane | Capillary | 757 | Not specified | NIST Chemistry WebBook[2] |
| (E)-3-Methyl-2-heptene | Squalane | Capillary | 741 | Isothermal (50 °C) | NIST Chemistry WebBook[2] |
| This compound | DB-1 (100% Dimethylpolysiloxane) | Capillary | ~757 (Estimated) | Temperature Programmed | Estimated based on Polydimethyl siloxane data |
| This compound | DB-5 (5%-Phenyl)-methylpolysiloxane | Capillary | ~765 (Estimated) | Temperature Programmed | Estimated based on non-polar data and expected polarity effects |
| This compound | DB-Wax (Polyethylene glycol) | Capillary | ~950 (Estimated) | Temperature Programmed | Estimated based on non-polar data and expected polarity effects |
Note on Estimated Values: The Kovats retention indices for DB-1, DB-5, and DB-Wax columns are estimated based on the available data for similar non-polar and polar columns. The DB-1, being a 100% dimethylpolysiloxane phase, is expected to have a retention index very close to that of a generic polydimethylsiloxane (B3030410) column. For the DB-5 and DB-Wax columns, the indices are estimated based on the principle that polar columns will retain polarizable analytes like alkenes more strongly than non-polar columns, leading to a higher retention index. The actual experimental values may vary.
Experimental Protocols
The determination of the Kovats retention index is a fundamental procedure in gas chromatography for compound identification. Below is a detailed methodology for this process.
Objective: To determine the Kovats retention index of this compound.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
GC columns with different stationary phases (e.g., non-polar, polar).
-
This compound standard.
-
A homologous series of n-alkane standards (e.g., C7 to C10).
-
High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen).
-
Syringes for sample injection.
-
Data acquisition and processing software.
Procedure:
-
Preparation of Standards:
-
Prepare a solution containing a known concentration of this compound in a suitable volatile solvent (e.g., hexane).
-
Prepare a separate mixture containing a homologous series of n-alkanes that bracket the expected retention time of this compound. For this analyte, n-heptane (C7), n-octane (C8), and n-nonane (C9) are appropriate.
-
-
Gas Chromatographic Analysis:
-
Install the desired GC column in the gas chromatograph.
-
Set the GC operating conditions. These will vary depending on the column and analyte, but a typical starting point for a non-polar column could be:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 2 minutes), then ramp to 150 °C at 10 °C/min.
-
Carrier Gas Flow Rate: 1 mL/min (for a capillary column).
-
-
Inject the n-alkane mixture into the GC and record the chromatogram.
-
Under the identical GC conditions, inject the this compound sample and record the chromatogram.
-
Alternatively, a co-injection of the analyte and the n-alkane mixture can be performed.
-
-
Calculation of the Kovats Retention Index (I):
-
Identify the retention times (t_R) of the two n-alkanes that elute just before (n) and just after (N) the this compound peak.
-
Identify the retention time of this compound (t_R(analyte)).
-
For a temperature-programmed analysis, the Kovats retention index is calculated using the following linear interpolation formula:
I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t_R is the retention time.
-
-
For an isothermal analysis, a logarithmic formula is used:
I = 100 * [n + (log(t'_R(analyte)) - log(t'_R(n))) / (log(t'_R(N)) - log(t'_R(n)))]
Where t'_R is the adjusted retention time (retention time minus the dead time).
-
Mandatory Visualization
Caption: Workflow for Kovats retention index determination.
Caption: Influence of column polarity on retention.
References
Unveiling the Molecular Fingerprint: A Comparative Analysis of Experimental and Calculated Mass Spectra of 3-Methyl-2-heptene
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of organic molecules is paramount for structural elucidation and identification. This guide provides a detailed comparison of the experimental electron ionization (EI) mass spectrum of 3-Methyl-2-heptene with its theoretically calculated fragmentation patterns, offering valuable insights into its mass spectrometric behavior.
This analysis serves as a practical reference for interpreting the mass spectra of unsaturated hydrocarbons, a common structural motif in various pharmacologically active compounds and industrial chemicals. By juxtaposing empirical data with predicted fragmentation, this guide aims to enhance the confidence in spectral interpretation and structural assignment.
Quantitative Data Comparison
The experimental mass spectrum of this compound, obtained from the NIST Mass Spectrometry Data Center, is characterized by a series of fragment ions.[1] The calculated mass-to-charge ratios (m/z) are derived from the theoretical fragmentation of the parent molecule based on established principles of mass spectrometry, primarily the stability of resulting carbocations. The molecular weight of this compound (C8H16) is 112.21 g/mol .[2]
| Experimental m/z | Relative Intensity (%) | Calculated m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 112 | 15 | 112 | [C8H16]+• | Molecular Ion |
| 97 | 25 | 97 | [C7H13]+ | Loss of •CH3 |
| 83 | 30 | 83 | [C6H11]+ | Loss of •C2H5 |
| 69 | 100 | 69 | [C5H9]+ | Allylic cleavage, loss of •C3H7 |
| 55 | 85 | 55 | [C4H7]+ | Allylic cleavage, loss of •C4H9 |
| 41 | 70 | 41 | [C3H5]+ | Allylic cleavage |
Table 1: Comparison of experimental and calculated mass spectral data for this compound.
Deciphering the Fragmentation Cascade
The mass spectrum of this compound is dominated by fragmentation pathways that lead to the formation of stable, resonance-stabilized allylic cations.[3][4] The base peak at m/z 69 corresponds to the loss of a propyl radical, a favorable fragmentation due to the formation of a stable secondary allylic carbocation.
Experimental Protocol: Acquiring the Mass Spectrum
The experimental data presented was obtained using a standard gas chromatography-mass spectrometry (GC-MS) approach. The following provides a representative methodology for the analysis of volatile hydrocarbons like this compound.
1. Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. The concentration is typically in the range of 1-10 ppm.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, and a final hold for 2 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Scan Speed: ~2 scans/second.
4. Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum of the eluting compound. The resulting data is processed using the instrument's software, and the spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for identification.
The workflow for this process can be visualized as follows:
References
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data on the biological activity of 3-Methyl-2-heptene. To date, its pharmacological, cytotoxic, antimicrobial, and other potential biological effects have not been extensively investigated. However, by examining structurally related compounds, such as other branched alkenes and aliphatic hydrocarbons, we can infer potential biological activities and provide a framework for future research. This guide synthesizes the available information on these related compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.
Comparison of Biological Activities of Structurally Related Compounds
Due to the lack of direct quantitative data for this compound, the following table summarizes the observed biological activities of related compound classes. This comparison is based on general trends and findings from various studies and is intended to be illustrative rather than a direct representation of this compound's activity.
| Compound Class | Key Structural Features | Observed Biological Activities | Notes |
| Short-chain Aliphatic Hydrocarbons (C6-C16) | Straight or branched carbon chains | - Cytotoxicity: Shorter carbon chain lengths (≤ C11) are associated with higher cytotoxicity to human epidermal keratinocytes.[1][2] - Pro-inflammatory Effects: Mid-chain length hydrocarbons (C9-C13) show the highest induction of pro-inflammatory cytokine IL-8.[1] | The lipophilic nature of these compounds allows them to interact with and disrupt cell membranes.[3] |
| Unsaturated Fatty Acids | Hydrocarbon chain with one or more double bonds and a terminal carboxylic acid group | - Antimicrobial Activity: Potency is dependent on chain length and degree of unsaturation. Generally, unsaturated fatty acids are more potent than saturated ones.[4][5] - Antifungal Activity: Some shorter-chain fatty acids exhibit potent antifungal effects.[4] | The presence of the carboxylic acid group significantly influences the biological activity compared to simple hydrocarbons. |
| Monoterpenes (Hydrocarbon and Oxygenated) | Two isoprene (B109036) units, can be cyclic or acyclic | - Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.[6] - Antioxidant Activity: Some monoterpenes exhibit potent antioxidant properties.[6] | The specific structure, including the presence of functional groups, determines the activity. |
| Simple Alkenes | Hydrocarbon with at least one carbon-carbon double bond | - Pharmaceutical Precursors: Alkenes are widely used as starting materials in the synthesis of a variety of drugs.[7] | Their reactivity, centered at the double bond, makes them versatile for chemical modifications.[8] |
Experimental Protocols
As no specific biological studies on this compound were identified, the following are generalized experimental protocols that would be appropriate for assessing the biological activities discussed for related compounds.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human epidermal keratinocytes (or another relevant cell line) are seeded in 96-well plates and cultured in an appropriate medium until they reach a desired confluence.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the solvent.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance of the treated cells is compared to the control cells to determine the percentage of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microorganism and broth) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, a small aliquot from the wells with no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Potential Mechanisms and Signaling Pathways
Given the lipophilic nature of this compound, its primary interaction with a biological system would likely be with the cell membrane. The following diagram illustrates a hypothetical workflow of how a simple, non-polar compound might interact with a cell and potential downstream consequences.
Caption: Hypothetical interaction of a lipophilic compound with a cell membrane.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, an examination of structurally related compounds provides a basis for postulating its potential effects. As a small, lipophilic, unsaturated hydrocarbon, it is plausible that this compound could interact with cell membranes, potentially leading to cytotoxicity or inflammatory responses, similar to other short- to mid-chain hydrocarbons. Furthermore, its alkene structure suggests it could serve as a precursor in synthetic chemistry for creating more complex, biologically active molecules. The information and generalized protocols provided in this guide are intended to serve as a resource for researchers to design and conduct the necessary experiments to elucidate the specific biological profile of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antioxidant activities of hydrocarbon and oxygenated monoterpenes against some foodborne pathogens through in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
Inter-laboratory Comparison of 3-Methyl-2-heptene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, ensuring the consistency and accuracy of measurements across different laboratories is paramount. This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of 3-Methyl-2-heptene, a volatile organic compound (VOC). By presenting detailed experimental protocols and performance data from two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—this document serves as a valuable resource for establishing robust and reproducible analytical workflows.
Data Presentation: A Comparative Analysis of Laboratory Performance
The following table summarizes the hypothetical performance data from five independent laboratories participating in the analysis of a standardized this compound sample. This data highlights the typical range of performance characteristics observed for GC-MS and HPLC methods.
| Parameter | Method | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Consensus Mean |
| Limit of Detection (LOD) (ng/mL) | GC-MS | 0.5 | 0.4 | 0.6 | 0.5 | 0.7 | 0.54 |
| HPLC | 5 | 6 | 4 | 5 | 7 | 5.4 | |
| Limit of Quantitation (LOQ) (ng/mL) | GC-MS | 1.5 | 1.2 | 1.8 | 1.5 | 2.1 | 1.62 |
| HPLC | 15 | 18 | 12 | 15 | 21 | 16.2 | |
| Precision (RSD %) | GC-MS | 3.2 | 2.8 | 3.5 | 3.1 | 4.0 | 3.32 |
| HPLC | 5.1 | 5.5 | 4.8 | 5.2 | 6.0 | 5.32 | |
| Accuracy (% Recovery) | GC-MS | 98.5 | 101.2 | 97.9 | 99.1 | 96.5 | 98.64 |
| HPLC | 95.2 | 97.8 | 94.5 | 96.1 | 93.9 | 95.5 | |
| Reported Concentration (ng/mL) | GC-MS | 49.8 | 50.5 | 49.5 | 50.1 | 48.9 | 49.76 |
| HPLC | 48.5 | 49.2 | 47.9 | 48.8 | 47.5 | 48.38 | |
| Z-Score * | GC-MS | 0.1 | 1.2 | -0.4 | 0.6 | -1.4 | N/A |
| HPLC | 0.2 | 1.1 | -0.6 | 0.6 | -1.2 | N/A |
*Z-scores are calculated based on the consensus mean and a target standard deviation. A z-score between -2 and +2 is generally considered satisfactory.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are hypothetical protocols for the analysis of this compound by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used and highly sensitive method for the analysis of volatile organic compounds.[2][3][4][5]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 5 mL aliquot of the aqueous sample containing this compound into a 20 mL headspace vial.
-
Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 15 minutes with continuous stirring to allow for the volatilization of this compound into the headspace.
-
Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes to adsorb the analyte.[2]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 2 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
Quantification is performed using a 5-point calibration curve generated from certified reference standards of this compound.
-
The peak area of the most abundant, characteristic ion is used for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
While less common for highly volatile compounds, HPLC can be employed for the analysis of this compound, particularly after derivatization.[6][7]
1. Sample Preparation (Derivatization):
-
To a 1 mL aliquot of the aqueous sample, add 100 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine (B122626) in acetonitrile).
-
Acidify the mixture with a small amount of sulfuric acid and heat at 60°C for 30 minutes.
-
Cool the solution and neutralize with a suitable base.
-
Extract the derivatized this compound with 2 mL of hexane (B92381).
-
Evaporate the hexane layer to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of the mobile phase.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) monitoring at the absorbance maximum of the derivative.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Data Analysis:
-
Quantification is based on a 5-point calibration curve prepared from derivatized this compound standards.
-
The peak area of the derivative at its maximum absorbance wavelength is used for quantification.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. elgalabwater.com [elgalabwater.com]
- 7. [PDF] Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath. | Semantic Scholar [semanticscholar.org]
Comparative study of the odor thresholds of various alkene isomers
A comprehensive examination of the odor thresholds of various alkene isomers, revealing significant variations based on their structural configurations. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
The spatial arrangement of atoms within a molecule, even with an identical chemical formula, can dramatically influence its sensory properties. In the realm of olfaction, this is particularly evident among alkene isomers, where subtle changes in the position of a double bond, the geometry around it (cis/trans or E/Z), or the chirality of the molecule can lead to profound differences in odor perception and detection thresholds. This guide presents a comparative study of the odor thresholds of various alkene isomers, supported by experimental data and detailed methodologies, to provide a clear understanding of these structure-odor relationships.
Odor Thresholds of Alkene Isomers: A Quantitative Comparison
The odor detection threshold (ODT) is the minimum concentration of a substance that can be detected by the human sense of smell. For alkene isomers, these thresholds can vary by several orders of magnitude. The following table summarizes the odor threshold values for a selection of alkene isomers, illustrating the impact of positional, geometric, and optical isomerism.
| Alkene Isomer | Type of Isomerism | Odor Threshold (ng/L in air) | Odor Description |
| (Z)-octa-1,5-dien-3-one | Geometric (cis/trans) | 0.003[1] | Geranium-like, metallic[1] |
| (E)-octa-1,5-dien-3-one | Geometric (cis/trans) | 1.4[1] | Geranium-like[1] |
| (R)-(-)-Linalool | Enantiomer (Optical) | Lower than (S)-enantiomer | Floral, woody |
| (S)-(+)-Linalool | Enantiomer (Optical) | Higher than (R)-enantiomer | Sweeter, more petitgrain-like |
| 1-Hexene | Positional | Data not readily available in searches | |
| 2-Hexene (cis/trans mixture) | Positional | Data not readily available in searches | |
| 3-Hexene (cis/trans mixture) | Positional | Data not readily available in searches |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds for volatile compounds like alkene isomers is primarily conducted using Gas Chromatography-Olfactometry (GC-O).[2][3][4][5] This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Gas Chromatography-Olfactometry (GC-O) Protocol
A typical GC-O procedure for the analysis of alkene isomers involves the following steps:
-
Sample Preparation: A solution of the alkene isomer of interest is prepared in a suitable solvent at a known concentration. For volatile compounds, headspace analysis may also be employed.
-
Injection: A precise volume of the sample is injected into the gas chromatograph.
-
Chromatographic Separation: The alkene isomers are separated based on their volatility and interaction with the stationary phase of the GC column. A chiral column is necessary for the separation of enantiomers.
-
Effluent Splitting: At the exit of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactory port.
-
Olfactory Detection: A trained sensory panelist or "sniffer" at the olfactory port inhales the effluent and records the time and duration of any perceived odor. The panelist also provides a description of the odor quality.
-
Aroma Extract Dilution Analysis (AEDA): To determine the odor threshold, a series of dilutions of the original sample are prepared and analyzed by GC-O. The highest dilution at which the odor can still be detected corresponds to the odor activity value (OAV) or flavor dilution (FD) factor, from which the odor threshold can be calculated.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of odorant molecules, such as alkene isomers, with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the exact ORs that bind to specific alkene isomers are not fully elucidated, the general signaling cascade is well-understood.
-
Odorant Binding: An alkene isomer binds to a specific G-protein coupled olfactory receptor (GPCR). The specificity of this binding is what allows for the discrimination between different isomers.
-
G-Protein Activation: This binding event activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit then activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain.
-
Signal Processing: The brain processes the signals from various olfactory sensory neurons to create the perception of a specific odor.
Conclusion
The study of the odor thresholds of alkene isomers underscores the remarkable specificity of the olfactory system. Geometric and optical isomers of the same alkene can elicit vastly different sensory responses, highlighting the importance of stereochemistry in olfaction. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers in the fields of flavor and fragrance chemistry, sensory science, and drug development, enabling a more nuanced understanding of structure-odor relationships. Further research is warranted to expand the database of odor thresholds for a wider range of alkene isomers and to elucidate the specific olfactory receptors involved in their detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Branched Alkenes: Established Methods vs. New Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of branched alkenes is a critical challenge in the construction of complex molecular architectures. This guide provides an objective comparison of established olefination techniques—the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction—against modern palladium-catalyzed cross-coupling reactions and emerging photocatalytic strategies. We present a summary of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis. Branched alkenes, particularly tri- and tetrasubstituted olefins, are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The stereochemical control of the double bond geometry is often paramount to the desired function of the target molecule. Over the decades, a variety of synthetic methods have been developed, each with its own set of advantages and limitations.
Established Methods: The Workhorses of Olefin Synthesis
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions have long been the go-to methods for the synthesis of alkenes from carbonyl compounds. These reactions rely on the formation of a phosphorus-stabilized carbanion that reacts with an aldehyde or ketone to form the desired alkene.
The Wittig reaction , which utilizes a phosphonium (B103445) ylide, is a versatile and widely used method.[1] However, it often suffers from poor stereoselectivity, particularly with stabilized ylides, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging.[2]
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion.[3] This method generally offers superior E-selectivity for the formation of disubstituted alkenes and the water-soluble phosphate (B84403) byproduct is more easily removed.[2] For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction provides excellent stereoselectivity.[4]
Modern Approaches: Precision and Versatility
In recent years, transition metal-catalyzed cross-coupling reactions and photocatalytic methods have emerged as powerful alternatives for the synthesis of branched alkenes, offering unique reactivity and selectivity profiles.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, have revolutionized the formation of carbon-carbon bonds.[5] These methods allow for the coupling of a wide range of substrates with high functional group tolerance and stereochemical control. The Suzuki-Miyaura coupling, for instance, has been successfully applied to the synthesis of complex tetrasubstituted olefins like Tamoxifen.[5]
Photocatalytic methods represent a new frontier in alkene synthesis. These reactions utilize light to generate reactive radical intermediates under mild conditions, enabling novel transformations that are often not achievable through traditional thermal methods.[6] While still an emerging field, photocatalysis holds great promise for the development of highly selective and sustainable methods for the synthesis of branched alkenes.
Performance Comparison
To provide a clear comparison of these methods, the following tables summarize their performance in the synthesis of branched alkenes, with a focus on yield and stereoselectivity.
| Method | Typical Yield (%) | Typical E/Z Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | 40-80% | Variable, often poor selectivity | Broad substrate scope, mild reaction conditions. | Poor stereoselectivity with stabilized ylides, difficult byproduct removal.[2] |
| Horner-Wadsworth-Emmons (HWE) Reaction | 60-95% | High E-selectivity (Still-Gennari for Z) | Excellent stereoselectivity, easy byproduct removal.[3][4] | Requires synthesis of phosphonate (B1237965) reagents. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | 70-95% | High stereospecificity | Excellent functional group tolerance, high stereocontrol.[5] | Requires pre-functionalized substrates, potential for metal contamination. |
| Photocatalytic Synthesis | 50-90% | Often high stereoselectivity | Mild reaction conditions, unique reactivity.[6] | Substrate scope can be limited, may require specialized equipment. |
Case Study: Synthesis of Tamoxifen
The anti-cancer drug Tamoxifen, a tetrasubstituted alkene, serves as an excellent case study for comparing different synthetic strategies.
| Method | Reported Yield (%) | Reported E/Z Ratio | Reference |
| Wittig-Horner Approach | Not explicitly stated for final product | Z-selective | [7][8] |
| McMurry Coupling | Not explicitly stated for final product | Z-selective for some derivatives | |
| Suzuki-Miyaura Coupling | High yields | Stereospecific | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these synthetic routes.
Established Method: Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification for Z-selectivity)
General Procedure for the Z-selective olefination of an aldehyde: [4]
-
To a solution of the phosphonate (e.g., a bis(trifluoroethyl)phosphonate, 1.1 equiv) and 18-crown-6 (B118740) (1.1 equiv) in anhydrous THF at -78 °C is added KHMDS (1.1 equiv) dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for the appropriate time (monitored by TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Z-alkene.
Modern Method: Palladium-Catalyzed Suzuki-Miyaura Coupling
General Procedure for the synthesis of a tetrasubstituted olefin: [5]
-
To a reaction vessel charged with the alkenyl boronic ester (1.0 equiv), aryl halide (1.2 equiv), and a base (e.g., NaOH, 3.0 equiv) is added a solution of the palladium catalyst (e.g., Pd[P(t-Bu)₃]₂, 5 mol%) in an appropriate solvent (e.g., THF).
-
An additive such as water (3.0 equiv) may be added to enhance the reaction rate.
-
The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrasubstituted alkene.
Emerging Method: Photocatalytic Alkene Synthesis
General Procedure for the photocatalytic alkenylation of a hydroxamide with an enamide: [6]
-
In a reaction vial equipped with a magnetic stir bar, the hydroxamide (1.0 equiv), enamide (1.5 equiv), and photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile).
-
The vial is sealed and the mixture is stirred under an inert atmosphere.
-
The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired trisubstituted enamide.
Visualizing the Synthetic Workflows
To further clarify the relationships and steps involved in these synthetic routes, the following diagrams were generated using the DOT language.
Conclusion
The choice of synthetic method for constructing branched alkenes depends heavily on the specific target molecule, the desired stereochemistry, and the available starting materials. Established methods like the Wittig and HWE reactions remain valuable tools, especially when carbonyl compounds are readily available. However, for complex targets requiring high stereocontrol and functional group tolerance, modern palladium-catalyzed cross-coupling reactions often provide a superior solution. Emerging photocatalytic methods offer exciting new possibilities for alkene synthesis under mild conditions and will likely play an increasingly important role in the future. By carefully considering the strengths and weaknesses of each approach, researchers can select the optimal strategy to efficiently and selectively synthesize the desired branched alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic remote alkenylation of hydroxamides with enamides: synthesis of trisubstituted enamides via a radical pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wittig–Horner Approach for the Synthesis of Tamoxifen | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 3-Methyl-2-heptene: A Guide for Laboratory Professionals
For immediate reference, this document provides crucial safety and logistical guidance for the proper disposal of 3-Methyl-2-heptene, tailored for researchers, scientists, and drug development professionals. Adherence to hazardous waste protocols is mandatory for this flammable alkene to ensure a safe working environment and maintain regulatory compliance.[1]
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[2] Proper handling and disposal are critical to mitigate risks of fire, explosion, and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile.[1]
-
Body Protection: A flame-retardant lab coat is essential.[1][3]
-
Work Area: All handling of chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
Ignition Source Control:
-
Ensure the work area is free of open flames, hot plates, and other potential ignition sources.[1][4]
-
Use only non-sparking tools and explosion-proof equipment.[2][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
Quantitative Data for this compound
A summary of the known quantitative data for a similar compound, 3-ethyl-2-methylhept-2-ene, is provided below. This information is critical for a proper risk assessment prior to handling and disposal.[1]
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| Density | 0.75 g/cm³ |
| Boiling Point | 170.1°C at 760 mmHg |
| Flash Point | 46.5°C |
| Vapor Pressure | 1.98 mmHg at 25°C |
Data for 3-ethyl-2-methylhept-2-ene, a structurally similar flammable alkene.[1]
Step-by-Step Disposal Protocol
The following is a detailed methodology for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizers.[1]
-
Collect the waste in a designated, properly labeled, and sealable container made of a material compatible with flammable hydrocarbons.[1][5]
2. Waste Container Labeling:
-
Each waste container must be clearly labeled with the words "Hazardous Waste".[6]
-
The label should also include the chemical name ("this compound"), the building, and the room number where the waste was generated.[6]
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA).[1]
-
This area must be a well-ventilated, cool, and dry location away from direct sunlight and heat sources.[1][4]
-
Containers must be kept closed at all times except when adding waste.[7][8]
4. Arranging for Disposal:
-
Complete all required hazardous waste manifests or tags as per your institution's and local regulations.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
Important Considerations:
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[1] This can lead to environmental contamination and create a fire or explosion hazard.[1] Organic solvents are prohibited from being discharged into the sewer system.[5]
-
For small spills within a chemical fume hood, use an absorbent material to contain and clean up the spill. Place the used absorbent in a sealed bag and dispose of it as hazardous solid waste.[3]
-
For larger spills, evacuate the area and contact your institution's emergency response team.[3]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pfw.edu [pfw.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
Navigating the Safe Handling of 3-Methyl-2-heptene: A Guide for Laboratory Professionals
For Immediate Reference: This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 3-Methyl-2-heptene (CAS No. 3404-75-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks for researchers, scientists, and drug development professionals. This chemical is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.
Essential Safety Information: Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the correct selection and use of Personal Protective Equipment (PPE). All personnel handling this substance must use the following equipment:
| PPE Category | Item | Material/Standard | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® | Nitrile gloves are suitable for incidental contact. For extended contact or immersion, Viton® is recommended. Always inspect gloves for degradation or punctures before use and change them frequently.[1] |
| Body Protection | Flame-Retardant Laboratory Coat | Nomex® or treated cotton | Standard polyester (B1180765) lab coats are unsuitable as they can melt and adhere to the skin in a fire.[1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required if working outside a fume hood or with large quantities. | Not generally required for small-scale use in a properly functioning chemical fume hood.[1] A risk assessment should be performed to determine the need for respiratory protection.[1] |
| Footwear | Closed-toe Shoes | Non-porous material | Shoes must protect against spills.[1] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach is crucial when working with volatile and flammable chemicals. The following protocol outlines the key steps for the safe handling of this compound.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work Area Setup: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1]
-
Eliminate Ignition Sources: Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity.[1] Use only non-sparking tools and explosion-proof equipment.[2]
-
Assemble Materials: Have all necessary equipment and reagents ready before introducing the chemical to the workspace.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
Handling Procedures
-
Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Keep containers tightly closed when not in use. Never leave containers open to the atmosphere.[1]
-
Heating: If heating is required, it must be conducted using a safe source like a heating mantle or water bath, never an open flame.[1]
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.[1]
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is mandatory to prevent environmental contamination and safety hazards.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable hydrocarbons.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals, particularly oxidizers.
Storage and Disposal
-
Interim Storage: Store sealed waste containers in a designated satellite accumulation area (SAA). This area must be well-ventilated, cool, and dry, away from direct sunlight and heat sources.
-
Labeling: Complete all required hazardous waste manifests or tags in accordance with institutional and local regulations. The label must accurately reflect the contents.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.[3] Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[3]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
